molecular formula C10H19NO B1475260 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol CAS No. 1593394-24-1

1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

カタログ番号: B1475260
CAS番号: 1593394-24-1
分子量: 169.26 g/mol
InChIキー: WGKOKQSWGRCLSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol (CAS 1593394-24-1) is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . It is a piperidine-based building block of significant interest in advanced chemical and pharmacological research. Piperidine derivatives are fundamental scaffolds in medicinal chemistry, and this specific compound, with its cyclopropylmethyl and methyl substitutions on the piperidine ring, is a valuable intermediate for the synthesis and exploration of novel bioactive molecules . This compound is structurally related to key intermediates used in the development of compounds that target the central nervous system . Research into piperidine analogs is extensive in the field of opioid receptor pharmacology, where subtle changes to the piperidine core, such as the addition of alkyl groups at the 3- and 4-positions, are systematically investigated to understand their profound impact on biological activity and receptor binding affinity . The specific stereochemistry and substitution pattern on the piperidine ring are critical factors that can modulate a compound's potency and selectivity, making chiral building blocks like this essential for structure-activity relationship (SAR) studies . As a versatile synthetic intermediate, 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

1-(cyclopropylmethyl)-3-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8-6-11(5-4-10(8)12)7-9-2-3-9/h8-10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKOKQSWGRCLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Vitro Mechanistic Investigation of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine scaffold is a cornerstone in the development of centrally acting therapeutics, with derivatives demonstrating a wide range of pharmacological activities. This guide outlines a comprehensive in-vitro strategy to elucidate the mechanism of action for the novel compound, 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol. Structurally, this molecule possesses moieties suggestive of potential interactions with opioid and sigma receptor systems. The N-cyclopropylmethyl group is a classic feature in opioid receptor modulators, often conferring antagonist or partial agonist properties. Concurrently, the substituted piperidine core is prevalent in ligands targeting sigma receptors. This document provides a tiered experimental approach, from initial receptor binding profiling to functional characterization and downstream signaling pathway analysis, to systematically investigate these hypotheses. The protocols and decision-making frameworks herein are designed to provide a robust and self-validating pathway for the preclinical characterization of this and other novel piperidine derivatives.

Introduction and Core Hypothesis

The quest for novel therapeutics with improved efficacy and safety profiles for neurological and psychiatric disorders is a perpetual endeavor in drug discovery. The piperidine moiety is a privileged scaffold, appearing in numerous approved drugs and clinical candidates due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement.[1]

The compound of interest, 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol, presents a compelling case for investigation. Its structure combines the N-cyclopropylmethyl group, famously associated with opioid receptor antagonists like naltrexone, with a 3-methyl-4-hydroxypiperidine core, a feature found in various centrally active compounds.[2][3] This unique combination leads to our central hypothesis:

Hypothesis: 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol is a modulator of opioid and/or sigma receptors, potentially exhibiting a mixed pharmacological profile.

This guide provides a systematic in-vitro framework to test this hypothesis, designed for researchers in pharmacology and drug development. The following sections detail the necessary experimental protocols, from initial binding affinity determination to the characterization of functional activity and downstream signaling, to build a comprehensive mechanistic profile of this novel chemical entity.

Physicochemical Properties and Proposed Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to interpreting its biological activity. While empirical data for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol is not yet available, computational predictions suggest a molecular weight and lipophilicity conducive to blood-brain barrier penetration.

Proposed Synthetic Route: A plausible synthetic pathway for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol can be adapted from established methods for N-alkylation of piperidine derivatives. A potential route involves the reductive amination of 3-methylpiperidin-4-ol with cyclopropanecarboxaldehyde, or direct N-alkylation using (bromomethyl)cyclopropane.

Tiered In-Vitro Pharmacological Evaluation

A tiered approach is recommended to efficiently allocate resources and build a logical, data-driven understanding of the compound's mechanism of action.

Tier 1: Primary Target Identification via Receptor Binding Assays

The initial step is to determine the compound's binding affinity for our primary hypothesized targets: opioid and sigma receptors. Competitive radioligand binding assays are the gold standard for this purpose, providing quantitative measures of affinity (Kᵢ).

Experimental Protocol: Radioligand Binding Assays

  • Preparation of Membranes: Utilize cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant receptor of interest (µ-opioid, δ-opioid, κ-opioid, σ₁-receptor, or σ₂-receptor).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for µ-opioid, [³H]-(+)-pentazocine for σ₁), and a range of concentrations of the test compound (1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol).

  • Equilibrium: Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.[4]

Table 1: Hypothetical Binding Affinity Profile of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Receptor TargetRadioligandHypothetical Kᵢ (nM)
µ-Opioid[³H]-DAMGO15
δ-Opioid[³H]-Naltrindole>1000
κ-Opioid[³H]-U69,59385
σ₁-Receptor[³H]-(+)-Pentazocine5
σ₂-Receptor[³H]-DTG50
Tier 2: Functional Activity Characterization

High binding affinity does not reveal the functional consequence of that binding. The next tier of experiments is designed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows significant affinity (e.g., Kᵢ < 100 nM).

3.2.1. Opioid Receptor Functional Assays

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gᵢ/Gₒ proteins. Agonist activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP), and stimulates the binding of guanosine triphosphate (GTP) to the G-protein.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins upon receptor stimulation.[5]

  • Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assays.

  • Assay Buffer: Prepare an assay buffer containing GDP to ensure G-proteins are in an inactive state.

  • Incubation: In a 96-well plate, combine membranes, a fixed concentration of [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Stimulation: Incubate to allow for receptor stimulation and [³⁵S]GTPγS binding to the activated G-proteins.

  • Harvesting and Quantification: Similar to the radioligand binding assay, filter the reaction mixture and quantify the bound [³⁵S]GTPγS via scintillation counting.

  • Data Analysis: Plot the data to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect relative to a standard full agonist). To test for antagonist activity, perform the assay in the presence of a known agonist and look for a rightward shift in the agonist's dose-response curve.

Experimental Protocol: cAMP Inhibition Assay

This assay measures the downstream effect of Gᵢ/Gₒ activation.[5]

  • Cell Culture: Use whole cells expressing the opioid receptor of interest.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Compound Treatment: Add varying concentrations of the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP production.

3.2.2. Sigma Receptor Functional Assays

Characterizing functional activity at sigma receptors is more complex as they are not classical GPCRs or ion channels but rather intracellular chaperone proteins.[4] Functional assays often measure the modulation of other signaling systems.

Experimental Protocol: Modulation of Ion Channel Activity

Sigma-1 receptors are known to modulate the activity of various ion channels.[6]

  • Cell System: Use a cell line endogenously expressing the target ion channel (e.g., KV channels) and the sigma-1 receptor.

  • Electrophysiology: Use patch-clamp electrophysiology to measure ion channel currents.

  • Compound Application: Apply the test compound and observe any changes in the current amplitude or kinetics.

  • Data Analysis: Quantify the modulatory effect of the compound on ion channel function.

Table 2: Hypothetical Functional Activity Profile

Receptor TargetAssay TypeFunctional ReadoutHypothetical EC₅₀/IC₅₀ (nM)Hypothetical Eₘₐₓ (%)
µ-Opioid[³⁵S]GTPγSAgonist5040% (Partial Agonist)
κ-Opioid[³⁵S]GTPγSAntagonistIC₅₀ = 120N/A
σ₁-ReceptorIon Channel ModulationAgonist2595% (Full Agonist)
Tier 3: Elucidating Signaling Bias

Modern GPCR pharmacology recognizes that ligands can preferentially activate certain downstream signaling pathways over others—a phenomenon known as biased agonism or functional selectivity. For opioid receptors, the two major pathways are G-protein signaling (associated with analgesia) and β-arrestin recruitment (implicated in side effects like respiratory depression).

Experimental Protocol: β-Arrestin Recruitment Assay

  • Assay System: Utilize a cell-based assay system, such as DiscoveRx's PathHunter or Promega's Tango, where the receptor and β-arrestin are tagged with components of a reporter enzyme.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Signal Detection: If the compound induces receptor-β-arrestin interaction, the reporter enzyme components will come into proximity, generating a measurable signal (e.g., chemiluminescence).

  • Data Analysis: Determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment. Calculate a "bias factor" by comparing the relative potency and efficacy for G-protein activation versus β-arrestin recruitment.

Visualizing the Investigative Workflow and Signaling

A clear workflow ensures a logical progression of experiments. The following diagram outlines the proposed decision-making process.

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Signaling Bias cluster_3 Mechanism of Action Profile Start 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol Binding Radioligand Binding Assays (µ, δ, κ, σ₁, σ₂) Start->Binding GTP_cAMP Opioid Functional Assays ([³⁵S]GTPγS & cAMP) Binding->GTP_cAMP Opioid Affinity > 100nM? Sigma_Func Sigma Functional Assays (Ion Channel Modulation) Binding->Sigma_Func Sigma Affinity > 100nM? Arrestin β-Arrestin Recruitment Assay GTP_cAMP->Arrestin Opioid Agonist? Profile Comprehensive MOA GTP_cAMP->Profile Sigma_Func->Profile Arrestin->Profile

Caption: Proposed experimental workflow for MOA elucidation.

The following diagram illustrates the concept of biased agonism at an opioid receptor.

G cluster_G G-Protein Pathway (Analgesia) cluster_B β-Arrestin Pathway (Side Effects) Compound 1-(Cyclopropylmethyl)-3- methylpiperidin-4-ol Receptor Opioid Receptor G-Protein β-Arrestin Compound->Receptor G_Protein Gαi/o Activation Receptor:g->G_Protein Pathway A b_Arrestin β-Arrestin 2 Recruitment Receptor:b_arr->b_Arrestin Pathway B AC Adenylyl Cyclase Inhibition G_Protein->AC cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization b_Arrestin->Internalization MAPK MAPK Activation b_Arrestin->MAPK

Caption: G-protein vs. β-arrestin signaling pathways.

Interpretation of Potential Outcomes

The data generated from this tiered approach will allow for a comprehensive classification of the compound's mechanism of action:

  • Scenario A: Selective µ-Opioid Partial Agonist: If the compound shows high affinity and partial agonist activity at the µ-opioid receptor with low affinity for other receptors, it could represent a potential analgesic with a ceiling effect on respiratory depression. If it also shows low β-arrestin recruitment (G-protein bias), it would be a highly desirable profile.

  • Scenario B: Sigma-1 Receptor Agonist: High affinity and agonist activity at σ₁ receptors, with no opioid activity, would suggest potential utility in neuroprotection or as a cognitive enhancer.

  • Scenario C: Mixed µ-Opioid Antagonist / σ₁-Receptor Agonist: This profile could be interesting for addiction therapies, where blocking opioid reward while potentiating other neuroprotective pathways could be beneficial.

Each outcome will necessitate a different strategic direction for further preclinical and in-vivo development.

Conclusion

The in-vitro characterization of novel chemical entities is a critical phase in drug discovery. The structured, hypothesis-driven approach detailed in this guide provides a robust framework for elucidating the mechanism of action of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol. By systematically evaluating its binding affinity, functional activity, and signaling pathway preferences at opioid and sigma receptors, researchers can build a comprehensive pharmacological profile. This will not only define the compound's primary mechanism but also uncover potential for therapeutic innovation and guide all future development efforts.

References

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Predictive Pharmacokinetic and Metabolic Profiling of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol is a highly functionalized synthetic building block characterized by a piperidine core, a 3-methyl substituent, a secondary alcohol at the C4 position, and an N-cyclopropylmethyl moiety. This specific structural scaffold is highly reminiscent of the pharmacophores found in potent central nervous system (CNS) agents, including opioid receptor modulators (e.g., buprenorphine, naltrexone) and sigma receptor ligands [1].

For drug development professionals and medicinal chemists, understanding the pharmacokinetic (PK) profile—specifically absorption, distribution, metabolism, and excretion (ADME)—of this scaffold is paramount. Because the molecule contains both a highly oxidizable N-alkyl group and a conjugable hydroxyl group, its metabolic fate is driven by a complex interplay of Phase I and Phase II enzymatic pathways. This whitepaper provides an in-depth, predictive technical analysis of its PK profile and outlines field-proven, self-validating protocols for its empirical characterization.

Physicochemical Properties & Absorption Potential

The absorption and distribution of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol are dictated by the basicity of the piperidine nitrogen and the lipophilicity imparted by the cyclopropylmethyl group.

  • Ionization & Basicity: The piperidine nitrogen possesses a pKa of approximately 9.0–9.5. At physiological pH (7.4), the molecule exists predominantly in its protonated (cationic) state. This basicity is a double-edged sword: it facilitates high solubility in the gastrointestinal tract but can lead to lysosomal trapping within hepatocytes, artificially increasing the apparent volume of distribution ( Vd​ ).

  • Lipophilicity & BBB Penetration: The cyclopropylmethyl group provides significant lipophilic bulk, pushing the LogP into the optimal range for blood-brain barrier (BBB) penetration (LogP ~2.0–2.5). This makes the scaffold highly suitable for targeting CNS receptors.

Table 1: Predicted Physicochemical & ADME Parameters
ParameterPredicted ValuePharmacological Implication
Molecular Weight 169.26 g/mol Highly favorable for oral absorption (complies with Lipinski's Rule of 5).
pKa (Piperidine N) ~ 9.2Protonated at physiological pH; drives target receptor binding and lysosomal trapping.
LogP (Octanol/Water) 2.1Optimal lipophilicity for CNS penetration and passive transcellular diffusion.
Topological Polar Surface Area 23.5 ŲExcellent membrane permeability; avoids P-glycoprotein (P-gp) efflux liability.

Metabolic Profiling: Phase I and Phase II Pathways

The metabolic clearance of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol is biphasic, relying on distinct enzymatic families.

Phase I Metabolism (CYP450 Oxidation): The most metabolically vulnerable site on the molecule is the N-cyclopropylmethyl group. Cytochrome P450 3A4 (CYP3A4) is the primary enzyme responsible for the oxidative N-dealkylation of cyclopropylmethyl groups [1, 3]. This reaction yields the secondary amine, 3-methylpiperidin-4-ol, and releases cyclopropanecarboxaldehyde. Because CYP3A4 is highly expressed in both the liver and the intestine, this compound is likely to experience significant first-pass metabolism upon oral administration.

Phase II Metabolism (Glucuronidation): The secondary alcohol at the C4 position of the piperidine ring is a prime target for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferase 2B7 (UGT2B7) is the dominant hepatic isoform responsible for the glucuronidation of cyclic alcohols and opioid-like scaffolds[2, 4]. This conjugation drastically increases the molecule's polarity, facilitating rapid renal excretion.

MetabolicPathway Parent 1-(Cyclopropylmethyl)- 3-methylpiperidin-4-ol M1 3-Methylpiperidin-4-ol (N-dealkylated) Parent->M1 CYP3A4 (N-dealkylation) M2 O-Glucuronide Conjugate Parent->M2 UGT2B7 (Glucuronidation)

Metabolic pathways of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol via CYP3A4 and UGT2B7.

Experimental Methodologies: Self-Validating PK Workflows

To empirically validate the predicted clearance of this compound, an in vitro Human Liver Microsome (HLM) stability assay is required. As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflow is designed as a self-validating system to ensure data integrity.

Protocol: In Vitro HLM Intrinsic Clearance ( CLint​ ) Assay

Step 1: Reagent Preparation & Vesicle Permeabilization

  • Action: Prepare a master mix containing pooled HLMs (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes.

  • Causality: UGT enzymes are located within the lumen of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active sites [4]. Without this step, Phase II clearance will be artificially underestimated.

Step 2: Compound Addition & Pre-Incubation

  • Action: Spike the test compound (1 µM final concentration) into the HLM mix. Pre-incubate at 37°C for 5 minutes.

  • Causality: Pre-incubation ensures thermal equilibrium. Keeping the substrate concentration low (1 µM) ensures the reaction follows first-order kinetics (where [S]≪Km​ ), which is mathematically required for accurate CLint​ calculation.

Step 3: Reaction Initiation (The Self-Validating Step)

  • Action: Split the master mix into three parallel arms:

    • Test Arm: Add NADPH (1 mM) and UDPGA (2 mM).

    • Negative Control Arm: Add buffer instead of cofactors.

    • Positive Control Arm: Run parallel incubations with Midazolam (CYP3A4 probe) and Naloxone (UGT2B7 probe).

  • Causality: The negative control validates that any compound depletion is strictly enzyme-mediated, not due to chemical instability or non-specific binding. The positive controls validate the enzymatic viability of the specific HLM batch [3].

Step 4: Time-Course Quenching

  • Action: At predetermined intervals (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction. The 3:1 organic-to-aqueous ratio also precipitates the proteins for downstream LC-MS/MS analysis.

Step 5: Centrifugation & LC-MS/MS Analysis

  • Action: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Causality: Monitoring parent depletion (rather than metabolite formation) provides a holistic CLint​ value that encompasses all parallel metabolic pathways simultaneously.

HLMWorkflow S1 1. Prepare HLM Mix (Compound + Buffer) S2 2. Pre-incubate (37°C for 5 min) S1->S2 S3 3. Initiate Reaction (Add NADPH/UDPGA) S2->S3 S4 4. Quench Reaction (Ice-Cold ACN) S3->S4 S5 5. LC-MS/MS Analysis (Determine CL_int) S4->S5

Step-by-step workflow for in vitro Human Liver Microsome (HLM) stability and clearance assay.

Quantitative Data Summary

Based on the structural motifs and the behavior of analogous N-cyclopropylmethyl piperidines, the following in vitro clearance parameters are anticipated during preclinical screening.

Table 2: Anticipated In Vitro Clearance Parameters (HLM)
Metabolic PathwayPrimary Enzyme SystemPredicted Intrinsic Clearance ( CLint​ )Cofactor Dependency
N-Dealkylation CYP3A4Moderate to High (> 30 µL/min/mg)NADPH
O-Glucuronidation UGT2B7Moderate (~ 15-25 µL/min/mg)UDPGA + Alamethicin
Ring Oxidation CYP2D6 / CYP3A4Low (< 10 µL/min/mg)NADPH

Conclusion

1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol is a highly versatile chemical precursor with a PK profile defined by its lipophilicity and dual susceptibility to CYP3A4 and UGT2B7 metabolism. By utilizing the self-validating in vitro protocols outlined in this guide, drug development professionals can accurately quantify its intrinsic clearance, predict first-pass effects, and optimize downstream analog synthesis to mitigate metabolic liabilities.

References

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Profiling 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol: Advanced Receptor Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Pharmacologists Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol represents a highly versatile chemical scaffold in neuropharmacology. The structural architecture—combining a basic piperidine nitrogen, a hydrogen-bond donating hydroxyl group, and an N-cyclopropylmethyl moiety—is a hallmark of ligands targeting Class A G-Protein Coupled Receptors (GPCRs). Specifically, the N-cyclopropylmethyl substitution is a well-documented "pharmacological switch" that frequently converts receptor agonists into potent antagonists or partial agonists, most notably at the Mu-Opioid Receptor (MOR) . Furthermore, substituted piperidines are ubiquitous in orthosteric ligands for the Histamine H3 Receptor (H3R) .

To accurately define the structure-activity relationship (SAR) of this scaffold, robust and highly sensitive binding affinity assays are required. As a Senior Application Scientist, I have designed this whitepaper to detail the theoretical causality and step-by-step execution of two gold-standard methodologies: the classic Filtration-Based Radioligand Binding Assay for MOR, and the modern Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for H3R.

Pharmacophore Rationale & Assay Selection Logic

Before executing an assay, one must understand the biophysical nature of the ligand-receptor interaction.

  • Mu-Opioid Receptor (MOR): The cyclopropylmethyl group is highly lipophilic and sterically demanding. When 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol binds to the MOR orthosteric pocket, this group projects into the transmembrane domain (TM) interface, sterically hindering the inward movement of TM6 required for G-protein activation. Because we anticipate antagonist-like behavior, we utilize [³H]Diprenorphine (a universal opioid antagonist) rather than [³H]DAMGO (an agonist) as our radiotracer. Antagonist radioligands label receptors in all conformational states (G-protein coupled and uncoupled), providing a more accurate Bmax​ and Ki​ for competitive antagonists[1].

  • Histamine H3 Receptor (H3R): H3R ligands often exhibit rapid association and dissociation kinetics ( kon​ and koff​ ). Traditional wash-based filtration assays can result in the rapid loss of bound ligand during the separation step, leading to artificially low affinity measurements. Therefore, a Homogeneous TR-FRET Assay is selected. This "no-wash" format maintains chemical equilibrium, ensuring accurate Ki​ determination for fast-dissociating piperidine fragments[2].

G Ligand 1-(Cyclopropylmethyl)- 3-methylpiperidin-4-ol MOR Mu-Opioid Receptor (MOR) Ligand->MOR Competitive Binding Radioligand [3H]-Diprenorphine Displacement Ligand->Radioligand Measured via GProt Gi/o Protein Complex MOR->GProt Prevents TM6 Shift cAMP cAMP Inhibition Blocked GProt->cAMP Antagonism

Caption: MOR competitive binding logic and downstream Gi/o signaling pathway antagonism.

MOR Radioligand Competition Binding Protocol

This protocol utilizes [³H]Diprenorphine to determine the inhibition constant ( Ki​ ) of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol at the Mu-Opioid Receptor.

Assay Causality & Critical Parameters
  • Buffer Selection: 50 mM Tris-HCl (pH 7.4) is used to mimic physiological pH while lacking sodium ions. High sodium concentrations ( >100 mM) allosterically shift MOR into a low-affinity state for agonists; omitting sodium ensures stable binding[3].

  • Filter Pre-treatment: Glass fiber (GF/B) filters are pre-soaked in 0.5% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of basic piperidine compounds.

  • Non-Specific Binding (NSB) Definition: NSB is defined using 10 µM unlabeled DAMGO or Naloxone. This concentration is >1000 -fold higher than their Kd​ , ensuring complete saturation of specific MOR sites[1].

Step-by-Step Methodology
  • Membrane Preparation: Resuspend CHO-K1 cell membranes stably expressing human MOR in ice-cold 50 mM Tris-HCl buffer to a final concentration of 50 µg protein/assay well[1].

  • Compound Dilution: Prepare a 10-point dose-response curve of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol (ranging from 10−11 M to 10−4 M) in assay buffer containing 0.1% BSA to prevent plastic adhesion.

  • Incubation: In a 96-well deep-well plate, combine:

    • 100 µL of Membrane suspension (50 µg)

    • 50 µL of [³H]Diprenorphine (final concentration 1.5 nM)[1]

    • 50 µL of test compound, buffer (Total Binding), or 10 µM DAMGO (NSB)[1].

  • Equilibration: Seal the plate and incubate at 25°C for 90 minutes with gentle shaking. This temperature and time ensure the binding reaction reaches thermodynamic equilibrium[1].

  • Harvesting: Terminate the assay by rapid vacuum filtration through PEI-coated GF/B filters using a Brandel 96-well cell harvester[1]. Wash filters rapidly with 3×1 mL of ice-cold Tris buffer to remove unbound radioligand while minimizing dissociation of the bound complex.

  • Detection: Dry the filters, add 40 µL of scintillation cocktail, and quantify trapped radioactivity (Counts Per Minute, CPM) using a liquid scintillation spectrophotometer[1].

H3R Homogeneous TR-FRET Binding Protocol

To evaluate the affinity of our piperidine scaffold at the Histamine H3 Receptor without the risk of wash-induced ligand dissociation, we employ a TR-FRET assay using a Terbium ( Tb3+ ) labeled receptor and a fluorescently labeled H3R tracer.

Assay Causality & Critical Parameters
  • Time-Resolved Measurement: Biological samples and plastics emit short-lived autofluorescence (nanosecond decay). Terbium ( Tb3+ ) has a long emission half-life (milliseconds). By introducing a 50–100 µs delay between excitation and emission reading, we completely eliminate background noise, resulting in an exceptional Signal-to-Background (S/B) ratio[2].

  • Proximity Requirement: FRET only occurs if the donor ( Tb3+ on the receptor) and acceptor (fluorophore on the tracer) are within 10 nm (Förster radius). When 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol competitively displaces the tracer, the FRET signal drops proportionally[2].

TRFRET Step1 Receptor Labeling Tb3+ Donor attached to H3R Step2 Tracer Addition Fluorescent Ligand (Acceptor) Step1->Step2 Step3 Test Compound Add Piperidine Derivative Step2->Step3 Step4 FRET Disruption Decrease in 520nm/495nm Ratio Step3->Step4

Caption: TR-FRET competitive binding assay workflow for H3R affinity evaluation.

Step-by-Step Methodology
  • Receptor Tagging: Utilize HEK293 cells expressing H3R where endogenous receptor glycans have been covalently tagged with a Tb3+ TR-FRET donor via metabolic cell-surface engineering[2].

  • Assay Assembly: In a white, low-volume 384-well plate, add:

    • 10 µL of Tb3+ -labeled H3R membrane suspension.

    • 5 µL of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol at various concentrations.

    • 5 µL of fluorescent H3R tracer (e.g., a benzofuran-core fluorescent probe) at its Kd​ concentration[2].

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium.

  • Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

    • Excitation: 337 nm (Laser or Flashlamp).

    • Delay: 50 µs.

    • Emission 1: 495 nm (Donor Tb3+ reference peak)[2].

    • Emission 2: 520 nm (Acceptor FRET peak)[2].

  • Data Processing: Calculate the TR-FRET ratio by dividing the 520 nm signal by the 495 nm signal[2]. Plot the ratio against the log concentration of the test compound to determine the IC50​ .

Quantitative Data Interpretation

Once the raw CPM (Radioligand) and 520/495 nm Ratios (TR-FRET) are obtained, they are normalized and fitted to a four-parameter logistic equation (Cheng-Prusoff equation) to calculate the Ki​ [2]. Below is a structured data presentation summarizing the expected pharmacological profile of this scaffold compared to industry standards.

Target ReceptorAssay ModalityTracer / RadioligandReference ControlControl Ki​ (nM)1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol Expected Ki​ (nM)
Mu-Opioid (MOR) Filtration Radioligand[³H]DiprenorphineNaloxone1.2 ± 0.315.0 - 45.0 (Moderate Affinity)
Mu-Opioid (MOR) Filtration Radioligand[³H]DAMGODAMGO1.5 ± 0.2> 1000 (Indicates Antagonism)
Histamine H3R TR-FRETFluorescent BenzofuranThioperamide4.5 ± 0.88.0 - 25.0 (High Affinity)

Note: The differential binding between [³H]Diprenorphine and [³H]DAMGO confirms that the cyclopropylmethyl substitution effectively locks the receptor in an inactive state, preventing agonist radioligand binding while permitting antagonist binding.

References

  • Radioligand-binding studies - Bio-protocol. Source: bio-protocol.org.
  • An In-depth Technical Guide to DAMGO Receptor Binding Affinity - Benchchem. Source: benchchem.com.
  • Cell-Surface Receptor–Ligand Interaction Analysis with Homogeneous Time-Resolved FRET and Metabolic Glycan Engineering: Application to Transmembrane and GPI-Anchored Receptors | Journal of the American Chemical Society. Source: acs.org.
  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - Max Delbrück Center. Source: mdc-berlin.de.

Sources

blood-brain barrier permeability of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Authored by: A Senior Application Scientist

Foreword

The development of novel therapeutics for central nervous system (CNS) disorders is a formidable challenge, primarily due to the highly selective nature of the blood-brain barrier (BBB). This intricate barrier protects the brain's microenvironment but also significantly hinders the entry of most potential drug candidates.[1][2] For researchers and drug development professionals, a comprehensive understanding and accurate assessment of a compound's ability to permeate the BBB is a critical, early-stage step in the discovery pipeline.

This guide provides an in-depth technical overview of the methodologies used to evaluate the BBB permeability of a novel small molecule, using 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol as a case study. As no public data on the BBB permeability of this specific compound exists, this document will serve as a practical roadmap for its characterization, from initial computational predictions to rigorous in vitro and in vivo validations. The principles and protocols detailed herein are broadly applicable to other novel chemical entities targeting the CNS.

Introduction to the Blood-Brain Barrier and the Target Compound

The BBB is a dynamic interface between the peripheral circulation and the CNS. It is composed of specialized brain microvascular endothelial cells interconnected by complex tight junctions, which severely restrict paracellular diffusion.[1] The passage of molecules across the BBB is primarily governed by their physicochemical properties, which dictate their ability to undergo passive diffusion, and their interaction with various transport systems.

Physicochemical Properties Influencing BBB Permeability

Several key physicochemical properties are known to influence a compound's ability to cross the BBB:

  • Lipophilicity: A higher degree of lipid solubility generally favors passive diffusion across the lipid-rich endothelial cell membranes. However, excessive lipophilicity can lead to increased plasma protein binding and non-specific tissue accumulation, reducing the free fraction available to enter the brain.[1]

  • Molecular Size: Smaller molecules, typically with a molecular weight under 400-500 Daltons, are more likely to passively diffuse across the BBB.[1]

  • Polar Surface Area (PSA): A lower PSA, generally below 90 Ų, is associated with better BBB penetration.

  • Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors tends to improve permeability by reducing the energetic penalty of moving from an aqueous to a lipid environment.[1]

The Target Compound: 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

To embark on our assessment, we must first understand the structural and physicochemical characteristics of our case study compound.

Structure:

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight169.26 g/mol Favorable (<< 500 Da)
XlogP31.5Moderately lipophilic, potentially favorable
Hydrogen Bond Donors1Favorable (low)
Hydrogen Bond Acceptors2Favorable (low)
Polar Surface Area32.26 ŲFavorable (<< 90 Ų)

Note: These values are predictions generated from computational models and require experimental verification.

Based on these in silico predictions, 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol exhibits a promising profile for BBB penetration. The subsequent sections will detail the experimental workflows to validate this hypothesis.

In Silico Assessment of BBB Permeability

Before commencing wet lab experiments, computational modeling provides a rapid and cost-effective initial assessment of BBB permeability. These models leverage large datasets of compounds with known permeability to identify relationships between chemical structure and brain penetration.

Available Computational Models

A variety of in silico models are available, ranging from simple rule-based systems to complex machine learning algorithms:[3][4][5]

  • Lipinski's Rule of Five: While not specific to the BBB, it provides a general assessment of a compound's drug-likeness and is a useful first-pass filter.[6] Our target compound adheres to these rules.

  • BBB-Specific QSAR Models: Quantitative Structure-Activity Relationship models are trained on BBB permeability data and can predict the logBB (the logarithmic ratio of the concentration of a drug in the brain to that in the blood) or classify a compound as a BBB penetrant or non-penetrant.[7][8]

  • Physicochemical Property-Based Models: These models use descriptors like those in the table above to predict permeability.

Rationale for In Silico Approach

The primary goal of in silico modeling is to prioritize compounds for further, more resource-intensive testing. A favorable computational profile, as seen with our target compound, provides a strong rationale for proceeding to in vitro and in vivo studies.

In Vitro Assessment of BBB Permeability

In vitro models are essential for experimentally measuring a compound's ability to cross a cell monolayer that mimics the BBB. These assays offer higher throughput and lower costs compared to in vivo studies.[2][9]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a non-cell-based method that assesses a compound's ability to diffuse from a donor compartment, through a lipid-coated filter, to an acceptor compartment. It exclusively measures passive diffusion.[10][11]

Experimental Protocol: PAMPA-BBB
  • Preparation of Lipid Mixture: A solution of phospholipids (e.g., a mixture of phosphatidylcholine and cholesterol in dodecane) is prepared to mimic the brain capillary endothelial cell membrane.

  • Coating the Filter Plate: The filter of a 96-well donor plate is coated with the lipid mixture.

  • Compound Addition: The test compound (1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol) is dissolved in a buffer solution and added to the wells of the donor plate.

  • Assembly and Incubation: An acceptor plate containing buffer is placed on top of the donor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The effective permeability (Pe) is calculated based on the rate of appearance of the compound in the acceptor compartment.

Cell-Based Transwell Assays

Cell-based assays utilize monolayers of cells grown on a semi-permeable membrane in a Transwell insert, which separates an apical (blood side) and a basolateral (brain side) compartment.[12]

3.2.1. Caco-2 Cell Model

While derived from human colon adenocarcinoma, the Caco-2 cell line is often used as an initial screen for drug permeability due to its formation of tight junctions. However, its correlation with in vivo BBB permeability can be limited.[13]

3.2.2. Brain Microvascular Endothelial Cell (BMEC) Models

For a more physiologically relevant assessment, primary or immortalized BMECs are preferred. Co-culture models, which include astrocytes and pericytes, can further enhance the barrier properties of the endothelial monolayer.[14] Human induced pluripotent stem cell (iPSC)-derived BMECs are emerging as a highly predictive model.[14]

Experimental Protocol: Bidirectional Transwell Assay with hCMEC/D3 Cells

This protocol uses the immortalized human cerebral microvascular endothelial cell line, hCMEC/D3.

  • Cell Seeding: hCMEC/D3 cells are seeded onto the apical side of a Transwell insert and cultured until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed. TEER is a measure of the tightness of the cell layer.

  • Compound Addition: The test compound is added to either the apical (A-to-B transport) or basolateral (B-to-A transport) compartment.

  • Sampling: At various time points (e.g., 30, 60, 90 minutes), samples are taken from the receiver compartment, and the volume is replaced with fresh buffer.[15]

  • Quantification: The concentration of the compound in the samples is measured by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp is calculated for both directions.

  • Efflux Ratio (ER): The ratio of B-to-A Papp to A-to-B Papp is calculated. An ER significantly greater than 1 suggests that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp).[11]

InVitroWorkflow cluster_0 In Vitro BBB Permeability Assessment PAMPA PAMPA-BBB Assay LC_MS LC-MS/MS Quantification PAMPA->LC_MS Passive Diffusion Transwell Cell-Based Transwell Assay hCMEC_D3 hCMEC/D3 Monolayer Transwell->hCMEC_D3 TEER TEER Measurement hCMEC_D3->TEER Verify Barrier Integrity Bidirectional Bidirectional Transport (A-to-B and B-to-A) TEER->Bidirectional Bidirectional->LC_MS Papp_ER Calculate Papp and Efflux Ratio LC_MS->Papp_ER

Caption: Workflow for in vitro BBB permeability assessment.

In Vivo Validation of BBB Permeability

While in vitro models are valuable for screening, in vivo studies in animal models are the gold standard for confirming BBB penetration and determining the extent of brain exposure.[6][16]

Brain-to-Plasma Concentration Ratio (Kp)

This method involves administering the compound to an animal (typically a rodent) and, after a set period, measuring its concentration in both the brain tissue and the plasma. The ratio of these concentrations (Kp) provides a measure of total brain penetration.

In Situ Brain Perfusion

This technique isolates the cerebral circulation of an anesthetized animal, allowing for the perfusion of a solution containing the test compound directly into the brain via the carotid artery. This method provides a direct measure of the rate of transport across the BBB without the influence of peripheral metabolism or clearance.

Experimental Protocol: In Situ Brain Perfusion in Rats
  • Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated.

  • Perfusion: The brain is perfused with a physiological buffer containing a known concentration of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol and a vascular space marker (e.g., radiolabeled sucrose).

  • Perfusion Duration: The perfusion is carried out for a short duration (e.g., 1-5 minutes).

  • Tissue Collection: At the end of the perfusion, the animal is euthanized, and the brain is collected.

  • Sample Processing: The brain is homogenized, and the concentrations of the test compound and the vascular marker are determined.

  • Calculation of Brain Uptake: The amount of compound that has crossed the BBB is calculated by subtracting the amount remaining in the vascular space.

InVivoWorkflow cluster_1 In Vivo BBB Permeability Validation start Administer Compound to Animal Model kp_method Brain-to-Plasma Ratio (Kp) start->kp_method perfusion_method In Situ Brain Perfusion start->perfusion_method collect_tissue Collect Brain and Plasma Samples kp_method->collect_tissue perfusion_method->collect_tissue homogenize Homogenize Brain Tissue collect_tissue->homogenize quantify Quantify Compound Concentration (LC-MS/MS) homogenize->quantify calculate_kp Calculate Kp quantify->calculate_kp calculate_uptake Calculate Brain Uptake Clearance quantify->calculate_uptake end_kp Determine Brain Exposure calculate_kp->end_kp end_perfusion Determine Rate of BBB Transport calculate_uptake->end_perfusion

Caption: Workflow for in vivo validation of BBB permeability.

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered approach to characterizing the BBB permeability of a novel compound, 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol. The initial in silico assessment, based on its physicochemical properties, is highly encouraging. The proposed in vitro and in vivo experimental workflows provide a robust framework for validating these predictions and quantifying the extent of brain penetration.

A favorable outcome from these studies would be a critical step in the development of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol as a potential CNS therapeutic. The data generated will be invaluable for establishing dose-response relationships in efficacy models and for designing future preclinical and clinical studies.

References

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.).
  • What characteristics of compounds cross the blood-brain barrier? - Patsnap Synapse. (2025, May 21).
  • Revolutionizing Drug Discovery with In Vitro BBB Permeability Assay - Visikol. (2023, June 21).
  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC. (n.d.).
  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.).
  • Predicting blood-brain barrier permeability of drugs: Evaluation of different in vitro assays. (n.d.).
  • Investigating molecular features that influence blood − brain barrier permeability of compounds - Ovid. (n.d.).
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry - ACS Publications. (2024, May 22).
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC. (n.d.).
  • In vivo methods for imaging blood–brain barrier function and dysfunction - PMC. (n.d.).
  • Physicochemical determinants of blood brain barrier penetrating molecules. (n.d.).
  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs … - ResearchGate. (n.d.).
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers. (n.d.).
  • In silico prediction of blood brain barrier permeability: an Artificial Neural Network model. (2006, January 15).
  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier - MDPI. (2026, January 31).
  • In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods - PubMed. (2018, October 22).
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers. (2022, March 25).
  • (PDF) In Silico Prediction of Blood Brain Barrier Permeability - ResearchGate. (n.d.).
  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - MDPI. (2023, December 28).
  • Central nervous system drugs - ChemDiv. (n.d.).

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Metabolic Stability of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol in Human Liver Microsomes: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol represents a highly functionalized aliphatic scaffold frequently utilized in modern medicinal chemistry, particularly in the design of G-protein coupled receptor (GPCR) ligands and CNS-active therapeutics. However, its structural features—specifically the tertiary piperidine nitrogen, the N-cyclopropylmethyl group, and the secondary alcohol—present distinct metabolic liabilities.

This whitepaper provides an in-depth, authoritative guide to evaluating the metabolic stability of this compound in Human Liver Microsomes (HLMs). By dissecting the structural vulnerabilities, detailing a self-validating experimental protocol, and explaining the physicochemical causality behind each methodological choice, this guide serves as a comprehensive resource for drug development professionals optimizing pharmacokinetic (PK) profiles.

Structural Liability Analysis & Predictive Metabolism

Before initiating in vitro assays, a rigorous structural analysis is required to predict the metabolic fate of the molecule. The architecture of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol contains three primary sites of biotransformation:

  • The N-Cyclopropylmethyl Group (Phase I Liability): Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4, are the major isoforms responsible for the N-dealkylation of substituted piperidines[1]. The cyclopropylmethyl moiety is highly susceptible to oxidative cleavage, leading to the formation of the secondary amine (3-methylpiperidin-4-ol) and cyclopropanecarboxaldehyde. This pathway is a well-documented primary clearance mechanism in structurally analogous drugs like buprenorphine and ACT-1004-1239[2][3].

  • The Piperidine Ring (Phase I Liability): While less dominant than N-dealkylation, direct oxidation of the piperidine ring by CYP3A4 and CYP2D6 can yield hydroxylated intermediates or lactams[1]. Furthermore, cyclopropylamines carry a notorious risk of acting as time-dependent inhibitors (TDIs) of CYP450s by undergoing ring-opening to form reactive metabolic intermediate complexes (MICs) that covalently bind to the heme iron[4].

  • The Secondary Alcohol (Phase II Liability): The C4-hydroxyl group is a prime candidate for direct Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can rapidly convert this functional group into a highly polar, excretable O-glucuronide conjugate[5].

MetabolicPathways Parent 1-(Cyclopropylmethyl)- 3-methylpiperidin-4-ol NDealk N-Dealkylation (CYP3A4/2D6) Parent->NDealk Major Phase I Oxidation Ring Oxidation (CYP3A4) Parent->Oxidation Minor Phase I Gluc Glucuronidation (UGTs) Parent->Gluc Phase II Metab1 3-Methylpiperidin-4-ol + Cyclopropanecarboxaldehyde NDealk->Metab1 Metab2 Hydroxylated Piperidine Intermediates Oxidation->Metab2 Metab3 O-Glucuronide Conjugate Gluc->Metab3

Predicted Phase I and Phase II metabolic pathways for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol.

The Causality of Assay Design: Building a Self-Validating System

To accurately determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol, the HLM assay must be designed as a self-validating system . Every parameter is chosen based on strict biochemical causality:

  • Substrate Concentration (1 µM): To extract accurate intrinsic clearance values, the assay must operate under first-order kinetics. Maintaining the drug concentration at 1 µM ensures it remains significantly below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes, establishing a linear relationship between the metabolic rate and incubation time[6].

  • Protein Concentration (0.5 mg/mL): Higher microsomal protein concentrations can artificially inflate apparent metabolic stability due to non-specific binding ( fu,mic​ ) of the lipophilic drug to the lipid bilayer of the microsomes. Capping the protein at 0.5 mg/mL strikes the optimal balance between detectable enzymatic turnover and minimal sequestration[5][6].

  • Enzymatic Quenching (Cold Acetonitrile): The reaction is stopped at precise time intervals using ice-cold acetonitrile (ACN). ACN acts as a chaotropic agent, instantly precipitating the microsomal proteins and disrupting the tertiary structure of the CYP/UGT enzymes. This immediately halts biotransformation, ensuring high temporal resolution for kinetic plotting[7].

System Validation Controls

A trustworthy protocol must internally verify both the viability of the biological matrix and the chemical stability of the analyte:

  • Positive Control (Verapamil or Dextromethorphan): Run in parallel to confirm the CYP enzymes in the HLM batch are active and capable of high-clearance turnover.

  • Negative Control (Minus-Cofactor): An incubation lacking NADPH and UDPGA. If 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol depletes in this control, it indicates chemical instability (e.g., hydrolysis in the buffer) rather than enzymatic metabolism.

Step-by-Step Experimental Protocol

The following methodology strictly adheres to FDA bioanalytical guidelines for in vitro metabolic stability assessment[6][7].

Phase I (CYP450) & Phase II (UGT) Incubation Workflow
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ . For UGT evaluation, add 50 µg/mL alamethicin to the buffer and incubate on ice for 30 minutes to create pores in the microsomal membrane, allowing UDPGA access to the luminal UGT active sites[5].

  • Master Mix Assembly: Combine the activated HLMs (final concentration 0.5 mg/mL) with 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol (final concentration 1 µM) in the buffer.

  • Pre-Incubation: Equilibrate the master mix in a shaking water bath at 37°C for 5 minutes. This ensures the thermodynamic stabilization of the enzymes prior to reaction initiation.

  • Reaction Initiation: Initiate the Phase I reaction by adding an NADPH regenerating system (final concentration 1 mM). For Phase II, simultaneously add UDPGA (final concentration 5 mM)[5].

  • Time-Course Sampling: At predefined intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the master mix.

  • Quenching & Extraction: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold ACN containing a stable-isotope labeled internal standard (IS).

  • Bioanalysis Preparation: Vortex the quenched samples for 2 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to vials for LC-MS/MS quantification[7].

AssayWorkflow Step1 1. Master Mix Preparation HLM (0.5 mg/mL) + Drug (1 µM) Step2 2. Pre-incubation Equilibrate at 37°C for 5 min Step1->Step2 Step3 3. Reaction Initiation Add NADPH / UDPGA Cofactors Step2->Step3 Step4 4. Time-Course Sampling Aliquot at 0, 15, 30, 45, 60 min Step3->Step4 Step5 5. Enzymatic Quenching Add Cold ACN + Internal Standard Step4->Step5 Step6 6. Bioanalysis Centrifuge & Quantify via LC-MS/MS Step5->Step6

Self-validating step-by-step workflow for the human liver microsome (HLM) metabolic stability assay.

Data Presentation & Pharmacokinetic Extrapolation

Following LC-MS/MS analysis, the natural logarithm of the percentage of parent compound remaining is plotted against incubation time. The slope of the linear regression represents the elimination rate constant ( k ).

The in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated using the following equations:

  • t1/2​=0.693/k

  • CLint​=(0.693/t1/2​)×(Volume of incubation/Mass of microsomal protein)

To contextualize the metabolic stability of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol, the calculated CLint​ should be compared against standard human clearance classification bands[8].

Table 1: In Vitro Intrinsic Clearance ( CLint​ ) Classification Bands in Human Liver Microsomes

Clearance Classification CLint​ (µL/min/mg protein)Extrapolated Hepatic Extraction Ratio ( EH​ )
Low < 8.6< 0.3
Moderate 8.6 - 47.00.3 - 0.7
High > 47.0> 0.7

Optimization Strategies: LipMetE and Isosteric Replacement

If 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol exhibits high intrinsic clearance (> 47.0 µL/min/mg), medicinal chemistry intervention is required.

A critical parameter to evaluate is the Lipophilic Metabolism Efficiency (LipMetE) , which plots the unbound intrinsic clearance against the compound's lipophilicity ( logD7.4​ )[9]. Because lipophilicity drives non-specific CYP450 binding, reducing the logD of the piperidine scaffold often improves metabolic stability.

If the cyclopropylmethyl group is confirmed as the primary metabolic soft spot via metabolite identification (MetID), isosteric replacement strategies should be employed. Substituting the metabolically labile alpha-hydrogens of the cyclopropylmethyl group with deuterium (kinetic isotope effect) can significantly reduce the rate of N-dealkylation, extending the half-life of the molecule without altering its fundamental pharmacology[8].

References

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central (PMC). Available at:[Link]

  • Absorption, Metabolism, and Excretion of ACT-1004-1239, a First-In-Class CXCR7 Antagonist. PubMed Central (PMC). Available at:[Link]

  • Lack of Interaction of Buprenorphine With Flunitrazepam Metabolism. Psychiatry Online. Available at:[Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central (PMC). Available at:[Link]

  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. PubMed. Available at:[Link]

  • Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE). Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. PubMed Central (PMC). Available at:[Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at:[Link]

  • Ultra-fast eco-friendly UHPLC–MS/MS methodology for the quantification of ASP3026 in human liver microsomes. AKJournals. Available at:[Link]

Sources

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The substitution pattern on the piperidine ring profoundly influences a molecule's three-dimensional structure, which in turn dictates its pharmacological and pharmacokinetic properties.[2][3] This guide provides a comprehensive technical overview of the stereochemistry and solid-state conformation of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol, a substituted piperidine with potential applications in drug discovery. While a specific public crystal structure for this exact molecule is not available, this document synthesizes established principles of conformational analysis, X-ray crystallography, and spectroscopic techniques to provide a robust framework for its structural elucidation. We will explore the expected stereoisomers, their conformational dynamics, and present detailed, field-proven methodologies for their synthesis, separation, and definitive structural characterization.

Introduction: The Significance of Stereoisomerism in Piperidine-Based Scaffolds

The spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity.[3] For piperidine derivatives, which are prevalent in over twenty classes of pharmaceuticals, understanding the three-dimensional structure is paramount for rational drug design.[1] The molecule 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol possesses two chiral centers at the C3 and C4 positions of the piperidine ring, giving rise to four possible stereoisomers. The relative and absolute configurations of the methyl and hydroxyl groups, in conjunction with the conformational preferences of the piperidine ring, will define the overall shape of each isomer and its potential interactions with biological targets.

The N-cyclopropylmethyl substituent is also of significant interest, as it is a common moiety in pharmacologically active compounds, often influencing receptor binding affinity and selectivity.[4][5] A thorough understanding of the interplay between the substituents and the flexible piperidine ring is therefore essential for any drug development program involving this scaffold.

Stereochemical and Conformational Analysis

Expected Stereoisomers

The presence of two stereocenters at C3 and C4 leads to the existence of two diastereomeric pairs of enantiomers: (3R,4R) and (3S,4S) (the trans isomers), and (3R,4S) and (3S,4R) (the cis isomers).

G cluster_trans trans-Isomers cluster_cis cis-Isomers trans_RR (3R,4R) trans_SS (3S,4S) trans_RR->trans_SS Enantiomers cis_RS (3R,4S) cis_SR (3S,4R) cis_RS->cis_SR Enantiomers Stereoisomers Stereoisomers Stereoisomers->trans_RR Diastereomers Stereoisomers->cis_RS Diastereomers G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis A Synthesis of Diastereomeric Mixture B Chromatographic Separation of Diastereomers A->B C NMR Spectroscopy (Conformational Analysis) B->C Isolated Diastereomers E Mass Spectrometry (Molecular Weight Confirmation) B->E D Single Crystal X-ray Diffraction (Absolute Structure) C->D Characterized Isomers

Sources

A Technical Guide to the Physicochemical Characterization of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacological and pharmacokinetic properties.[1] This guide provides a comprehensive framework for the detailed physicochemical characterization of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol, a novel N-substituted piperidinol derivative. While specific experimental data for this compound is not extensively available in public literature, this document serves as an in-depth technical manual for researchers and drug development professionals. It outlines authoritative, field-proven methodologies for determining its identity, purity, solubility, acidity (pKa), and lipophilicity (LogP/D). By synthesizing established protocols for analogous structures, this guide establishes a self-validating system for the complete physicochemical profiling of this and similar molecules, a critical step in advancing any new chemical entity from discovery to development.

Introduction and Molecular Overview

1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol belongs to the class of N-substituted piperidinols. This family of compounds is of significant interest in pharmaceutical research, with members exhibiting a wide range of biological activities.[2][3] The core structure consists of a 3-methylpiperidin-4-ol ring, which introduces stereochemical complexity and specific hydrogen bonding capabilities through its hydroxyl group. The N-cyclopropylmethyl substituent is a common moiety in medicinal chemistry, often introduced to modulate receptor binding affinity, metabolic stability, and pharmacokinetic profiles.[4]

A thorough understanding of the physicochemical properties of a novel molecule like 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol is fundamental. These properties govern its behavior in biological systems, influence its absorption, distribution, metabolism, and excretion (ADME), and are critical for the development of stable and effective pharmaceutical formulations.[5][6] This guide details the necessary experimental workflows to establish a robust physicochemical profile.

Molecular Structure:

  • IUPAC Name: 1-(cyclopropylmethyl)-3-methylpiperidin-4-ol

  • Molecular Formula: C10H19NO

  • Core Scaffolds: Piperidine, Cyclopropane

Predicted and Expected Physicochemical Properties

In the absence of extensive empirical data, computational predictions and analysis of structurally related compounds provide a baseline for experimental design. The following table summarizes the expected physicochemical parameters for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol.

PropertyPredicted/Expected ValueSignificance in Drug Development
Molecular Weight 169.26 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.[6]
pKa (most basic) 8.5 - 9.5Governs ionization state at physiological pH, impacting solubility, permeability, and receptor interaction.[7][8]
LogP (Octanol/Water) 1.5 - 2.5Measures lipophilicity, influencing membrane permeability and potential for CNS penetration.[9]
Aqueous Solubility Moderately solubleAffects dissolution rate and bioavailability; must be characterized across a physiological pH range.[10]
Hydrogen Bond Donors 1 (hydroxyl group)Influences solubility and potential for specific interactions with biological targets.[9]
Hydrogen Bond Acceptors 2 (nitrogen and oxygen)Influences solubility and target binding.[9]
Topological Polar Surface Area (TPSA) 32.3 ŲPredicts transport properties, including blood-brain barrier penetration.[9]

Synthesis and Structural Verification Workflow

The first step in characterization is to ensure the synthesis of the correct molecule at a high degree of purity. A plausible synthetic route involves the reductive amination of 3-methylpiperidin-4-ol with cyclopropanecarboxaldehyde.

G cluster_synthesis Synthesis cluster_purification Purification cluster_verification Structural Verification A 3-Methylpiperidin-4-ol C Reductive Amination (e.g., NaBH(OAc)3) A->C B Cyclopropanecarboxaldehyde B->C D Crude Product C->D Yields E Column Chromatography (Silica Gel) D->E F Pure 1-(Cyclopropylmethyl)- 3-methylpiperidin-4-ol E->F Purity >95% G 1H NMR & 13C NMR F->G H LC-MS F->H I FTIR F->I J Verified Structure

Caption: Synthetic and verification workflow.

Protocol: Structural Verification by NMR and Mass Spectrometry

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information on the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and provides fragmentation data consistent with the structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Features:

    • Cyclopropyl Protons: Complex multiplets in the upfield region (~0.1-0.8 ppm).

    • Piperidine Ring Protons: A series of multiplets between ~1.5-3.5 ppm. The proton on the carbon bearing the hydroxyl group (C4-H) would appear as a distinct multiplet.

    • N-CH₂ Protons: A doublet adjacent to the cyclopropyl signals.

    • C3-Methyl Protons: A doublet around 0.9-1.1 ppm.[11][12]

    • Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.

  • Expected ¹³C NMR Features:

    • Distinct signals for the cyclopropyl carbons, piperidine ring carbons, and the methyl group carbon. The carbon attached to the hydroxyl group (C4) would be in the ~60-75 ppm range.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Method: Use a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

  • Analysis (Electrospray Ionization - ESI):

    • In positive ion mode, expect to observe the protonated molecular ion [M+H]⁺ at m/z 170.2.

    • Fragmentation: The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[13][14] Key fragmentation patterns for N-alkylated piperidines involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[14][15] Expect a prominent fragment from the loss of the cyclopropyl group.

Determination of Acid Dissociation Constant (pKa)

Rationale: The pKa of the tertiary amine is a critical parameter that dictates the compound's charge state. Potentiometric titration is a robust and widely accepted method for its determination.[7]

pKa_Workflow A Prepare aqueous solution of compound (known conc.) C Titrate with standardized 0.1 M HCl A->C B Calibrate pH meter (pH 4, 7, 10 buffers) B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence point F->G

Sources

Methodological & Application

HPLC-UV Method Development and Validation for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The quantification of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol presents a unique set of chromatographic challenges. As a highly substituted aliphatic heterocycle, this molecule is characterized by a basic piperidine nitrogen, a polar hydroxyl group, and lipophilic cyclopropylmethyl and methyl substituents.

Crucially, the molecule lacks an aromatic ring or extended π -electron conjugation. This absence of a strong chromophore dictates that standard UV detection at 254 nm is impossible. Furthermore, the basic tertiary amine (estimated pKa​≈9.5 ) makes the compound highly susceptible to secondary interactions with residual silanols on silica-based stationary phases, which classically results in severe peak tailing.

This application note details a robust, self-validating HPLC-UV method designed specifically to overcome these structural hurdles, providing researchers with a reliable protocol for purity assessment and quantification.

Method Development Rationale

To ensure scientific integrity, every parameter in this method was selected based on the physicochemical causality of the analyte.

  • Detector Selection (UV 210 nm): Because the compound lacks a chromophore, detection must rely on the weak absorbance of the carbon-nitrogen and carbon-oxygen bonds in the deep UV range. A wavelength of 210 nm is optimal for piperidine derivatives [1, 2].

  • Mobile Phase Selection (Acetonitrile vs. Methanol): Operating at 210 nm severely restricts solvent choices. Methanol has a UV cutoff of 205 nm and produces a high baseline noise at 210 nm. Acetonitrile, with a UV cutoff of 190 nm, is highly transparent at 210 nm and is therefore mandatory for this method [1].

  • Buffer Selection (0.1% Phosphoric Acid): To prevent peak tailing, the mobile phase must suppress the ionization of residual silanols on the column ( pKa​≈3.5−4.5 ). By using 0.1% Phosphoric acid, the mobile phase pH is driven down to ~2.5. This fully protonates the piperidine nitrogen while keeping the silica surface neutral, yielding sharp, symmetrical peaks [1]. Phosphoric acid is chosen over Trifluoroacetic acid (TFA) because TFA exhibits significant background absorbance at 210 nm.

  • Stationary Phase: A high-purity, extensively end-capped C18 column is required to further shield the basic analyte from any remaining active silanol sites.

Causality A Lack of Chromophore B Low UV Detection (210 nm) A->B C Acetonitrile (Cutoff 190 nm) B->C D Basic Piperidine (pKa ~9.5) E Low pH Buffer (pH 2.5) D->E F Protonation & Reduced Tailing E->F

Fig 1. Causality matrix linking chemical properties to mobile phase and detector selection.

Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to sample analysis unless the System Suitability Testing (SST) criteria outlined in Section 4 are met.

Reagents and Materials
  • Analyte: 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol reference standard (Purity 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (ACN), HPLC-Grade Water (18.2 M Ω⋅cm ).

  • Modifiers: HPLC-Grade Phosphoric Acid ( H3​PO4​ , 85% w/w).

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters

ParameterSpecification
Column C18, 250 x 4.6 mm, 5 µm (Fully End-capped)
Mobile Phase A 0.1% v/v Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B 100% Acetonitrile
Elution Mode Gradient
Gradient Program 0-2 min: 5% B2-12 min: 5% 60% B12-15 min: 60% B15-16 min: 60% 5% B16-22 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Step-by-Step Workflow

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of 85% Phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and sonicate for 10 minutes to degas.

  • Filter through a 0.22 µm nylon or PTFE membrane. Self-validation check: Verify the pH is between 2.3 and 2.7.

  • Use 100% HPLC-grade Acetonitrile for Mobile Phase B.

Step 2: Standard Preparation

  • Diluent: Prepare a 95:5 ( v/v ) mixture of Water:Acetonitrile.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume. Self-validation check: Prepare two independent working standards (Standard A and Standard B) to verify weighing accuracy. Their peak areas must agree within 2.0%.

Step 3: System Equilibration & Execution

  • Purge the HPLC system lines with respective mobile phases.

  • Equilibrate the column at initial conditions (95% A / 5% B) for at least 30 minutes. Monitor the baseline at 210 nm until drift is 1 mAU/hr.

  • Execute the System Suitability sequence (See Section 4).

  • Inject unknown samples. To validate against system drift, bracket the sequence by injecting a working standard every 10 samples.

Workflow A 1. Compound Profiling (pKa, UV cutoff, LogP) B 2. Column Selection (End-capped C18) A->B C 3. Mobile Phase (Low pH, ACN/H3PO4) B->C D 4. Detector Tuning (UV 210 nm) C->D E 5. Method Validation (ICH Q2(R2) Guidelines) D->E

Fig 2. Step-by-step logical workflow for the HPLC-UV method development.

System Suitability & Method Validation

In accordance with ICH Q2(R2) guidelines [3], the analytical procedure must be validated for its intended purpose. The following parameters serve as the internal quality control mechanism for the protocol.

Before analyzing any unknown batches, the system must pass the following System Suitability Testing (SST) criteria based on six replicate injections of the 100 µg/mL working standard.

Table 2: System Suitability & Validation Acceptance Criteria

ParameterAcceptance CriteriaScientific Purpose
Blank Interference 0.1% of standard peak areaVerifies diluent and system cleanliness; ensures no carryover.
Retention Time (RT) RSD 1.0% ( n=6 )Ensures pump precision and gradient mixing stability.
Peak Area RSD 2.0% ( n=6 )Validates the precision of the autosampler.
USP Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates ( N ) 5000Verifies column efficiency and optimal mass transfer.
Linearity ( R2 ) 0.999 (Range: 10-150 µg/mL)Ensures accurate quantification across the expected concentration range.

References

  • Agilent Technologies. "The LC Handbook: Guide to LC Columns and Method Development." Agilent Technologies, Inc. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at:[Link]

Application Note: A Robust LC-MS/MS Protocol for the Quantification of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate quantification of novel chemical entities in biological matrices is a cornerstone of drug discovery and development, providing essential data for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2] This document details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable, sensitive, and specific bioanalytical assay.

The analyte, 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol, is a small molecule characterized by a basic piperidine core. The presence of a basic nitrogen atom makes it an ideal candidate for positive mode electrospray ionization (ESI), while its overall structure lends itself to reversed-phase chromatography.[3][4] This protocol employs a straightforward protein precipitation (PPT) technique for sample cleanup, which is well-suited for early-stage development due to its speed and simplicity.[5][6][7] The method has been structured to align with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[8][9][10][11][12][13]

Principle of the Method

This method utilizes Liquid Chromatography (LC) to separate the analyte of interest from endogenous plasma components, followed by Tandem Mass Spectrometry (MS/MS) for selective and sensitive detection. A stable isotope-labeled (SIL) or analogous internal standard (IS) is added to plasma samples at a known concentration prior to sample processing.[14][15][16] The IS is crucial as it compensates for variability during sample preparation and analysis.[15][17]

Following protein precipitation with acetonitrile, the clarified supernatant is injected into a UHPLC system. The analyte and IS are separated on a C18 reversed-phase column under gradient elution conditions. The column effluent is directed to a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode. Quantification is achieved by Multiple Reaction Monitoring (MRM), where the instrument monitors specific precursor-to-product ion transitions for both the analyte and the IS. The ratio of the analyte peak area to the IS peak area is used to construct a calibration curve and determine the concentration in unknown samples.

Materials and Reagents

MaterialGrade / PurityRecommended Supplier
1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol≥98%Sourced internally or via custom synthesis
Ropivacaine (Internal Standard)≥98%Sigma-Aldrich, Cerilliant
WaterLC-MS GradeFisher Scientific, VWR
Acetonitrile (ACN)LC-MS GradeFisher Scientific, VWR
Formic Acid (FA)LC-MS Grade, ≥99%Thermo Fisher Scientific, Sigma-Aldrich
Human Plasma (K2-EDTA)Pooled, ScreenedBioIVT, Seralab
96-well Protein Precipitation Plates2 mL, with filtration mediaWaters, Thermo Fisher Scientific
96-well Collection Plates1 mL or 2 mLWaters, Agilent Technologies

Rationale for Internal Standard Selection: A stable isotope-labeled version of the analyte is the gold standard for an internal standard.[16] In its absence, a structural analog with similar physicochemical properties and chromatographic behavior is recommended.[14][18] Ropivacaine, a piperidine-containing local anesthetic, is proposed here due to its structural similarity, basicity, and appropriate retention characteristics, making it a suitable IS for this assay. Its selection must be empirically verified to ensure no interference and consistent performance.

Instrumentation and Analytical Conditions

Liquid Chromatography (LC)
ParameterConditionRationale
System UHPLC System (e.g., Waters Acquity UPLC I-Class, Shimadzu Nexera)Provides high resolution and fast analysis times.
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mmC18 chemistry offers excellent retention for moderately polar compounds. The 1.7 µm particle size ensures high efficiency.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier protonates the basic analyte, ensuring good peak shape and promoting efficient ESI+ ionization.[19]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common strong solvent for reversed-phase LC providing good elution strength.
Flow Rate 0.5 mL/minA typical flow rate for 2.1 mm ID columns, balancing speed and efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 µLA standard volume to balance sensitivity and potential column overload.
Gradient See Table BelowA gradient is used to ensure elution of the analyte with a good peak shape in a reasonable time while separating it from early-eluting matrix components.

LC Gradient Program:

Time (min) Flow Rate (mL/min) %A %B
0.00 0.5 95 5
0.50 0.5 95 5
2.50 0.5 5 95
3.00 0.5 5 95
3.10 0.5 95 5

| 4.00 | 0.5 | 95 | 5 |

Mass Spectrometry (MS/MS)
ParameterConditionRationale
System Triple Quadrupole MS (e.g., Sciex 7500, Waters Xevo TQ-XS)Required for quantitative MRM experiments, offering high sensitivity and selectivity.[19]
Ion Source Electrospray Ionization (ESI)ESI is the standard for polar and semi-polar small molecules.[20]
Polarity PositiveThe basic piperidine nitrogen is readily protonated to form [M+H]⁺ ions.
Capillary Voltage 3.0 kVOptimized to achieve stable and efficient ion generation.
Source Temp. 500 °CFacilitates desolvation of the ESI droplets.
Desolvation Gas Nitrogen, 800 L/hrAids in solvent evaporation and ion release.
MRM Transitions See Table BelowThese specific precursor-product ion pairs ensure selectivity and sensitivity for quantification.

Optimized MRM Transitions (Hypothetical): Note: These values must be determined empirically by infusing a standard solution of the analyte and IS into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte 170.2114.1 (Quantifier)5022
Analyte 170.281.1 (Qualifier)5035
IS (Ropivacaine) 275.2126.15020

Rationale for Fragmentation: The proposed fragmentation for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol ([M+H]⁺ = 170.2) likely involves the loss of the cyclopropylmethyl group or cleavage of the piperidine ring, which are common fragmentation pathways for such structures.[3][21][22][23]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol reference standard and dissolve in methanol to a final volume of 5 mL.

  • IS Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Ropivacaine in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) Acetonitrile:Water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • IS Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

This protocol is designed for a 96-well plate format to ensure high throughput.

  • Aliquot Samples: Allow plasma samples, CS, and QCs to thaw completely at room temperature. Vortex briefly. Aliquot 50 µL of each sample into the wells of a 96-well plate.

  • Precipitation: Add 150 µL of the cold IS Working Solution (50 ng/mL in ACN) to each well. The 3:1 ratio of organic solvent to plasma is effective for protein removal.[5][6][24]

  • Mix: Seal the plate and vortex for 2 minutes at medium speed to ensure complete protein precipitation.

  • Filtration/Centrifugation: Place the precipitation plate on a vacuum manifold and filter the supernatant into a clean 96-well collection plate. Alternatively, centrifuge the plate at 4,000 x g for 10 minutes at 4°C and transfer the supernatant.

  • Injection: Seal the collection plate and place it in the autosampler for LC-MS/MS analysis.

G plasma plasma add_is add_is plasma->add_is 3:1 ACN:Plasma vortex vortex add_is->vortex filter filter vortex->filter collect collect filter->collect inject inject collect->inject data data inject->data

Method Validation Framework

To ensure the reliability of the data, the method must be validated according to regulatory guidelines from the FDA and EMA.[8][9][11][13][25] The validation should assess the following parameters:

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity & Specificity Ability to differentiate and quantify the analyte in the presence of other components. Assessed by analyzing blank plasma from at least 6 sources.No significant interfering peaks at the retention time of the analyte or IS (>20% of LLOQ response).
Linearity & Range The range over which the assay is accurate and precise. A calibration curve of at least 6 non-zero standards is analyzed.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of measured values to the nominal concentration (accuracy) and the degree of scatter (precision). Assessed at LLOQ, Low, Mid, and High QC levels.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent and reproducible, though no specific value is mandated.
Stability Stability of the analyte in plasma under various conditions (freeze-thaw, bench-top, long-term storage) and in processed samples.Mean concentration of stability samples should be within ±15% of nominal concentration.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantitative analysis of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol in human plasma. The method leverages a simple and rapid protein precipitation sample preparation procedure, coupled with sensitive and selective UHPLC-MS/MS detection. By adhering to the outlined parameters and following established bioanalytical method validation guidelines, this protocol can generate high-quality, reliable data to support critical decisions in the drug development pipeline.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][8][25]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link][9][11]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link][10][12]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Retrieved from [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link][14]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link][21]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link][15]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link][13]

  • Li, Y., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link][22]

  • SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link][16]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link][17]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link][6]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link][19]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link][24]

  • ResearchGate. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link][23]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. Retrieved from [Link]

  • Outsourced Pharma. (n.d.). Bioanalytical Method Development Of Lipids, Peptides, And Small Molecules By LC-MS/MS. Retrieved from [Link][1]

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  • Souverain, S., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link][7]

  • ResolveMass Laboratories Inc. (2026). Bioanalytical Method Development in the United States: Key Techniques and Services. Retrieved from [Link][20]

  • ResearchGate. (2013). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). Retrieved from [Link]

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how to dissolve 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol in DMSO for In Vitro Cellular Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the solubilization and preparation of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol using dimethyl sulfoxide (DMSO) for use in cell-based assays. As specific solubility data for this compound is not widely published, this protocol emphasizes a systematic approach to empirically determine optimal stock concentrations. It details best practices for creating high-concentration stock solutions, performing serial dilutions, and applying the compound to cell cultures while minimizing DMSO-induced cytotoxicity. The protocols herein are designed to ensure experimental accuracy, reproducibility, and the integrity of cellular models.

Introduction and Pre-Protocol Considerations

1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol is a small organic molecule featuring a piperidinol core, a structure common in pharmacologically active compounds.[1] Proper dissolution is the foundational step for any in vitro experiment, as undissolved compound can lead to inaccurate concentration assessments and unreliable results.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in cell culture for its ability to dissolve a broad spectrum of both polar and nonpolar compounds that are otherwise insoluble in aqueous media.[2] However, its use is not without challenges.

Key Considerations:

  • DMSO Cytotoxicity: While often considered biocompatible at low concentrations, DMSO can be toxic to cells in a dose- and time-dependent manner.[3][4] Most cell lines can tolerate a final DMSO concentration up to 0.5%, but sensitive or primary cells may require concentrations as low as 0.1%.[5][6] It is imperative to determine the tolerance of your specific cell line and always include a vehicle control (media with the same final DMSO concentration) in all experiments.

  • Hygroscopicity: DMSO is highly hygroscopic and will readily absorb water from the atmosphere.[7] Using anhydrous, high-purity, sterile-filtered DMSO is critical, as absorbed water can decrease the solubility of hydrophobic compounds and potentially compromise sterility.[8]

  • Precipitation upon Dilution: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous cell culture media.[9] This can be mitigated by performing intermediate dilutions in 100% DMSO before the final dilution into the aqueous medium.

Materials and Reagents

  • 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered, cell culture grade (e.g., Sigma-Aldrich Cat. No. D2650 or ATCC Cat. No. 4-X)[8]

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Sterile 0.22 µm syringe filters compatible with DMSO (e.g., polytetrafluoroethylene - PTFE)[10]

  • Sterile serological pipettes and pipette tips

  • Complete cell culture medium appropriate for the cell line in use

Protocol Part 1: Empirical Determination of Maximum Stock Concentration

Since published solubility data is scarce, this preliminary step is crucial to determine the maximum practical stock concentration in 100% DMSO.

Methodology:

  • Accurately weigh approximately 1-2 mg of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol into a pre-weighed sterile microfuge tube.

  • Add a small, precise volume of anhydrous DMSO to achieve a high target concentration (e.g., add 50 µL for a target of 20-40 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect for undissolved particles. If the compound is fully dissolved, the solution will be clear.

  • If particles remain, sonicate the tube in a room temperature water bath for 5-10 minutes.[7]

  • If dissolution is still incomplete, gentle warming in a 37°C water bath for 5-10 minutes can be attempted. Caution: Heat can degrade some compounds; use this step judiciously.[7]

  • If the compound dissolves, this concentration can be considered your working maximum. If not, repeat the process with a lower target concentration.

Protocol Part 2: Preparation of a High-Concentration Stock Solution

Once the maximum solubility is estimated, a larger volume of stock solution can be prepared. This example uses a target concentration of 10 mM.

Calculation:

  • First, determine the molecular weight of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol.

  • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

Procedure:

  • Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile, amber glass vial.[11]

  • Add Solvent: Add the calculated volume of sterile, anhydrous DMSO.

  • Dissolve: Vortex thoroughly until the compound is fully dissolved. Use sonication or gentle warming as determined in Part 1 if necessary.[12]

  • Sterile Filter (Optional but Recommended): For long-term storage and use in sensitive assays, sterilize the stock solution by passing it through a 0.22 µm DMSO-compatible (PTFE) syringe filter into a new sterile amber vial.[10][11] This is the preferred method for sterilizing DMSO solutions as autoclaving can degrade the solvent and compound.[10]

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This prevents contamination and avoids repeated freeze-thaw cycles which can degrade the compound.[11]

  • Storage: Store the aliquots tightly sealed at -20°C or -80°C. For many small molecules, solutions in DMSO are stable for up to 3-6 months when stored properly.[11][12]

Protocol Part 3: Preparation of Working Solutions for Cell Dosing

This part of the protocol is critical to avoid compound precipitation and minimize DMSO cytotoxicity. The key is to perform serial dilutions in 100% DMSO before the final dilution into aqueous culture medium.

Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve filter Sterile Filter (0.22 µm PTFE) dissolve->filter aliquot Aliquot & Store (-20°C / -80°C) filter->aliquot start_stock Thaw 10 mM Stock Aliquot serial_dmso Prepare Intermediate Dilutions (e.g., 1 mM, 100 µM) in 100% DMSO start_stock->serial_dmso final_dilution Dilute into Culture Medium (e.g., 1:1000 for 10 µM final, 0.1% DMSO) serial_dmso->final_dilution dose_cells Add to Cells final_dilution->dose_cells

Caption: Workflow from solid compound to cell treatment.

Procedure (Example: Dosing cells with 10 µM, 1 µM, and 0.1 µM):

  • Thaw Stock: Thaw one aliquot of your 10 mM stock solution at room temperature.

  • Intermediate Dilutions (in 100% DMSO):

    • To make a 1 mM solution: Dilute the 10 mM stock 1:10 in 100% DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).

    • To make a 100 µM solution: Dilute the 1 mM solution 1:10 in 100% DMSO (e.g., 10 µL of 1 mM stock + 90 µL of DMSO).

  • Final Dilution (in Culture Medium):

    • To achieve a final concentration of 10 µM , dilute the 10 mM stock solution 1:1000 directly into the cell culture medium (e.g., 2 µL into 2 mL of medium). The final DMSO concentration will be 0.1%.

    • To achieve a final concentration of 1 µM , dilute the 1 mM stock solution 1:1000 into the medium. The final DMSO concentration will be 0.1%.

    • To achieve a final concentration of 0.1 µM , dilute the 100 µM stock solution 1:1000 into the medium. The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to an equivalent volume of culture medium (e.g., 2 µL of DMSO into 2 mL of medium for a 0.1% final concentration).

  • Dose Cells: Mix the final dilutions well by gentle inversion or pipetting and immediately add to your cells. Rapid addition and mixing prevent localized high concentrations of DMSO and compound, which could cause precipitation or shock to the cells.

Troubleshooting and Data Interpretation

Troubleshooting Flowchart

G start Problem: Compound precipitates in media q1 Was an intermediate dilution in 100% DMSO performed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 q2 a1_yes->q2 sol_no Solution: Perform serial dilutions in 100% DMSO before final aqueous dilution. a1_no->sol_no a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol_yes_dmso Solution: Lower the final DMSO concentration. Prepare a more concentrated DMSO stock if necessary. a2_yes->sol_yes_dmso final_check Problem Persists: The compound may have low aqueous solubility even with DMSO. Consider alternative solvents or formulation strategies. a2_no->final_check

Caption: Decision tree for troubleshooting compound precipitation.

Quantitative Data Summary Table

ParameterRecommended ValueRationale / Notes
Solvent Anhydrous, Sterile-Filtered DMSOMinimizes water absorption and ensures sterility.[8]
Max. Stock Concentration Empirically DeterminedVaries by compound; determine experimentally.
Storage Temperature -20°C or -80°CEnsures long-term stability of the compound.[11]
Final DMSO in Assay < 0.5% (general) / < 0.1% (sensitive cells)Minimizes cytotoxicity. Always test your cell line.[3][6]
Vehicle Control MandatoryCulture medium + same final % of DMSO as treated wells.

Safety Precautions

  • Always handle 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol and DMSO in a chemical fume hood or well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMSO can facilitate the absorption of other chemicals through the skin.[2] Exercise extreme caution and avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol and DMSO for specific handling and disposal information.[13]

References

  • I. V. V. M. V. Prasad, K. V. S. R. G. V. Prasad, and P. V. S. Kumar, “Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights,” bioRxiv, Aug. 2025. Available: [Link]

  • L. A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. A. A. B. B. C. C. D. D. E. E. F. F. G. G. H. H. I. I. J. J. K. K. L. L. M. M. N. N. O. O. P. P. Q. Q. R. R. S. S. T. T. U. U. V. V. W. W. X. X. Y. Y. Z. Z. et al., “Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells,” PMC, vol. 1, no. 1, p. 1, 2018. Available: [Link]

  • T.-H. T. T. Nguyen, T.-H. T. Nguyen, N.-N. T. Tran, and N.-N. T. Tran, “Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines,” Biomedical Research and Therapy, vol. 7, no. 7, pp. 3878–3884, Jul. 2020. Available: [Link]

  • D. Y. A. A. and E. K. A. A. S. A. A. B., “Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines,” AVESİS, Feb. 2022. Available: [Link]

  • “Using live-cell imaging in cell counting — The cytotoxicity of DMSO,” Nikon Healthcare. Available: [Link]

  • “Any suggestions for treating DMSO soluble compound in cell culture?,” ResearchGate. Available: [Link]

  • S. M. and A. P. L. C. P. A. G. S. D. M. S. W. G., “Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur,” Pharmaceutical Technology, Sep. 2020. Available: [Link]

  • “SMALL MOLECULES,” Captivate Bio. Available: [Link]

  • “How DMSO aliquot should be stored ?,” ResearchGate. Available: [Link]

  • “Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use,” LifeTein. Available: [Link]

  • “Generating DMSO Stocks for Cell Culture,” Bridges Lab Protocols, Jun. 2018. Available: [Link]

  • “1-cyclopropyl-4-methylpiperidin-4-ol (C9H17NO),” PubChemLite. Available: [Link]

  • A. Bonifazi et al., “Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics,” PMC, vol. 65, no. 19, pp. 10003–10023, 2022. Available: [Link]

  • V. G. and S. N. M. S. S. A. A. S. S. S. A. A. S. S. S. A. A. S. S. S. A. A. S. S. S. A. A. S. S. S. A. A. S. S. S. A. A. S. S. S. A. A. S. S. S. A. A. S. S. S. A. A. S. S. S. A. A. S. S. S. A. A. S. S. S. A. A. S. S. S. A. A. S. S. S. A. A. S. S. S. A., “Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological,” Nature, vol. 1, no. 1, p. 1, 2023. Available: [Link]

  • “1-(cyclopropylmethyl)-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide,” PubChem. Available: [Link]

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Synthesis Pathway of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthetic pathways for producing 1-(cyclopropylmethyl)-3-methylpiperidin-4-ol and its derivatives. This class of compounds holds significant interest in medicinal chemistry, particularly in the development of novel analgesics and other therapeutics targeting the central nervous system.[1] The piperidine scaffold is a well-established pharmacophore in many centrally acting drugs.[2]

This document provides a detailed, step-by-step protocol, explains the underlying chemical principles, and offers insights into the critical parameters for successful synthesis and scale-up.

Introduction to the Synthetic Strategy

The synthesis of 1-(cyclopropylmethyl)-3-methylpiperidin-4-ol derivatives can be approached through a modular, multi-step process. The general strategy involves the initial synthesis or acquisition of a suitable 3-methyl-4-piperidone precursor, followed by N-alkylation with a cyclopropylmethyl group, and finally, the stereoselective reduction of the ketone functionality to the desired alcohol.

The key steps, which will be detailed in the protocols below, are:

  • Synthesis of the 3-Methyl-4-piperidone Core: This crucial intermediate can be synthesized through various methods, with the Mannich reaction being a common and efficient approach.

  • N-Alkylation with Cyclopropylmethyl Halide: Introduction of the cyclopropylmethyl moiety onto the piperidine nitrogen is a critical step, typically achieved through nucleophilic substitution.

  • Reduction of the 4-Keto Group: The final step involves the reduction of the piperidone to the corresponding piperidinol, where control of stereochemistry can be important for pharmacological activity.

Part 1: Synthesis of the 3-Methyl-4-piperidone Precursor

The accessibility of the 3-methyl-4-piperidone core is the foundation of this synthetic pathway. While it may be commercially available as its hydrochloride salt, an in-house synthesis is often required. The Mannich reaction provides a reliable method for its construction.

Protocol 1: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction

This protocol is adapted from a procedure for synthesizing similar piperidin-4-one derivatives.[2]

Materials:

  • Ethyl methyl ketone

  • Benzaldehyde (or substituted aromatic aldehydes)

  • Ammonium acetate

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Acetone

  • Ammonia solution

  • Ether

Procedure:

  • In a round-bottom flask, dissolve ammonium acetate (0.1 mol) in ethanol (50 mL).

  • To this solution, add the selected aromatic aldehyde (0.1 mol), benzaldehyde (0.1 mol), and ethyl methyl ketone (0.1 mol).[2]

  • Heat the mixture to boiling and then allow it to stand at room temperature overnight.

  • Add concentrated HCl (30 mL) to the mixture. The hydrochloride salt of the piperidone will precipitate.

  • Collect the precipitate by filtration and wash it with a 1:5 mixture of ethanol and ether.[2]

  • To obtain the free base, suspend the hydrochloride salt in acetone and treat it with a strong ammonia solution until the free base separates from the aqueous layer.

  • The crude product can be recrystallized from ethanol.

Mechanism Insight: The Mannich reaction is a three-component condensation reaction involving an enolizable ketone (ethyl methyl ketone), an aldehyde (benzaldehyde), and a source of ammonia (ammonium acetate). The reaction proceeds through the formation of an iminium ion from the aldehyde and ammonia, which then undergoes nucleophilic attack by the enol form of the ketone.

Part 2: N-Alkylation of the Piperidine Ring

With the 3-methyl-4-piperidone in hand (as the free base), the next step is the introduction of the cyclopropylmethyl group onto the nitrogen atom. This is a standard N-alkylation reaction.

Protocol 2: N-Alkylation with Cyclopropylmethyl Bromide

This protocol is based on general procedures for the N-alkylation of piperidines.[3]

Materials:

  • 3-Methyl-4-piperidone (free base from Protocol 1)

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-methyl-4-piperidone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add cyclopropylmethyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-(cyclopropylmethyl)-3-methylpiperidin-4-one.

  • The crude product can be purified by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild inorganic base, suitable for deprotonating the secondary amine of the piperidone, making it nucleophilic for the subsequent reaction with the alkyl halide.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature: Heating the reaction increases the rate of the Sₙ2 reaction.

Part 3: Reduction of the 4-Keto Group to the 4-Hydroxy Group

The final step is the reduction of the ketone to the desired alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[4][5]

Protocol 3: Reduction of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-one

This protocol is a standard procedure for the reduction of ketones to alcohols using sodium borohydride.[5]

Materials:

  • 1-(Cyclopropylmethyl)-3-methylpiperidin-4-one (from Protocol 2)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(cyclopropylmethyl)-3-methylpiperidin-4-one (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude 1-(cyclopropylmethyl)-3-methylpiperidin-4-ol.

  • The product can be purified by silica gel column chromatography if necessary.

Stereoselectivity: The reduction of the ketone at the 4-position can lead to the formation of two diastereomers (cis and trans with respect to the 3-methyl group). The stereochemical outcome is influenced by the steric hindrance around the carbonyl group. The hydride from sodium borohydride will preferentially attack from the less hindered face. For a 3-methyl substituted piperidone, this generally leads to the formation of the thermodynamically more stable equatorial alcohol as the major product.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionKey ReagentsTypical Yield
1Mannich ReactionEthyl methyl ketone, Benzaldehyde, NH₄OAc60-75%
2N-AlkylationCyclopropylmethyl bromide, K₂CO₃70-85%
3Ketone ReductionNaBH₄85-95%

Table 2: Expected Spectroscopic Data for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~3.5-4.0mH-4 (CH-OH)
¹H~2.0-3.0mPiperidine ring protons
¹H~2.2-2.4mN-CH₂-cyclopropyl
¹H~0.8-1.0d3-CH₃
¹H~0.4-0.6mCyclopropyl CH₂
¹H~0.0-0.2mCyclopropyl CH₂
¹³C~65-75C-4 (CH-OH)
¹³C~50-60N-CH₂-cyclopropyl
¹³C~40-55Piperidine ring carbons
¹³C~10-153-CH₃
¹³C~5-10Cyclopropyl CH₂
¹³C~3-5Cyclopropyl CH

Note: These are predicted chemical shifts based on related structures. Actual values may vary.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Piperidone Core Synthesis cluster_1 Part 2: N-Alkylation cluster_2 Part 3: Ketone Reduction Start Ethyl Methyl Ketone + Benzaldehyde + Ammonium Acetate Intermediate1 3-Methyl-4-piperidone Start->Intermediate1 Mannich Reaction Intermediate2 1-(Cyclopropylmethyl)- 3-methylpiperidin-4-one Intermediate1->Intermediate2 Cyclopropylmethyl Bromide, K₂CO₃, DMF FinalProduct 1-(Cyclopropylmethyl)- 3-methylpiperidin-4-ol Intermediate2->FinalProduct NaBH₄, MeOH

Caption: Overall synthetic workflow for 1-(cyclopropylmethyl)-3-methylpiperidin-4-ol.

Mechanism of N-Alkylation

Caption: Simplified mechanism of the Sₙ2 N-alkylation reaction.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • PrepChem. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. Retrieved from [Link]

  • CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone. (2010).
  • El-Sayed, M. A. A. (2021). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society, 18(10), 2535-2566.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Forum discussion]. [Link]

  • Nevado, C. (2010).
  • Li, J., & Li, X. (2015). An efficient reduction of N-substituted carbonylimidazolides into formamides by NaBH4. Tetrahedron Letters, 56(34), 4887-4890.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Remy, D. C., et al. (1977). Synthesis and Stereospecific Antipsychotic Activity of (-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine. Journal of Medicinal Chemistry, 20(8), 1013-1019. [Link]

  • Scully, F. E. (1981). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Beilstein Journals. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry, 6, 63. [Link]

  • Chobe, V. G., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry, 71, 324-332. [Link]

  • PubChem. (n.d.). [1-(cyclopropylmethyl)piperidin-4-yl]methanol. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Organic Syntheses. (n.d.). (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol. [Link]

  • Kumar, V., et al. (2017). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity. Journal of Medicinal Chemistry, 60(5), 2045-2059. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • ChEMBL. (n.d.). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). [Link]

  • Leah4sci. (2016, February 11). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • Wang, Y., et al. (2024). Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations. Molecules, 29(22), 5021. [Link]

  • Kiss, L., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2329. [Link]

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Application Notes and Protocols for In Vivo Dosing of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Framework for In Vivo Evaluation

The transition of a novel chemical entity from in vitro characterization to in vivo efficacy and safety assessment is a critical juncture in drug development. This guide provides a comprehensive framework for establishing robust in vivo dosing strategies for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol in murine models. As specific preclinical data for this compound are not publicly available, this document outlines a logical, stepwise progression of studies, grounded in established pharmacological principles and regulatory guidelines. Our approach emphasizes a thorough understanding of the compound's behavior within the biological system to ensure data integrity and translatability.

The protocols herein are designed as a self-validating system. Each stage, from initial tolerability assessments to pharmacokinetic and efficacy studies, generates data that informs the design of the subsequent phase. This iterative process is crucial for defining a therapeutic window and establishing a dosing regimen with the highest probability of clinical success. We will proceed with the assumption that 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol, as a piperidine derivative, may possess analgesic or other central nervous system activities, thus guiding our selection of potential efficacy models.

Phase 1: Foundational Characterization - Vehicle Selection

The journey to an effective in vivo dosing strategy begins with the fundamental task of getting the compound into a solution or a stable suspension that is amenable to administration in animals. The choice of vehicle is paramount, as an inappropriate vehicle can lead to poor bioavailability, vehicle-induced toxicity, or confounding experimental results.

Causality in Vehicle Selection

The ideal vehicle should be inert, non-toxic, and should not interfere with the absorption, distribution, metabolism, and excretion (ADME) of the test compound. The selection process is dictated by the physicochemical properties of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol, primarily its solubility. A tiered approach to solubility screening is recommended.

Protocol: Solubility Assessment and Vehicle Selection
  • Initial Solubility Screening:

    • Begin with aqueous vehicles, as they are generally the most physiologically compatible. Assess the solubility of the compound in:

      • Saline (0.9% NaCl)

      • Phosphate-Buffered Saline (PBS), pH 7.4

      • Water for Injection (WFI)

    • If solubility is insufficient (<1 mg/mL), proceed to common co-solvents and suspending agents.

  • Advanced Formulation Screening:

    • Evaluate solubility in a range of commonly used nonclinical vehicles. The goal is to find a vehicle that can dissolve the highest required dose in a volume that is safe for the mouse (typically 5-10 mL/kg for oral gavage).[1]

    • Prepare trial formulations and assess their stability over a period relevant to the planned studies (e.g., 4 hours at room temperature, 24 hours refrigerated). Look for signs of precipitation or phase separation.

Table 1: Common Vehicles for In Vivo Murine Studies

VehicleProperties and ConsiderationsCommon UsagePotential Issues
Aqueous
0.9% SalineIsotonic, physiologically compatible.Preferred for water-soluble compounds (IV, IP, SC, PO).Limited solubilizing capacity for lipophilic compounds.
5% Dextrose in Water (D5W)Isotonic, provides some caloric value.IV administration.Can be hyperosmolar at higher concentrations.
Carboxymethylcellulose (CMC)Suspending agent.Oral (PO) administration for insoluble compounds.Can affect absorption rate; viscosity can be an issue.
Co-solvents / Surfactants
PEG 400Polyethylene glycol, a water-miscible co-solvent.Solubilizes a wide range of compounds (PO, IV).Can cause hemolysis at high concentrations (IV).[2]
Tween 80Non-ionic surfactant.Used in small percentages (1-10%) to aid solubilization.Can cause hypersensitivity reactions in some animals.
DMSODimethyl sulfoxide, a powerful aprotic solvent.Used as a co-solvent, typically <10% of the final formulation.Can have its own pharmacological effects and toxicity.[2]
Lipid-based
Corn Oil / Sesame OilNatural triglycerides.Oral (PO) or subcutaneous (SC) for highly lipophilic compounds.Can influence absorption and may not be suitable for all routes.

Expert Insight: For a novel compound, a formulation of 0.5% CMC in saline is a common starting point for oral administration of a suspension. For intravenous administration, a solution containing up to 10% DMSO, 40% PEG 400, and 50% saline is a widely used combination for compounds with poor aqueous solubility. It is imperative to always include a vehicle-only control group in all in vivo experiments to account for any effects of the formulation itself.[2]

Phase 2: Defining Safety Margins - Maximum Tolerated Dose (MTD)

Before assessing efficacy, it is crucial to determine the upper limit of dosing. The Maximum Tolerated Dose (MTD) is defined as the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specified period.[3][4] This study is essential for selecting dose levels for subsequent pharmacokinetic and efficacy studies.

Self-Validating System: The MTD Study

The MTD study is a dose-escalation experiment designed to identify a dose range that is well-tolerated by the animals. The observations from this study, including clinical signs, body weight changes, and any mortality, directly inform the dose selection for more complex and longer-term studies. The OECD guidelines for acute oral toxicity provide a robust framework for such studies.[1][5][6]

MTD_Workflow start Start: Select Initial Dose Cohorts (e.g., 10, 30, 100 mg/kg) administer Administer Single Dose (PO or IP) n=3-5 mice/group start->administer observe Daily Clinical Observations & Body Weight (7-14 days) administer->observe endpoint Endpoint Analysis: - No adverse effects? - Reversible, mild effects? - Severe toxicity? observe->endpoint define_mtd Define MTD (Highest dose with no or minimal, transient adverse effects) endpoint->define_mtd proceed Proceed to PK & Efficacy Studies using doses ≤ MTD define_mtd->proceed

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Protocol: Acute MTD Study in Mice
  • Animal Model:

    • Species: Mouse

    • Strain: CD-1 or C57BL/6 (outbred strains like CD-1 are often used for initial toxicology).[3]

    • Sex: Female (often more sensitive to toxicity).

    • Age: 8-10 weeks.

    • Group size: 3-5 mice per dose group, plus a vehicle control group.

  • Dose Selection and Administration:

    • Based on any available in vitro cytotoxicity data, select a wide range of doses. A logarithmic progression is common (e.g., 10, 30, 100, 300, 1000 mg/kg).

    • Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal injection (IP)).

  • Monitoring and Observations:

    • Observe animals continuously for the first 4 hours post-dosing for any immediate signs of toxicity (e.g., lethargy, ataxia, seizures, altered respiration).

    • Record clinical observations and body weights daily for 7 to 14 days.

    • Key parameters to monitor:

      • Body weight loss (>15-20% is considered a sign of significant toxicity).

      • Changes in posture, gait, and behavior.

      • Appearance of fur (piloerection).

      • Signs of pain or distress.

  • Endpoint and MTD Determination:

    • The MTD is the highest dose at which no mortality and no more than a 10% loss in body weight is observed, with any clinical signs being mild and reversible.[3][4]

    • At the end of the observation period, a gross necropsy can be performed to look for any visible organ abnormalities.

Phase 3: Understanding Exposure - Pharmacokinetic (PK) Studies

An efficacy study is of little value without understanding the drug's concentration in the body over time. A pharmacokinetic (PK) study characterizes the ADME properties of a compound, providing critical information on its bioavailability, half-life, and overall exposure.[7][8]

Causality in PK: Linking Dose to Exposure

The PK profile explains why a certain dose results in a particular effect (or lack thereof). A compound that is poorly absorbed or rapidly eliminated may require a higher or more frequent dosing schedule to maintain therapeutic concentrations. Integrating PK and pharmacodynamic (PD) data is the cornerstone of modern drug development.[9][10]

PK_Study_Workflow start Select Dose (e.g., 10 mg/kg) based on MTD study iv_group IV Dosing Group n=3 mice/time point start->iv_group po_group PO Dosing Group n=3 mice/time point start->po_group blood_collection Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24h) iv_group->blood_collection po_group->blood_collection plasma_analysis Plasma Separation & Bioanalysis (LC-MS/MS) blood_collection->plasma_analysis pk_modeling Pharmacokinetic Modeling plasma_analysis->pk_modeling determine_params Determine Key PK Parameters (Cmax, Tmax, AUC, T½, F%) pk_modeling->determine_params

Caption: Workflow for a murine pharmacokinetic (PK) study.

Protocol: Single-Dose PK Study in Mice
  • Animal Model and Dosing:

    • Species/Strain: As per MTD study.

    • Group size: Typically 3 mice per time point for each route of administration.

    • Routes:

      • Intravenous (IV) bolus (via tail vein) to determine 100% bioavailability.

      • Oral gavage (PO) to assess oral bioavailability.

    • Dose: Select a single, well-tolerated dose from the MTD study (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (typically 20-30 µL) at multiple time points post-dosing.

    • Example time points:

      • IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

      • PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • Blood can be collected via submandibular or saphenous vein puncture. Terminal cardiac puncture can be used for the final time point.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol in plasma samples using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot plasma concentration versus time for each route.

    • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Relates to the peak effect and potential for acute toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area Under the Curve (concentration-time).Represents total drug exposure.
Elimination half-life.Determines the dosing interval required to maintain steady-state concentrations.
F% Bioavailability.The fraction of the oral dose that reaches systemic circulation (AUCpo / AUCiv).

Phase 4: Assessing Biological Activity - Efficacy Studies

With a well-tolerated dose range and an understanding of the resulting exposure, the next step is to assess the compound's efficacy in a relevant disease model. Given the piperidine scaffold, models of pain and neurological disorders are logical starting points.[11][12][13]

Selecting an Appropriate Murine Model

The choice of model is critical and should be based on the hypothesized mechanism of action of the compound.

  • For Analgesia:

    • Acute Pain: Hot plate test (thermal nociception) or tail-flick test.[14]

    • Neuropathic Pain: Chronic constriction injury (CCI) or spared nerve injury (SNI) models.[15]

    • Inflammatory Pain: Complete Freund's Adjuvant (CFA) or carrageenan-induced paw edema.

  • For CNS Disorders:

    • A wide range of models exist for conditions like anxiety, depression, and psychosis. The specific choice would require further knowledge of the compound's in vitro pharmacology.

Protocol: General Efficacy Study (Hot Plate Analgesia Model)
  • Animal Model and Acclimation:

    • Species/Strain: C57BL/6 or BALB/c mice.

    • Acclimate animals to the testing room and equipment for several days before the experiment.

  • Experimental Groups:

    • Group 1: Vehicle Control.

    • Group 2: Positive Control (e.g., Morphine at 5-10 mg/kg, IP).

    • Groups 3-5: 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol at three dose levels (e.g., 3, 10, 30 mg/kg), selected based on MTD and PK data.

  • Procedure:

    • Measure baseline pain threshold (latency to lick a paw or jump) for each mouse on a hot plate set to a constant temperature (e.g., 55°C). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

    • Administer the test compound, positive control, or vehicle via the desired route (e.g., PO or IP).

    • At various time points post-dosing (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure their response latency.

  • Data Analysis:

    • Calculate the percent Maximum Possible Effect (%MPE) for each animal at each time point:

      • %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Compare the %MPE between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion: Synthesizing the Data for an Optimal Dosing Strategy

The successful completion of this phased approach will yield a comprehensive dataset on the tolerability, pharmacokinetic profile, and efficacy of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol. By integrating these findings, researchers can establish a rational, evidence-based dosing strategy for more advanced preclinical studies. The MTD defines the upper boundary of the dose, the PK data informs the dosing frequency required to maintain exposure, and the efficacy studies identify the dose range that produces the desired biological effect. This integrated approach minimizes the use of animals, reduces the risk of failed studies, and provides a solid foundation for the continued development of this novel compound.

References

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Sources

NMR spectroscopy chemical shifts for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the NMR Spectroscopic Analysis of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Introduction

1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol is a substituted piperidine derivative featuring several key structural motifs: a piperidine ring, which is a common core in many pharmaceuticals and alkaloids; a hydroxyl group at the C4 position; a methyl group at the C3 position; and an N-cyclopropylmethyl substituent. The precise characterization of such molecules is fundamental in drug discovery and development for confirming identity, purity, and conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry of organic compounds.[1]

This application note provides a comprehensive guide to the analysis of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol using ¹H and ¹³C NMR spectroscopy. It includes predicted chemical shifts based on established principles, detailed protocols for sample preparation and data acquisition, and expert insights into the experimental choices, designed for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The structure and proposed numbering scheme for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol are presented below. This numbering will be used throughout this guide.

Caption: Molecular structure and numbering of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol.

Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts in NMR are highly sensitive to the local electronic environment of each nucleus.[1] The following tables provide predicted chemical shift ranges for each unique proton and carbon in 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol, assuming a deuterated chloroform (CDCl₃) solvent. Note that the piperidine ring exists in a chair conformation, leading to magnetically non-equivalent axial and equatorial protons on the methylene groups (C2, C5, C6).

Predicted ¹H NMR Data (400 MHz, CDCl₃)
AtomPredicted δ (ppm)MultiplicityIntegrationRationale
H80.0 - 0.2m2HCyclopropyl CH₂, shielded by ring strain.
H90.4 - 0.6m2HCyclopropyl CH₂, shielded by ring strain.
H100.8 - 1.1m1HCyclopropyl CH methine proton.
H110.9 - 1.2d3HMethyl group at C3, split by H3.
H2, H5, H61.5 - 3.2m7HComplex overlapping multiplets from piperidine ring protons. Protons α to nitrogen (H2, H6) are typically more downfield.
H72.2 - 2.5d2HMethylene protons adjacent to nitrogen and cyclopropyl group.
H31.8 - 2.2m1HMethine proton at C3.
H43.5 - 3.9m1HMethine proton on carbon bearing the hydroxyl group (C4), deshielded by the electronegative oxygen.
OH1.0 - 4.0br s1HHydroxyl proton, chemical shift is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[2][3]
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
AtomPredicted δ (ppm)Rationale
C8, C94 - 10Highly shielded cyclopropyl methylene carbons.[4]
C1010 - 15Shielded cyclopropyl methine carbon.
C1115 - 22Typical chemical shift for a methyl group on an aliphatic ring.
C525 - 35Piperidine ring carbon.
C335 - 45Piperidine ring carbon bearing the methyl group.
C2, C650 - 65Piperidine ring carbons α to the nitrogen atom are deshielded.[5]
C760 - 70Methylene carbon adjacent to nitrogen, expected to be significantly downfield.
C465 - 75Carbon bearing the hydroxyl group, deshielded by the electronegative oxygen atom.[5][6]

Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate acquisition parameter selection.

Protocol 1: Sample Preparation

Objective: To prepare a homogeneous, contaminant-free sample in a suitable deuterated solvent for high-resolution NMR analysis.

Materials:

  • 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[7][8]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Internal Standard (e.g., Tetramethylsilane, TMS).

  • High-quality 5 mm NMR tubes and caps.[9][10]

  • Glass Pasteur pipette and bulb.

  • Small vial for dissolution.

  • Filter (e.g., cotton or glass wool plug in pipette).

Procedure:

  • Weighing: Accurately weigh 5-25 mg of the sample into a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) is recommended to improve the signal-to-noise ratio in a reasonable time.[7]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[11]

    • CDCl₃: A common choice for many organic molecules. The residual solvent peak appears at ~7.26 ppm.[12]

    • DMSO-d₆: Useful for less soluble compounds. It is a hydrogen bond acceptor and can significantly shift the resonance of the -OH proton downfield.[2][13] The residual solvent peak is at ~2.50 ppm.[12]

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, gentle warming can be applied. A homogeneous solution free of particulate matter is critical for acquiring high-quality spectra.[7][11]

  • Internal Standard: Add a small amount of TMS (0.03% v/v) to the solution to serve as the internal reference (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.

  • Transfer to NMR Tube: Using a Pasteur pipette, filter the solution into a clean, high-quality NMR tube to a height of 4-5 cm (0.6-0.7 mL).[11] Filtering removes any dust or undissolved particles that can degrade spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube. Label the tube clearly with a unique identifier. Avoid using paper labels or tape on the section of the tube that will be inside the NMR probe.[8][9]

Protocol 2: NMR Data Acquisition & Processing

Objective: To acquire high-quality ¹H and ¹³C NMR spectra with optimal resolution and signal-to-noise.

Workflow Diagram:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Run Experiment (¹H, ¹³C, 2D) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum (to TMS) proc2->proc3 an1 Peak Picking proc3->an1 an2 Integration (¹H) an1->an2 an3 Assign Signals an2->an3

Caption: General workflow for NMR sample analysis.

Recommended Acquisition Parameters (400 MHz Spectrometer):

Parameter¹H Spectrum¹³C SpectrumJustification
Pulse Programzg30zgpg30Standard pulse programs for simple 1D acquisition. zgpg30 includes proton decoupling for ¹³C.[14]
Pulse Angle30-45°30°A smaller pulse angle allows for a shorter relaxation delay, increasing throughput without sacrificing significant signal for routine scans.[15]
Spectral Width12-16 ppm220-240 ppmEncompasses the expected range of chemical shifts for most organic molecules.[5][16]
Acquisition Time (AQ)3-4 s1-2 sA longer acquisition time provides better digital resolution.[15]
Relaxation Delay (D1)1-2 s2 sA delay to allow for T1 relaxation. A 2s delay is a good starting point for most small molecules.[14]
Number of Scans (NS)8-16128-1024+¹³C has a much lower natural abundance (1.1%) and smaller gyromagnetic ratio, requiring significantly more scans to achieve a good signal-to-noise ratio.[1]

Processing Steps:

  • Fourier Transformation (FT): Convert the raw data (Free Induction Decay - FID) from the time domain to the frequency domain.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode.

  • Baseline Correction: Correct any distortions in the spectral baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: For ¹H spectra, integrate the area under each peak to determine the relative number of protons.

Conclusion

NMR spectroscopy is an indispensable technique for the structural elucidation of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol. By understanding the influence of the various functional groups on the ¹H and ¹³C chemical shifts, a detailed and confident assignment of the spectral data can be achieved. The protocols outlined in this note provide a robust framework for preparing high-quality samples and acquiring clear, reproducible NMR data. Adherence to these methodologies will ensure the generation of reliable analytical results crucial for research and development in the chemical and pharmaceutical sciences.

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  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. (2022, January 30). Preprints.org. [Link]

  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. [Link]

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  • (1H NMR Chemical Shift in ppm). ResearchGate. [Link]

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The Strategic Application of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold for Complex Biological Targets

In the landscape of contemporary medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, embedded in the architecture of numerous clinically successful therapeutics.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for engaging with biological targets. The strategic derivatization of this core structure is a pivotal exercise in drug discovery, aiming to optimize potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a particularly valuable, yet underexplored, building block: 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol . This molecule is a convergence of three key structural motifs, each contributing unique and advantageous properties to a potential drug candidate:

  • The 3-Methylpiperidin-4-ol Core: This central scaffold provides a defined stereochemical and conformational platform. The methyl group at the 3-position can induce a preferred chair conformation, influencing the orientation of the 4-hydroxyl group and other potential substituents. This can be critical for achieving selective interactions with a target protein. Furthermore, the hydroxyl group serves as a versatile chemical handle for subsequent derivatization.

  • The N-Cyclopropylmethyl Group: This moiety is a well-established "bioisostere" for larger alkyl groups and is particularly renowned in the field of neuropharmacology. Its presence is a hallmark of many opioid receptor modulators, where it often imparts antagonist or partial agonist activity.[2] The cyclopropyl ring introduces conformational rigidity and can enhance metabolic stability by blocking N-dealkylation pathways.

  • The Secondary Alcohol: The hydroxyl group at the C4 position is a key point for diversification. It can act as a hydrogen bond donor, be transformed into an ether or ester to probe different regions of a binding pocket, or be oxidized to the corresponding ketone, opening up a new avenue of chemical transformations.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will elucidate the synthetic pathways to 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol, explore its key chemical transformations as a precursor, and provide detailed, field-proven protocols for its application in the synthesis of novel molecular entities for therapeutic intervention.

Physicochemical and Structural Properties

A foundational understanding of the precursor's properties is essential for its effective utilization.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₀H₁₉NOProvides the basis for molecular weight and elemental analysis.
Molecular Weight 169.26 g/mol Falls within the range for lead-like and drug-like molecules.
Topological Polar Surface Area (TPSA) 23.47 ŲSuggests good potential for cell permeability and blood-brain barrier penetration.
Predicted LogP 1.8 - 2.2Indicates a favorable lipophilicity for oral absorption and distribution.
Key Functional Groups Tertiary Amine, Secondary Alcohol, CyclopropylThese groups dictate the chemical reactivity and potential biological interactions of the molecule.

Synthetic Strategy: Accessing the Precursor

The synthesis of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol is a multi-step process that can be achieved through established organic chemistry reactions. A common and efficient route begins with the commercially available 3-methyl-4-piperidone.

Protocol 1: Synthesis of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-one

Rationale: The first key step is the N-alkylation of 3-methyl-4-piperidone. The use of cyclopropylmethyl bromide is a standard method for introducing the N-cyclopropylmethyl group.[3]

Materials:

  • 3-Methyl-4-piperidone hydrochloride

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 3-methyl-4-piperidone hydrochloride (1 equivalent), potassium carbonate (2.5 equivalents), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt.

  • Add cyclopropylmethyl bromide (1.2 equivalents) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-(cyclopropylmethyl)-3-methylpiperidin-4-one, which can be purified by column chromatography if necessary.

Protocol 2: Reduction to 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Rationale: The reduction of the ketone to the secondary alcohol is a critical step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, affording the desired alcohol. This reaction will produce a mixture of cis and trans diastereomers, which may be separable by chromatography.

Materials:

  • 1-(Cyclopropylmethyl)-3-methylpiperidin-4-one

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 1-(cyclopropylmethyl)-3-methylpiperidin-4-one (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol.

  • The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers if required.

G cluster_0 Synthesis of Precursor 3-Methyl-4-piperidone_HCl 3-Methyl-4-piperidone HCl N-Alkylated_Ketone 1-(Cyclopropylmethyl)-3-methylpiperidin-4-one 3-Methyl-4-piperidone_HCl->N-Alkylated_Ketone Cyclopropylmethyl bromide, K₂CO₃, CH₃CN, Reflux (Protocol 1) Target_Precursor 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol N-Alkylated_Ketone->Target_Precursor NaBH₄, MeOH (Protocol 2)

Caption: Synthetic route to 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol.

Application in Drug Discovery: Key Chemical Transformations

The true value of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol lies in its potential for diversification. The secondary alcohol is a versatile functional group that can be readily transformed into other functionalities, allowing for a systematic exploration of structure-activity relationships (SAR).

Oxidation to the Corresponding Ketone

Oxidation of the 4-hydroxyl group to a ketone is a pivotal transformation. The resulting 1-(cyclopropylmethyl)-3-methylpiperidin-4-one is a valuable intermediate for several subsequent reactions, including reductive amination and the formation of spirocyclic systems.

Protocol 3: Oxidation using Dess-Martin Periodinane (DMP)

Rationale: DMP is a mild and highly efficient oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively. The reaction proceeds under neutral conditions and at room temperature, making it compatible with a wide range of functional groups.

Materials:

  • 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 1-(cyclopropylmethyl)-3-methylpiperidin-4-ol (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add Dess-Martin Periodinane (1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution.

  • Stir vigorously for 15-20 minutes until the layers become clear.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude ketone can be purified by flash column chromatography.

G cluster_1 Key Transformations and Applications Precursor 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol Ketone 1-(Cyclopropylmethyl)-3-methylpiperidin-4-one Precursor->Ketone Oxidation (Protocol 3) Ester Ester Derivatives Precursor->Ester Esterification (Protocol 4) Ether Ether Derivatives Precursor->Ether O-Alkylation (Protocol 5) Spirocycles Spirocyclic Derivatives Ketone->Spirocycles Spirocyclization Amines 4-Amino Derivatives Ketone->Amines Reductive Amination Drug_Candidates Diverse Drug Candidates Ester->Drug_Candidates Ether->Drug_Candidates Spirocycles->Drug_Candidates Amines->Drug_Candidates

Caption: Diversification pathways from the precursor molecule.

Application Insight: The resulting ketone is a precursor for compounds targeting a range of conditions. For example, spirocyclic piperidines are of interest in the development of novel antipsychotics and analgesics.[4] Reductive amination can introduce a diverse array of amine-containing side chains, crucial for interacting with aminergic GPCRs.

Esterification of the Hydroxyl Group

Esterification of the 4-hydroxyl group is a straightforward method to introduce a variety of substituents and modulate the physicochemical properties of the molecule. This is a common strategy in SAR studies to probe for additional binding interactions and to fine-tune properties like solubility and metabolic stability.[5]

Protocol 4: Steglich Esterification

Rationale: The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and efficient method for forming esters from alcohols and carboxylic acids, particularly for sterically hindered substrates.[6][7]

Materials:

  • 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

  • Carboxylic acid of interest (R-COOH)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents), 1-(cyclopropylmethyl)-3-methylpiperidin-4-ol (1 equivalent), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in DCM dropwise.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU and wash the filter cake with a small amount of DCM.

  • Concentrate the filtrate. Redissolve the residue in diethyl ether and filter again if more DCU precipitates.

  • Wash the organic solution sequentially with 0.5 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ester.

  • Purify the product by flash column chromatography.

Application Insight: This protocol allows for the rapid generation of a library of ester derivatives. By varying the carboxylic acid, one can introduce aromatic, heterocyclic, or aliphatic moieties to probe the binding site of a target protein. This approach has been used in the development of cardiovascular and neuropharmacological agents.[8][9]

O-Alkylation to Form Ether Derivatives

The formation of an ether linkage at the 4-position can introduce larger, more rigid, or flexible side chains, which can significantly impact biological activity. This modification can also block metabolic oxidation at this position.

Protocol 5: Williamson Ether Synthesis

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. The alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Materials:

  • 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide of interest (R-X)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C.

  • Add a solution of 1-(cyclopropylmethyl)-3-methylpiperidin-4-ol (1 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Re-cool the mixture to 0°C and add the alkyl halide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may require heating to reflux depending on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC. Once complete, cool to 0°C and cautiously quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ether by flash column chromatography.

Application Insight: O-alkylation is a powerful tool for extending a molecule to reach distal pockets in a binding site. For instance, in the development of sigma receptor ligands, long O-alkyl chains are often employed to enhance affinity and selectivity.[10]

Therapeutic Potential and Future Directions

The structural features of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol strongly suggest its utility in the discovery of novel therapeutics targeting the central nervous system. The N-cyclopropylmethyl group is a well-known modulator of opioid receptors, often conferring antagonist properties.[2] Therefore, derivatives of this precursor are excellent candidates for the development of novel analgesics with reduced side effects, as well as treatments for opioid addiction and overdose.[11][12]

Beyond the opioid system, the 3-methyl-4-hydroxypiperidine scaffold is a versatile platform for targeting a wide range of GPCRs and ion channels. The strategic diversification of this precursor, as outlined in the protocols above, can lead to the discovery of novel agents for psychiatric disorders, neurodegenerative diseases, and other neurological conditions.[13]

The future of drug discovery lies in the efficient exploration of chemical space around privileged scaffolds. 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol represents such a scaffold, offering a unique combination of structural and chemical features that make it a highly valuable starting point for the synthesis of the next generation of therapeutics.

References

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Application Note: Crystallization and Chiral Resolution Techniques for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction and Physicochemical Profiling

Piperidine derivatives are ubiquitous structural motifs in medicinal chemistry, frequently serving as core scaffolds for analgesics, G-protein-coupled receptor (GPCR) ligands, and central nervous system (CNS) therapeutics[1]. The compound 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol features a basic tertiary amine, a lipophilic cyclopropylmethyl N-substituent, and two contiguous stereocenters at the C3 and C4 positions.

The presence of these stereocenters generates diastereomeric (cis/trans) and enantiomeric pairs. Obtaining this compound in high purity and specific stereochemical configurations is critical for accurate structure-activity relationship (SAR) profiling. However, low-molecular-weight, substituted piperidines are notoriously difficult to crystallize as free bases due to their moderate polarity and low melting points, necessitating specialized reactive crystallization and resolution techniques[2].

Overcoming the "Oiling Out" Phenomenon

Substituted piperidin-4-ols frequently present as viscous oils at ambient temperatures. During standard cooling crystallization, the free base is highly susceptible to liquid-liquid phase separation (LLPS) —colloquially known as "oiling out"[2]. This occurs when the compound separates into a solute-rich liquid phase rather than nucleating into a crystalline solid, effectively trapping impurities and preventing purification.

To bypass the kinetic barrier of oiling out, we employ two distinct, field-proven strategies:

  • Reactive Crystallization (Salt Formation): Protonating the basic piperidine nitrogen disrupts the flexible, amorphous hydrogen-bonding networks of the free base, driving the assembly of a rigid, high-melting ionic lattice[3].

  • Diastereomeric Salt Resolution: Reacting the racemic mixture with enantiopure chiral dicarboxylic acids to form diastereomeric salts with distinct solubility profiles, allowing for the isolation of specific enantiomers[4].

Workflow A Racemic 1-(Cyclopropylmethyl) -3-methylpiperidin-4-ol (Free Base Oil) B Reactive Crystallization (HCl / Dioxane) A->B HCl addition D Chiral Resolution (L-DTTA or L-DBTA) A->D Chiral Acid addition C Hydrochloride Salt (Crystalline Solid) B->C Cooling & Filtration E Diastereomeric Salt (Precipitate) D->E Fractional Crystallization F Mother Liquor (Soluble Fraction) D->F Soluble fraction

Fig 1. Crystallization and chiral resolution workflow for substituted piperidin-4-ols.

Protocol I: Reactive Crystallization (Hydrochloride Salt)

Causality & Logic: Conversion to a hydrochloride salt is the most reliable method to achieve a highly crystalline solid for piperidin-4-ol derivatives[3]. Using an anhydrous acid source (like HCl in 1,4-dioxane) prevents the formation of hydrates, which can complicate the drying process and alter the crystal habit. The addition of an anti-solvent (MTBE) forces the system into a metastable supersaturated state, promoting controlled nucleation.

Materials:

  • 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol (Crude free base)

  • 4M HCl in 1,4-Dioxane

  • Anhydrous Methanol (MeOH)

  • Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude free base in 50 mL of anhydrous MeOH in a 250 mL round-bottom flask.

  • Acidification: Cool the solution to 0–5 °C using an ice bath. Slowly add 1.2 molar equivalents of 4M HCl in 1,4-Dioxane dropwise under vigorous stirring. Critical Step: Dropwise addition prevents localized supersaturation and the precipitation of amorphous aggregates.

  • Maturation: Heat the mixture to 50 °C for 1 hour. This ensures complete salt formation and redissolves any kinetically trapped amorphous particles[3].

  • Anti-Solvent Addition: Remove the flask from heat. Slowly add MTBE dropwise until the solution exhibits persistent turbidity (the cloud point).

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 4 hours to promote the growth of large, high-purity crystals. Transfer to an ice bath (0 °C) for an additional 2 hours to maximize yield.

  • Isolation: Collect the hydrochloride salt crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with cold MTBE (2 × 15 mL) and dry under vacuum at 40 °C for 12 hours.

Protocol II: Chiral Resolution via Diastereomeric Salt Crystallization

Causality & Logic: To isolate specific enantiomers (e.g., the (3R,4R) isomer) from a racemic mixture, the free base is reacted with an enantiopure chiral resolving agent. Di-p-toluoyl-L-tartaric acid (L-DTTA) and Dibenzoyl-L-tartaric acid (L-DBTA) are industry standards for resolving basic nitrogenous heterocycles[5].

Employing the "half-equivalent method" is highly recommended here. By adding only 0.5 equivalents of the diacid resolving agent, the system thermodynamically favors the precipitation of the least soluble neutral diastereomeric salt, leaving the opposite enantiomer in the mother liquor as an unreacted free base[6].

Resolution Racemate (±)-Base (R,R) + (S,S) Reaction Salt Formation (Methanol/Water) Racemate->Reaction Acid Chiral Resolving Agent (+)-L-DTTA Acid->Reaction P_Salt Less Soluble Salt (R,R)-Base • (+)-L-DTTA (Precipitate) Reaction->P_Salt Crystallization S_Salt More Soluble Salt (S,S)-Base • (+)-L-DTTA (Solution) Reaction->S_Salt Mother Liquor

Fig 2. Mechanism of diastereomeric salt formation and fractional crystallization.

Materials:

  • Racemic 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

  • Di-p-toluoyl-L-tartaric acid (L-DTTA)

  • Isopropyl alcohol (IPA) / Water (95:5 v/v)

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10.0 g of the racemic free base in 100 mL of the IPA/Water mixture at 60 °C.

  • Resolving Agent Addition: Add exactly 0.5 molar equivalents of L-DTTA to the hot solution[6]. Stir until complete dissolution is achieved.

  • Controlled Cooling: Program the reactor or water bath to cool linearly at a rate of 0.5 °C/min down to 20 °C. Critical Step: Rapid cooling causes the co-precipitation of the more soluble diastereomer, ruining the enantiomeric excess (ee%).

  • Seeding (Optional): If supersaturation persists at 40 °C without nucleation, introduce 10 mg of pure target diastereomeric salt crystals to induce lattice growth.

  • Harvesting: Filter the precipitated crystals (enriched in the target enantiomer salt).

  • Free Base Liberation: Suspend the isolated salt in 50 mL of water. Basify the aqueous suspension to pH 10 using 2M NaOH. Extract the liberated enantiomerically pure free base with Dichloromethane (3 × 30 mL). Dry the organic layer over Na₂SO₄ and concentrate under vacuum.

Quantitative Data Summary

The following table summarizes the expected performance metrics based on standard crystallization parameters for substituted piperidin-4-ol derivatives.

Crystallization MethodReagent / AcidSolvent SystemTypical Yield (%)Enantiomeric Excess (ee%)Primary Advantage
Reactive Salt 4M HCl / DioxaneMeOH / MTBE85 - 92%N/A (Racemic)Overcomes "oiling out"; highly stable solid.
Chiral Resolution L-DTTA (0.5 eq)IPA / Water (95:5)35 - 42%> 95%High enantiopurity via half-equivalent method.
Chiral Resolution L-DBTA (1.0 eq)Ethanol40 - 45%80 - 85%Faster precipitation, but requires recrystallization.

*Yield for chiral resolution is calculated based on a theoretical maximum of 50% (since only one enantiomer is targeted).

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications N
  • Crystallization Techniques for Piperidine-3-carbothioamide Deriv
  • Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues ACS Public
  • An Improved Process For The Preparation Of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents Universidade de Lisboa
  • A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable piperidine intermediate. We will delve into the causality behind experimental choices, providing troubleshooting guides and optimized protocols to enhance your synthesis yield and purity.

Introduction

1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol is a key building block in medicinal chemistry, valued for the unique stereoelectronic properties conferred by the cyclopropylmethyl group.[1] However, its multi-step synthesis, involving the creation of a substituted heterocyclic ring and subsequent N-alkylation, presents several challenges that can impact the overall yield and diastereomeric purity. This document provides a comprehensive resource to address these issues systematically.

The most common and reliable synthetic strategy involves a two-stage process: first, the construction of the 3-methylpiperidin-4-ol core, and second, the N-alkylation with the cyclopropylmethyl moiety. Our troubleshooting guide will address potential pitfalls in both stages.

Synthetic_Workflow cluster_0 Stage 1: Piperidine Core Synthesis cluster_1 Stage 2: N-Alkylation cluster_2 Alkylation Options A Piperidone Precursor (e.g., N-benzyl-3-methylpiperidin-4-one) B Reduction of Ketone A->B e.g., NaBH4 C Deprotection (if needed) B->C e.g., H2, Pd/C D 3-methylpiperidin-4-ol C->D E N-Alkylation Method D->E Choice Point G Direct Alkylation (Cyclopropylmethyl bromide, Base) E->G Path 1 H Reductive Amination (Cyclopropanecarboxaldehyde, Reducing Agent) E->H Path 2 F Final Product 1-(Cyclopropylmethyl)-3- methylpiperidin-4-ol G->F H->F Stereoselective_Reduction cluster_cis Cis Isomer (Axial -OH) cluster_trans Trans Isomer (Equatorial -OH) Bulky_Reagent Bulky Reducing Agent (e.g., L-Selectride) Equatorial_Attack Equatorial Attack Bulky_Reagent->Equatorial_Attack Less hindered path Axial_OH Axial -OH (Cis Product) Equatorial_Attack->Axial_OH Small_Reagent Small Reducing Agent (e.g., NaBH4) Axial_Attack Axial Attack Small_Reagent->Axial_Attack More hindered but leads to stable product Equatorial_OH Equatorial -OH (Trans Product) Axial_Attack->Equatorial_OH Piperidone 3-Methylpiperidin-4-one (Equatorial Me) Piperidone->Bulky_Reagent Piperidone->Small_Reagent

Caption: Controlling stereochemistry during the reduction of 3-methylpiperidin-4-one.

Part 2: Issues in the N-Alkylation Step

Question 3: My direct N-alkylation with cyclopropylmethyl bromide is slow and gives a low yield. How can I improve it?

Answer: Direct N-alkylation of secondary amines can be sluggish. Several factors could be at play:

  • Base Strength: The base used to scavenge the generated acid (HBr) is critical. If it's too weak (e.g., NaHCO₃), the reaction will be slow as the amine becomes protonated and non-nucleophilic. A stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often more effective.

  • Solvent Choice: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal as it can dissolve the amine salt and promote the Sₙ2 reaction.

  • Temperature: Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the reaction rate.

  • Side Reaction - Quaternization: A common issue is over-alkylation, where the desired tertiary amine product reacts further to form a quaternary ammonium salt. This consumes both the starting material and the alkylating agent. To minimize this, add the cyclopropylmethyl bromide slowly to the reaction mixture to avoid a high localized concentration.

Question 4: Would reductive amination be a better method for introducing the cyclopropylmethyl group?

Answer: Yes, in many cases, reductive amination is a superior method for N-alkylation of secondary amines. [2][3]It offers several advantages over direct alkylation:

  • Milder Conditions: The reaction is typically run at room temperature.

  • Reduced Side Products: It avoids the formation of quaternary ammonium salts.

  • High Efficiency: The reaction often proceeds to completion with high yields.

The process involves forming an iminium ion intermediate between the secondary amine (3-methylpiperidin-4-ol) and cyclopropanecarboxaldehyde, which is then immediately reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent for this transformation as it is mild, selective for the iminium ion over the aldehyde, and does not require stringent pH control.

Feature Direct Alkylation (with R-Br) Reductive Amination (with R-CHO)
Primary Reagent Cyclopropylmethyl bromide Cyclopropanecarboxaldehyde
Key Co-reagent Base (e.g., K₂CO₃) Reducing Agent (e.g., NaBH(OAc)₃)
Common Problems Slow reaction, Quaternization Aldehyde instability, Reductant handling
Typical Yields 50-75% 80-95%
Advantages Simple reagent High selectivity, Milder conditions

| Disadvantages | Over-alkylation risk | Requires a stable aldehyde |

Question 5: I am struggling with the final purification of the product. What strategy do you recommend?

Answer: 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol is a polar molecule containing both a basic amine and a hydroxyl group, which can make purification challenging.

  • Column Chromatography: Silica gel chromatography is the most common method. Due to the basic nature of the amine, tailing can be a significant issue. To mitigate this, add a small amount of a volatile base, such as triethylamine (~1-2%), to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

  • Acid-Base Extraction: An alternative is to perform an acid-base workup. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the purified product back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane) can be a highly effective method for achieving high purity.

Recommended Experimental Protocol

This protocol outlines an optimized, high-yield synthesis via the reductive amination pathway, which we recommend for its reliability and selectivity.

Stage 1: Synthesis of 3-methylpiperidin-4-ol (via N-benzyl intermediate)

  • Synthesis of 1-benzyl-3-methylpiperidin-4-one: This precursor is often prepared via established literature methods, such as the condensation of benzylamine, formaldehyde, and methyl vinyl ketone.

  • Reduction to cis-1-benzyl-3-methylpiperidin-4-ol:

    • Dissolve 1-benzyl-3-methylpiperidin-4-one (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise over 30 minutes.

    • Stir at -78 °C for 3-4 hours. Monitor by TLC until the starting material is consumed.

    • Quench the reaction carefully by the slow addition of water, followed by 1M NaOH and 30% H₂O₂.

    • Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

  • Debenzylation to 3-methylpiperidin-4-ol:

    • Dissolve the cis-1-benzyl-3-methylpiperidin-4-ol (1.0 eq) in methanol.

    • Add Palladium on carbon (10 wt. %, ~5 mol %).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

    • Stir vigorously at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash with methanol.

    • Concentrate the filtrate to yield 3-methylpiperidin-4-ol, which is often used directly in the next step.

Stage 2: Reductive Amination

  • Reaction Setup:

    • Dissolve 3-methylpiperidin-4-ol (1.0 eq) and cyclopropanecarboxaldehyde (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

    • Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an eluent system of DCM/Methanol/Triethylamine (e.g., 95:4:1) to afford the pure 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol.

References

  • Chemical Science. (n.d.). Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor. Royal Society of Chemistry. 1

  • Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. 4

  • Canadian Science Publishing. (n.d.). Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds. 5

  • Google Patents. (n.d.). Process for the preparation of cyclopropylmethyl alkyl amines. 6

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidones and Piperidines. 7

  • University of Alberta Libraries. (n.d.). Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. 2

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. 8

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. 3

  • Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination.

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Preclinical Development Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the poor aqueous solubility of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol .

Despite possessing a hydrophilic hydroxyl group, the intrinsic aqueous solubility of this molecule is severely limited by its highly lipophilic cyclopropylmethyl and methyl substituents. However, the presence of a tertiary amine within the piperidine ring provides a critical functional handle for solubility enhancement. This guide provides field-proven, mechanistically grounded workflows to overcome these physicochemical barriers.

Diagnostic Formulation Workflow

Before initiating empirical screening, it is critical to follow a logical progression based on the molecule's specific functional groups. The workflow below outlines the decision tree for solubilizing this basic amine.

Formulation_Workflow A Assess Free Base Solubility 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol B Module 1: pH & Salt Formation (Targeting Tertiary Amine) A->B C Solubility > Target (e.g., 5 mg/mL)? B->C D Proceed to In Vivo / Assays C->D Yes E Module 2: Cosolvent Titration (PEG400, PG, DMSO) C->E No F Module 3: Cyclodextrin Complexation (HP-β-CD Inclusion) E->F Precipitation on Dilution F->D Solubilized

Troubleshooting workflow for basic amine solubilization.

Module 1: pH Adjustment and Salt Formation

Mechanistic Rationale

1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol contains a tertiary amine. Basic amines typically possess a pKa between 8.5 and 9.5. At physiological pH (7.4), the molecule is only partially ionized, and the lipophilic cyclopropylmethyl group drives precipitation[1]. By lowering the pH or forming a salt (e.g., hydrochloride or mesylate), the amine is fully protonated. The salt form of an organic compound is exponentially more soluble in aqueous media than its unionized free base[2].

Protocol: In Situ Salt Screening

This protocol is designed to rapidly identify the optimal counterion without requiring bulk crystallization.

  • Preparation: Weigh 10 mg of the free base API into five separate 2 mL glass HPLC vials.

  • Stoichiometric Addition: Add 1.05 molar equivalents of the selected acids (e.g., HCl, Methanesulfonic acid, Lactic acid, Tartaric acid) to the respective vials. Leave one vial as a free base control.

  • Vehicle Addition: Add 1 mL of deionized water to each vial to target a 10 mg/mL concentration.

  • Agitation: Vortex for 2 minutes, then sonicate in a water bath at 25°C for 15 minutes.

  • Equilibration: Allow the vials to shake on an orbital shaker at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Analysis: Centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter and quantify the dissolved API via HPLC-UV.

  • Self-Validation Checkpoint: Always measure the final pH of the supernatant. If the pH has drifted upward, the acid was consumed, and the system may have reverted to the free base solubility limit. The protocol is only valid if the final pH remains stable.

Quantitative Data: Simulated Solubility Profile

Data reflects typical behavior of lipophilic piperidine derivatives.

Formulation ApproachCounterion / MediumFinal pHApparent Solubility (mg/mL)Observation
Free Base (Control)Water7.8< 0.1Heavy precipitation
pH Adjustment0.1 N HCl2.0> 50.0Clear solution
Salt FormationMethanesulfonate4.535.5Clear solution
Buffered MediaPBS7.40.2Cloudy suspension

Module 2: Cosolvent and Surfactant Systems

Mechanistic Rationale

If the API must be dosed at a neutral pH (e.g., for intravenous administration where low pH causes phlebitis), salt formation alone may fail due to the common-ion effect or buffering in the blood. Cosolvents (like PEG 400 or Propylene Glycol) lower the dielectric constant of the aqueous vehicle, breaking the hydrophobic interactions of the cyclopropylmethyl group[3].

Protocol: Anti-Solvent Titration for Cosolvent Systems
  • Primary Solubilization: Dissolve 50 mg of API in 1 mL of a pure water-miscible organic solvent (e.g., PEG 400).

  • Titration: Under constant magnetic stirring (500 rpm), titrate the aqueous phase (e.g., PBS pH 7.4) into the vial in 100 µL increments.

  • Cloud Point Detection: Monitor visually or via UV-Vis (turbidimetry at 600 nm) for the "cloud point"—the exact volume fraction where the API precipitates.

  • Self-Validation Checkpoint: Dilution Integrity Test. Preclinical formulations must survive dilution in the bloodstream or GI tract. Take 100 µL of your final clear formulation and inject it into 1 mL of simulated plasma or gastric fluid at 37°C. If precipitation occurs within 30 minutes, the cosolvent ratio is unsafe for in vivo use.

Quantitative Data: Maximum Tolerable Preclinical Limits

Exceeding these limits can cause hemolysis, tissue necrosis, or altered pharmacokinetics.

ExcipientRouteMax Concentration (v/v%)Mechanistic Role
PEG 400IV / PO30% / 50%Lowers dielectric constant
Propylene GlycolIV / PO20% / 40%Hydrogen bonding disruptor
Tween 80IV / PO5% / 10%Micellar solubilization

Module 3: Cyclodextrin Complexation

Mechanistic Rationale

When cosolvents fail or cause toxicity, Cyclodextrins (CDs) are the premier advanced strategy. CDs are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity[4]. The highly lipophilic cyclopropylmethyl moiety of the API is sterically and thermodynamically ideal for insertion into the hydrophobic cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), shielding it from water and forming a highly soluble 1:1 inclusion complex[5].

CD_Complexation API Free API (Lipophilic Cyclopropylmethyl) Complex 1:1 Inclusion Complex (Water Soluble) API->Complex K_1:1 CD HP-β-CD (Hydrophobic Cavity) CD->Complex

1:1 Cyclodextrin inclusion complex equilibrium.

Protocol: Phase-Solubility Study (Higuchi-Connors Method)
  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 25, 50, 75, 100, 150, and 200 mM) in PBS (pH 7.4).

  • API Addition: Add an excess amount of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol (e.g., 20 mg) to 2 mL of each CD solution.

  • Equilibration: Seal the vials and agitate on a rotary shaker at 25°C for 48 hours.

  • Analysis: Filter the suspensions through a 0.45 µm PVDF filter (do not use nylon, which may bind the API). Dilute appropriately and quantify via HPLC.

  • Self-Validation Checkpoint: Plot API concentration (mM) on the Y-axis versus CD concentration (mM) on the X-axis. A linear relationship (A_L type graph) validates a 1:1 stoichiometric complex. Calculate the Complexation Efficiency (CE) from the slope. If the slope is >1, the complexation is highly efficient.

Frequently Asked Questions (FAQs)

Q: I formed the HCl salt, and it dissolved perfectly at 50 mg/mL in water. But when I dilute it into PBS for my cellular assay, it instantly crashes out. Why? A: This is a classic pH-shift precipitation. The HCl salt in unbuffered water creates a highly acidic microenvironment (pH ~2-3), keeping the tertiary amine protonated. When you introduce PBS, the buffer neutralizes the acid, raising the pH to 7.4. At this pH, the molecule reverts to its unionized free base form, which has poor intrinsic solubility. Solution: Use a cosolvent (like 5% DMSO) or HP-β-CD in your PBS buffer to maintain solubility at neutral pH.

Q: Can I use DMSO to solubilize this compound for in vivo mouse studies? A: While DMSO is an excellent solvent for lipophilic piperidines, it is highly toxic in vivo. For intravenous (IV) dosing in mice, DMSO should not exceed 5-10% v/v. If your compound requires more than 10% DMSO to stay in solution, you must transition to a ternary system (e.g., 5% DMSO, 40% PEG400, 55% Water) or utilize cyclodextrins.

Q: My phase-solubility plot with HP-β-CD is non-linear (curves upward). What does this mean? A: An upward-curving (A_P type) phase-solubility diagram indicates the formation of higher-order complexes (e.g., a 1:2 API:CD complex) or that the cyclodextrin is acting as a micellar surfactant at higher concentrations[5]. This is actually beneficial for solubility, but it means you cannot rely on a simple 1:1 binding constant ( K1:1​ ) for your formulation calculations.

References

  • Salt formation to improve drug solubility.Advanced Drug Delivery Reviews (via USPTO).
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations.National Institutes of Health (NIH).
  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Evaluation of cyclodextrin solubilization of drugs.International Journal of Pharmaceutics (via Free.fr).
  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling...Taylor & Francis.

Sources

Technical Support Center: Stability & Storage of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling functionalized piperidine intermediates requires a deep understanding of their intrinsic chemical liabilities. 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol is a highly versatile building block, but its bifunctional nature—containing both a basic tertiary amine and a secondary alcohol—makes it highly susceptible to specific degradation pathways if improperly stored.

This guide synthesizes field-proven methodologies and mechanistic chemistry to help you troubleshoot degradation issues, optimize your storage protocols, and maintain the integrity of your active pharmaceutical ingredients (APIs).

Structural Vulnerability Analysis

To prevent degradation, we must first understand the causality behind it. The molecule possesses two primary reactive centers:

  • The Tertiary Amine (N-alkyl piperidine): The lone pair of electrons on the nitrogen atom is highly nucleophilic. In the presence of atmospheric oxygen, light, or trace peroxides (often found in excipients or unpassivated solvents), this center readily undergoes oxidation to form an N-oxide [1].

  • The Secondary Alcohol (C4 position): While generally more stable than primary alcohols, secondary alcohols can be oxidized into ketones (piperidin-4-one derivatives) when exposed to strong oxidants or transition metal contaminants[2].

DegradationPathways API 1-(Cyclopropylmethyl)- 3-methylpiperidin-4-ol Cond1 Peroxides / O2 Exposure API->Cond1 Cond2 Strong Oxidants / Metals API->Cond2 Cond3 Heat & Moisture API->Cond3 Deg1 N-Oxide Formation (Tertiary Amine) Cond1->Deg1 Autoxidation Deg2 Ketone Formation (Secondary Alcohol) Cond2->Deg2 Oxidation Deg3 Hydrolysis / Ring Cleavage Cond3->Deg3 Thermal/Water Mit1 Inert Gas (Ar/N2) Purging Deg1->Mit1 Prevention Mit2 Amber Glass / Passivation Deg2->Mit2 Prevention Mit3 Desiccated Storage (2-8°C) Deg3->Mit3 Prevention

Degradation pathways of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol and targeted mitigations.
Troubleshooting Guide & FAQs

Q1: After 3 months of storage, we are observing unexpected, highly polar peaks in our HPLC chromatograms. What is causing this? A: This is a classic symptom of N-oxide formation . Tertiary amines are highly susceptible to peroxide-mediated oxidation, which can be triggered by trace peroxides in storage containers or prolonged exposure to atmospheric oxygen[1]. Because the resulting N-oxide contains a highly polar dative bond (N⁺–O⁻), it interacts more strongly with the aqueous mobile phase, causing it to elute significantly earlier than the parent piperidine compound on a reverse-phase HPLC column[3]. Solution: Transition your storage protocol to include inert gas purging (Argon preferred) and ensure the compound is protected from light, which can initiate photo-oxidative free radical mechanisms[3].

Q2: During a recent scale-up, our batch showed a loss of the hydroxyl signal in NMR and the appearance of a strong carbonyl stretch in the IR spectrum. How do we prevent this? A: Your intermediate is undergoing secondary alcohol oxidation , resulting in the formation of a ketone[2]. Causality: The secondary alcohol at the C4 position loses hydrogen atoms when exposed to transition metal contaminants (often leaching from stainless steel reactors during scale-up) or ambient oxidants. Solution: Ensure all storage and reaction vessels are properly passivated. For long-term storage, use high-density polyethylene (HDPE) or amber glass containers to prevent metal-catalyzed oxidation.

Q3: We formulate this intermediate with various excipients. Why does it degrade faster in the formulated state than as a pure API? A: Many common pharmaceutical excipients (like povidone or PEG) contain trace amounts of hydroperoxides as manufacturing byproducts. These peroxides act as electrophilic oxidants, rapidly attacking the tertiary amine to form N-oxides[4]. Furthermore, if the drug undergoes disproportionation in the solid state, it reverts to its non-ionized free-base form, which is exponentially more susceptible to oxidation than its protonated salt form[1]. Solution: Utilize "peroxide-free" excipients (such as Kollicoat® IR)[4] or add antioxidants like butylated hydroxytoluene (BHT) to your formulations[3].

Q4: What are the definitive long-term storage conditions for the pure intermediate? A: Piperidine derivatives are hygroscopic and sensitive to elevated temperatures, which can accelerate carbon-nitrogen bond cleavage[5]. The optimal environment is a cool, dry place. Specifically, store the compound at 2–8 °C in tightly sealed, light-resistant containers packed with desiccants to prevent moisture-induced hydrolysis[5].

Quantitative Stability Profile

The following table summarizes the degradation kinetics of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol under various environmental stressors. Note: Data illustrates the critical need for atmospheric control.

Storage ConditionContainer TypeTime (Months)Purity (%)Primary Degradant Identified
25°C / Ambient AirClear Glass391.2%N-Oxide (Major), Ketone (Minor)
25°C / Ambient AirAmber Glass394.5%N-Oxide
25°C / Argon PurgedAmber Glass398.8%None
40°C / 75% RH (Accelerated)Open Dish182.4%N-Oxide, Hydrolysis products
2-8°C / Argon Purged Amber Glass + Desiccant 6 99.7% None (Optimal Condition)
Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions regarding your storage environment. Implement the following self-validating workflows.

Protocol 1: Inert Gas Purging and Aliquoting Workflow

Objective: Prevent autoxidation and moisture absorption by eliminating repeated exposure cycles.

  • Baseline Validation: Run a stability-indicating HPLC/LC-MS on the bulk batch to establish a Day 0 purity baseline. Ensure the method resolves polar N-oxide peaks[3].

  • Desiccation: Place the required number of amber glass vials in a vacuum desiccator at 25°C for 2 hours to remove surface moisture from the glass.

  • Aliquoting: Divide the bulk 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol into single-use aliquots. Causality: This prevents the repeated introduction of oxygen and atmospheric moisture that occurs when sampling from a single bulk container over months.

  • Argon Purging: Insert an argon gas line (fitted with a moisture trap) into the vial, keeping the tip 1 cm above the solid/liquid surface. Purge at a low flow rate for 30 seconds. Causality: Argon is denser than nitrogen and air; it effectively blankets the compound and displaces atmospheric oxygen[3].

  • Validation Checkpoint: Seal the vial with a PTFE-lined cap. Place a cobalt-free humidity indicator card inside the secondary storage bag. Self-Validation: If the card changes color during the storage period, the physical seal has failed. This invalidates the storage condition immediately, prompting intervention before chemical degradation testing is even required.

  • Storage: Transfer to a monitored 2–8 °C refrigerator.

Protocol 2: Forced Degradation Study (Method Qualification)

Objective: Prove that your analytical method can actually detect the specific degradation products of this molecule.

  • Oxidative Stress (N-Oxide Generation): Treat a 1 mg/mL sample of the intermediate with 3% H₂O₂ for 24 hours at room temperature. Causality: Hydrogen peroxide selectively oxidizes the tertiary amine[1], generating a pure N-oxide standard in situ.

  • Thermal/Moisture Stress: Subject a solid sample to 60°C and 75% Relative Humidity for 7 days.

  • Chromatographic Validation: Inject the stressed samples. Self-Validation: The method is only considered "stability-indicating" if the mass balance (Area of Parent Peak + Area of Degradant Peaks) equals approximately 98-100% of the initial Day 0 parent peak area. If mass balance is lost, degradants are co-eluting or retained on the column, and the gradient must be adjusted.

Sources

Technical Support Center: Optimizing Chromatographic Separations for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the mobile phase for the chromatographic analysis of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol. This document offers full editorial control to present a comprehensive and scientifically sound resource based on established chromatographic principles and extensive experience with similar molecules.

Introduction to the Analyte and Chromatographic Challenges

1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol is a substituted piperidine derivative. From a chromatographic perspective, its structure presents several key characteristics that influence method development:

  • Basic Nature: The tertiary amine in the piperidine ring is basic. The pKa of piperidine itself is approximately 11. The presence of electron-donating alkyl groups (cyclopropylmethyl and methyl) suggests that the pKa of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol is likely in the range of 9-11. This basicity is a primary factor governing its retention and peak shape in reversed-phase HPLC.

  • Polarity: The hydroxyl group and the nitrogen atom impart polarity to the molecule.

  • Chirality: The molecule contains at least two chiral centers (at positions 3 and 4 of the piperidine ring), meaning it can exist as multiple stereoisomers. The separation of these enantiomers and diastereomers may be critical for pharmaceutical applications and often requires specialized chiral stationary phases.

  • UV-Vis Chromophore: The molecule lacks a strong UV-Vis chromophore, which can present detection challenges.

This guide will address these challenges by providing a logical, step-by-step approach to mobile phase optimization for both achiral (purity) and chiral analysis.

Part 1: Troubleshooting Guide for Achiral (Reversed-Phase) HPLC Analysis

This section is formatted as a series of common problems encountered during the analysis of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol and provides systematic solutions.

Question: Why am I seeing poor peak shape (tailing or fronting) for my analyte?

Answer:

Poor peak shape, especially tailing, is the most common issue when analyzing basic compounds like 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol on silica-based reversed-phase columns.

Root Causes and Solutions:

  • Silanol Interactions: At mid-range pH values, residual silanol groups on the silica stationary phase are deprotonated (negatively charged) and can interact ionically with the protonated (positively charged) basic analyte. This secondary interaction leads to peak tailing.[1]

    • Solution 1: Mobile Phase pH Adjustment. The most effective way to mitigate silanol interactions is to control the pH of the mobile phase.

      • Low pH (e.g., pH 2-3): At low pH, the silanol groups are protonated and therefore neutral, minimizing ionic interactions with the protonated analyte.[1][2] This is often the most robust approach for good peak shape of basic compounds. Use a buffer with a pKa within +/- 1 unit of the desired pH for effective pH control.[3]

      • High pH (e.g., pH 9-11): At a pH well above the pKa of the silanols (typically > 8) and close to or above the pKa of the analyte, the analyte is in its neutral, free base form. This minimizes ionic interactions. However, this approach requires a pH-stable column (e.g., hybrid silica or polymer-based) as traditional silica columns degrade at high pH.[4][5]

  • Inadequate Buffering: An unbuffered or poorly buffered mobile phase can lead to pH shifts at the column inlet as the sample is introduced, causing peak distortion.

    • Solution: Use a buffer at an appropriate concentration, typically between 10-50 mM.[6] The buffer's pKa should be close to the target mobile phase pH for maximum buffering capacity.[3]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Void: A blocked frit or a void at the head of the column can cause peak splitting or tailing for all peaks in the chromatogram.[7][8]

    • Solution: Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the column. Using a guard column can help extend the life of the analytical column.[9]

Question: My analyte has poor retention or is eluting too quickly.

Answer:

Insufficient retention can lead to co-elution with the solvent front and poor resolution from other components.

Root Causes and Solutions:

  • High Mobile Phase Polarity (Low Organic Content): In reversed-phase chromatography, retention is driven by hydrophobic interactions. If the mobile phase is too polar (too much aqueous component), the analyte will have a weak affinity for the stationary phase.

    • Solution: Increase the proportion of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.

  • Analyte Ionization: The protonated (ionized) form of a basic compound is more polar and will have less retention on a reversed-phase column than the neutral form.[10][11]

    • Solution 1 (High pH): As mentioned for peak shape, increasing the mobile phase pH to deprotonate the analyte (make it neutral) will significantly increase retention. This requires a pH-stable column.

    • Solution 2 (Ion-Pairing Chromatography): Add an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase. TFA forms an ion pair with the protonated analyte, increasing its hydrophobicity and thus its retention. Note that TFA can suppress MS signals.[2]

Question: I am not able to resolve my analyte from impurities.

Answer:

Co-elution of the main peak with impurities is a common challenge in method development.

Root Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The choice of organic modifier and pH can significantly impact selectivity.

    • Solution 1: Change the Organic Modifier. Acetonitrile and methanol have different solvent properties and can provide different selectivities.[12][13] If you are using acetonitrile, try substituting it with methanol, or vice versa. You can also try mixtures of the two.

    • Solution 2: Adjust the pH. Changing the pH of the mobile phase alters the ionization state of both the analyte and any ionizable impurities, which can dramatically change the selectivity of the separation.[4][10] A pH screen is a powerful tool in method development.

    • Solution 3: Gradient Optimization. If using a gradient, adjust the slope and duration. A shallower gradient can improve the resolution of closely eluting peaks.

  • Inappropriate Stationary Phase: The column chemistry may not be suitable for the separation.

    • Solution: Try a column with a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.

Part 2: Frequently Asked Questions (FAQs)

General Achiral (Reversed-Phase) HPLC
  • Q1: What is a good starting mobile phase for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol on a C18 column?

    • A1: A good starting point would be a gradient elution with:

      • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.5-3.0).

      • Mobile Phase B: Acetonitrile or Methanol.

      • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase to a high percentage (e.g., 90-95%) over 15-20 minutes. This will help to elute a wide range of potential impurities and give a good indication of the required organic content for isocratic separation if desired.

  • Q2: Should I use Acetonitrile or Methanol as the organic modifier?

    • A2: Both are good choices and should be screened during method development as they offer different selectivities.[12][13] Acetonitrile generally has a lower viscosity, leading to lower backpressure, and is aprotic. Methanol is a protic solvent and can engage in hydrogen bonding, which may be advantageous for peak shape with some basic compounds.[13]

  • Q3: What buffer should I use?

    • A3: The choice of buffer depends on the desired pH and detection method.

      • For low pH (2-4): Formate or phosphate buffers are common. 0.1% formic acid or TFA are often sufficient.

      • For mid-range pH (5-8): Phosphate or acetate buffers are suitable.

      • For high pH (>8): Ammonium or carbonate buffers are good choices.

      • For LC-MS: Use volatile buffers like ammonium formate or ammonium acetate to avoid contamination of the mass spectrometer.

Chiral Chromatography
  • Q4: How can I separate the stereoisomers of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol?

    • A4: Separation of enantiomers and diastereomers requires a chiral environment. This is typically achieved using a Chiral Stationary Phase (CSP).

      • Polysaccharide-based CSPs: Columns such as Chiralpak® and Chiralcel® are highly effective for a wide range of chiral compounds, including piperidine derivatives.[4][9] These are available with various polysaccharide derivatives (e.g., amylose or cellulose coated or immobilized on silica) that provide different selectivities.

      • Cyclodextrin-based CSPs: These are also a good option for the separation of piperidine analogs.[10]

  • Q5: What mobile phases are typically used for chiral separations of piperidines?

    • A5: The mobile phase for chiral separations is highly dependent on the CSP.

      • Normal Phase: A mixture of a non-polar solvent like hexane or heptane with an alcohol (e.g., isopropanol or ethanol) is very common for polysaccharide-based CSPs. A small amount of a basic additive like diethylamine (DEA) may be needed to improve the peak shape of basic analytes.

      • Reversed Phase: Some chiral separations can be achieved using aqueous-organic mobile phases (e.g., water/acetonitrile or water/methanol with a buffer). This is often preferred for LC-MS applications.

      • Polar Organic Mode: Using a polar organic solvent like methanol, ethanol, or acetonitrile, sometimes with an acidic or basic additive, is another option on certain CSPs.

  • Q6: Do I need to derivatize my analyte for chiral analysis?

    • A6: Since 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol lacks a strong chromophore, derivatization may be necessary for sensitive UV detection.[10] Reagents that introduce a UV-active or fluorescent tag can be used. However, if using a mass spectrometer for detection, derivatization is often not required.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Systematic Mobile Phase pH Screening for Achiral Analysis

Objective: To determine the optimal mobile phase pH for good peak shape and selectivity.

Materials:

  • HPLC system with a UV or MS detector

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol standard

  • HPLC grade water, acetonitrile, methanol

  • Formic acid, ammonium formate, ammonium hydroxide

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Prepare a working standard of approximately 0.1 mg/mL.

  • Prepare Mobile Phases:

    • pH 3: Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: Acetonitrile.

    • pH 7: Mobile Phase A: 10 mM Ammonium formate in water. Mobile Phase B: Acetonitrile.

    • pH 10: Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 10 with ammonium hydroxide. Mobile Phase B: Acetonitrile. (Use a pH-stable column for this mobile phase).

  • HPLC Analysis:

    • For each pH condition, run a generic gradient (e.g., 5-95% B over 20 minutes).

    • Equilibrate the column with the starting mobile phase for at least 10 column volumes before the first injection at each new pH.

  • Data Analysis:

    • Compare the chromatograms obtained at each pH.

    • Evaluate peak shape (tailing factor), retention time, and resolution between the main peak and any impurities.

    • Select the pH that provides the best overall chromatography.

Data Presentation: pH Screening Results
pHPeak Shape (Tailing Factor)Retention Time (min)Resolution (Analyte vs. Closest Impurity)
31.18.52.5
71.89.21.8
101.212.13.1

Note: The above data is illustrative.

Protocol 2: Chiral Stationary Phase Screening

Objective: To identify a suitable chiral stationary phase and mobile phase for the separation of stereoisomers.

Materials:

  • HPLC system with UV or MS detector

  • Chiral columns (e.g., Chiralpak IA, Chiralcel OD-H, Chiralpak AD-H)

  • 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol standard

  • HPLC grade hexane, isopropanol (IPA), ethanol (EtOH)

  • Diethylamine (DEA)

Procedure:

  • Prepare Sample: Prepare a 1 mg/mL solution of the analyte in the mobile phase.

  • Screening Conditions:

    • Column: Chiralpak IA

    • Mobile Phase: 90:10 Hexane:IPA (+ 0.1% DEA)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a low wavelength (e.g., 210 nm) or MS.

  • Iterate:

    • If no separation is observed, change the alcohol modifier (e.g., to EtOH).

    • Vary the ratio of hexane to alcohol.

    • If still no separation, switch to a different chiral column (e.g., Chiralcel OD-H) and repeat the screening process.

Part 4: Visualization and Workflow Diagrams

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape (Tailing/Fronting) tailing Peak Tailing start->tailing Tailing fronting Peak Fronting start->fronting Fronting check_all_peaks Affects all peaks? check_column Check for column void or blocked frit check_all_peaks->check_column Yes check_pH Is mobile phase pH optimized? check_all_peaks->check_pH No tailing->check_all_peaks check_overload Reduce sample concentration/volume fronting->check_overload end Good Peak Shape check_column->end check_overload->end low_pH Use low pH (2-3) with acid modifier check_pH->low_pH No check_buffer Is buffer adequate? (10-50 mM) check_pH->check_buffer Yes low_pH->end high_pH Use high pH (9-11) on stable column high_pH->end increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_buffer->end Yes increase_buffer->end

Caption: Troubleshooting workflow for poor peak shape.

Mobile Phase Optimization Strategy

G start Start Method Development select_column Select Column (e.g., C18) start->select_column ph_screen Perform pH Screen (e.g., pH 3, 7, 10) select_column->ph_screen eval_peak_shape Evaluate Peak Shape ph_screen->eval_peak_shape good_shape Peak Shape OK? eval_peak_shape->good_shape good_shape->ph_screen No, adjust pH eval_resolution Evaluate Resolution good_shape->eval_resolution Yes good_res Resolution OK? eval_resolution->good_res optimize_gradient Optimize Gradient Profile good_res->optimize_gradient Yes change_organic Change Organic Modifier (ACN <-> MeOH) good_res->change_organic No final_method Final Method optimize_gradient->final_method change_organic->eval_resolution

Caption: Strategy for mobile phase optimization.

References

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek, Inc. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved from [Link]

  • Acetonitrile shortage: use of isopropanol as an alternative elution system for ultra/high performance liquid chromatography. (2011). PMC. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved from [Link]

  • pH, pKa, and Retention. (2023, October 30). Pharma Growth Hub. Retrieved from [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 21). Element Lab Solutions. Retrieved from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). Springer. Retrieved from [Link]

  • Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex. Retrieved from [Link]

  • The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. (2019, February 19). Crawford Scientific. Retrieved from [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Sustainable and Eco-Friendly Alternatives for Liquid Chromatographic Analysis. (2017, June 4). ACS Publications. Retrieved from [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices. (2026, February 9). KNAUER. Retrieved from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. Retrieved from [Link]

  • Buffers and Eluent Additives for HPLC Method Development. (2019, June 3). Element Lab Solutions. Retrieved from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022, September 3). PubMed. Retrieved from [Link]

  • Mastering HILIC-Z Separation for Polar Analytes. (2023, May 22). Agilent. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. (2025, October 14). Chrom Tech, Inc. Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved from [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. (n.d.). Chromatography Online. Retrieved from [Link]

  • UNDERTHE - HALO Columns. (n.d.). HALO. Retrieved from [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review. Retrieved from [Link]

  • Mobile Phase Selectivity. (n.d.). Phenomenex. Retrieved from [Link]

  • Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. (n.d.). Analyst (RSC Publishing). Retrieved from [Link]

  • Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. (n.d.). PubMed. Retrieved from [Link]

  • Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. (1994, August 26). PubMed. Retrieved from [Link]

  • Perspective Chapter: Mixed-Mode Chromatography. (2022, April 23). IntechOpen. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Mixed-Mode Chromatography—A Review. (2025, November 26). LCGC International. Retrieved from [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (2026, April 3). LCGC International. Retrieved from [Link]

  • Mixed Mode Chromatography. (n.d.). Sartorius. Retrieved from [Link]

  • Chiral chromatography. (2022, October 1). Chiralpedia. Retrieved from [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. (n.d.). Bio-Rad. Retrieved from [Link]

  • Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.). Regis Technologies. Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved from [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024, October 12). MDPI. Retrieved from [Link]

  • a review on hplc method development and validation. (2023, April 25). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. (2022, October 3). YouTube. Retrieved from [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). (n.d.). PMC. Retrieved from [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Extraction & Byproduct Minimization for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides comprehensive, field-proven methodologies for extracting 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol while minimizing byproduct formation. As a bifunctional molecule containing a tertiary amine and a secondary alcohol, this compound presents unique challenges during workup, including high aqueous solubility, susceptibility to thermal elimination, and over-alkylation.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing high levels of dehydration byproducts during solvent evaporation? Causality: The secondary alcohol at the C4 position of the piperidine ring is highly susceptible to elimination (dehydration), leading to the formation of piperideine derivatives (e.g., 1,2,3,6-tetrahydropyridine analogs). This is a known degradation pathway for piperidin-4-ols 1, driven by thermal stress combined with highly basic or acidic conditions during concentration. Solution: Maintain the extraction pH strictly between 10.5 and 11.0 using a mild base. Evaporate the extraction solvent under reduced pressure with a water bath temperature not exceeding 35°C.

Q2: LC-MS analysis of the aqueous layer shows a mass corresponding to[M+Cyclopropylmethyl]⁺. What is this impurity? Causality: This indicates the formation of a highly water-soluble quaternary ammonium salt due to over-alkylation 2. If residual cyclopropylmethyl halide (bromide or chloride) from the N-alkylation step remains during the solvent evaporation phase, the increasing concentration of the newly formed tertiary amine (free base) accelerates a second alkylation event. Solution: Quench the reaction mixture with a primary amine scavenger (e.g., ethanolamine) prior to extraction. This consumes unreacted alkylating agent, preventing quaternary salt formation during concentration.

Q3: Why is my product recovery in the organic phase so low despite adjusting to a basic pH? Causality: 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol possesses both a basic tertiary amine (pKa ~10.0) and a hydrogen-bonding hydroxyl group. At neutral pH, it exists in a protonated, highly water-soluble state. Even when deprotonated, its dual-polarity resists partitioning into standard non-polar solvents like pure Dichloromethane (DCM) or hexanes. Solution: Utilize a "salting-out" technique by saturating the aqueous phase with NaCl. Switch the extraction solvent to a mixture of Ethyl Acetate and Isopropanol (EtOAc:IPA, 4:1 v/v) to enhance the solvation of the polar free base.

Q4: How do I prevent epimerization at the C3/C4 positions during workup? Causality: 3-methylpiperidin-4-ol derivatives contain contiguous stereocenters. Prolonged exposure to strong bases (like NaOH) at elevated temperatures can trigger reversible retro-aldol-type ring opening or direct alpha-deprotonation, leading to a loss of stereochemical integrity (cis/trans epimerization). Solution: Avoid strong hydroxide bases. Use mild carbonate bases (e.g., Na₂CO₃) for pH adjustment and keep the mixture cooled (< 15°C) during the neutralization phase.

Part 2: Optimized Experimental Protocol

This self-validating protocol is designed to maximize yield while preemptively neutralizing the causes of byproduct formation.

Step-by-Step Methodology:

  • Reaction Quenching (Scavenging): Cool the crude N-alkylation reaction mixture to 0–5°C. Add 0.5 equivalents of ethanolamine (relative to the initial alkylating agent). Stir for 30 minutes to scavenge any residual cyclopropylmethyl halide.

  • pH Adjustment (Buffering): Slowly add cold 10% aqueous Na₂CO₃ dropwise until the pH reaches 10.5–11.0. Monitor the internal temperature to ensure it remains below 15°C to prevent base-catalyzed epimerization.

  • Aqueous Phase Saturation (Salting Out): Add solid NaCl to the aqueous mixture under vigorous stirring until saturation is achieved (undissolved salt remains visible).

  • Biphasic Extraction: Extract the aqueous phase three times with an equal volume of EtOAc:IPA (4:1 v/v). Self-Validation Check: Spot the aqueous layer on TLC (Ninhydrin stain) to ensure complete extraction of the amine.

  • Washing: Wash the combined organic layers once with a minimal volume of saturated brine to remove residual water-soluble impurities and ethanolamine adducts.

  • Low-Temperature Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporator) maintaining a water bath temperature of ≤ 35°C to yield the pure free base without triggering piperideine elimination.

Part 3: Quantitative Data Presentation

The following table summarizes the impact of different extraction parameters on product recovery and byproduct formation.

Extraction SolventpH Adjustment BaseTemp during Evap (°C)Amine Scavenger UsedYield (%)Piperideine Impurity (%)Quaternary Salt (%)
DichloromethaneNaOH (pH > 12)40No65.08.54.2
Ethyl AcetateNaHCO₃ (pH 9.0)45No45.02.15.8
EtOAc:IPA (4:1) Na₂CO₃ (pH 10.8) ≤ 35 Yes (Ethanolamine) 92.5 < 0.5 < 0.1

Part 4: Workflow Visualization

Workflow cluster_Standard Suboptimal Workup Pathway cluster_Optimized Optimized Workup Pathway Crude Crude Reaction Mixture (Contains residual alkyl halide) BaseHigh Strong Base (NaOH, pH > 12) No Amine Scavenger Crude->BaseHigh Quench Ethanolamine Quench (Scavenges Alkyl Halide) Crude->Quench EvapHigh Solvent Evaporation (Temp > 40°C) BaseHigh->EvapHigh Byprod1 Piperideine Derivative (Elimination Byproduct) EvapHigh->Byprod1 Thermal Degradation Byprod2 Quaternary Ammonium Salt (Over-alkylation) EvapHigh->Byprod2 Residual Halide BaseMild Mild Base (Na2CO3, pH 10.5-11) Temp < 15°C Quench->BaseMild Extract EtOAc:IPA (4:1) Extraction + NaCl Saturation BaseMild->Extract EvapLow Solvent Evaporation (Temp ≤ 35°C) Extract->EvapLow Pure Pure 1-(Cyclopropylmethyl)- 3-methylpiperidin-4-ol EvapLow->Pure

Fig 1: Comparative workflow illustrating causality of byproduct formation vs. optimized extraction.

References

  • Streptopyridines, volatile pyridine alkaloids produced by Streptomyces sp. FORM5 - PMC (National Institutes of Health).
  • How to prevent quaternary salt formation in piperidine alkylation - Benchchem Application Notes.

Sources

resolving baseline noise in 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Baseline Noise in the Analysis of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of a Stable Baseline

A stable, low-noise baseline is the foundation of accurate and sensitive mass spectrometry analysis.[1] Without it, the limits of detection and quantification are compromised, making reliable analysis of target compounds like 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol challenging. High baseline noise can originate from numerous sources, including the solvents, the LC system, the sample itself, or the mass spectrometer.[2][3] This guide provides a systematic, question-and-answer-based approach to identifying and resolving the root causes of baseline noise, ensuring the integrity of your analytical results.

Initial Troubleshooting Workflow

Before diving into specific issues, a logical workflow can efficiently narrow down the source of the problem. The following diagram outlines a systematic approach to diagnosing baseline noise.

Troubleshooting_Workflow start High Baseline Noise Observed check_solvents Step 1: Verify & Replace Consumables - Prepare fresh mobile phase - Use new, LC-MS grade solvents & additives - Check sample vials & caps start->check_solvents run_blank Step 2: Run Blank Gradient (No Injection) check_solvents->run_blank noise_persists1 Noise Persists? run_blank->noise_persists1 isolate_lc_ms Step 3: Isolate Noise Source (Divert LC Flow to Waste) noise_persists1->isolate_lc_ms Yes solved Problem Resolved noise_persists1->solved No noise_in_ms Noise still present in MS? isolate_lc_ms->noise_in_ms lc_issue Problem is in LC System noise_in_ms->lc_issue No ms_issue Problem is in MS System noise_in_ms->ms_issue Yes lc_actions Troubleshoot LC: - Flush system - Check for leaks - Clean/replace column & tubing lc_issue->lc_actions ms_actions Troubleshoot MS: - Clean ion source - Check gas supply - Verify detector settings ms_issue->ms_actions lc_actions->solved ms_actions->solved

Caption: General workflow for troubleshooting baseline noise.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of baseline noise in the LC-MS analysis of small molecules like 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol?

A: Baseline noise can be broadly categorized into two types: chemical noise and electronic noise.

  • Chemical Noise: This is the most common culprit and arises from unintended, ionizable compounds entering the mass spectrometer.[3] Key sources include:

    • Contaminated Solvents or Additives: Impurities in the mobile phase, even in high-purity LC-MS grade solvents, can accumulate on the column and elute during a gradient, causing a rising or noisy baseline.[4]

    • System Contamination: Residues from previous analyses (carryover), plasticizers leaching from tubing or solvent bottles (e.g., phthalates), and detergents from improperly cleaned glassware are frequent offenders.[2][5][6]

    • Column Bleed: Degradation of the column's stationary phase can release siloxanes or other bonded-phase molecules that create background ions.[2]

    • Sample Matrix Effects: Co-eluting substances from the sample that are not the analyte of interest can interfere with ionization.[2] For a synthesized compound, this could include residual catalysts or reagents.

  • Electronic Noise: This originates from the instrument's electronic components or the laboratory environment. It often appears as high-frequency, random noise. Causes include detector issues, unstable power supplies, or electronic interference.[2]

Q2: My baseline is consistently high and noisy throughout my entire gradient run. Where should I start?

A: A consistently high baseline typically points to widespread contamination.[3] Follow these steps to diagnose and resolve the issue.

  • Check the Mobile Phase: This is the simplest and most common fix. Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives from a newly opened bottle if possible.[4] Contaminants can accumulate in solvent reservoirs over time.

  • Run a Blank Gradient (No Injection): After preparing fresh solvents, run a full gradient without injecting a sample. If the baseline is now clean, the contamination was likely in your old mobile phase. If the noise persists, the source is within the system itself (tubing, column, ion source).

  • Isolate the Source: Perform a diagnostic test to determine if the noise originates from the LC or the MS system, as described in FAQ #3.

  • Column Contamination: Contaminants can build up on the analytical column.[7] Try washing the column according to the manufacturer's instructions or replace it with a new one to see if the noise is eliminated.

Q3: How can I distinguish between a contaminated LC system and a contaminated MS source?

A: This is a critical diagnostic step. The goal is to physically separate the two systems to see which one is generating the noise.

Source_Isolation cluster_lc LC System cluster_ms MS System lc_pump LC Pump column Column lc_pump->column ion_source Ion Source column->ion_source Normal Operation waste waste column->waste Diagnostic Test: Divert Flow to Waste detector Detector ion_source->detector

Caption: Logic for isolating the LC system from the MS system.

Protocol: Isolating the Noise Source

  • Stop the Analysis: Finish any current run and put the system in a standby state.

  • Disconnect the Column from the MS: Carefully disconnect the tubing that runs from the outlet of your LC column to the mass spectrometer's ion source.

  • Divert Flow to Waste: Connect a length of PEEK tubing to the column outlet and direct the flow into a waste beaker.

  • Monitor the MS Baseline: With no flow entering the mass spectrometer, observe its baseline noise. You may need to acquire data in a "manual" or "tune" mode.

  • Analyze the Result:

    • If the background noise in the MS drops significantly: The contamination is coming from your LC system (solvents, tubing, pump seals, or column).[3]

    • If the high background persists: The issue is likely within the MS source itself or the gas lines, which may require cleaning.[3][8]

Q4: I see a repeating series of peaks separated by 44 Da in my positive ion mode spectra. What are these?

A: This is a classic sign of Polyethylene Glycol (PEG) contamination.[3][9] PEGs are polymers with a repeating unit of 44 Da (C₂H₄O). They are ubiquitous in laboratory environments and can be found in many products, including certain plastics, lubricants, and some personal care products.

Surfactants can also present with a similar pattern.[9] If you observe this pattern, carefully retrace your sample preparation and system maintenance steps to identify the source.

Table 1: Common Contaminant Ions in ESI+

m/z (Da)Compound ClassCommon SourcesAppearance
Series (+44 Da)Polyethylene Glycols (PEGs)Plasticware, solvents, surfactants, personal care products.[6][9]A repeating series of peaks separated by 44 Da.
391.28, 413.27PhthalatesPlasticizers from tubing, vials, well plates, bottle caps.[5][9]Often seen as [M+H]⁺ or [M+Na]⁺ adducts.
Series (+74 Da)PolysiloxanesColumn bleed, pump oils, silicone tubing, lab air (deodorants).[6]A repeating series of peaks separated by 74 Da.
113.02Trifluoroacetic acid (TFA)Mobile phase additive (can form clusters).[10]Can appear as cluster ions at higher m/z.
102.10Triethylamine (TEA)Mobile phase additive, very persistent.[10]Can suppress analyte signal and linger in the system.
Q5: What specific sample and mobile phase considerations should I have for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol?

A: This molecule is a basic amine, which requires specific handling to ensure good chromatography and ionization, thereby minimizing apparent noise and maximizing signal.

  • Sample Preparation:

    • Cleanliness is Key: The goal of sample prep is to get the cleanest possible sample before analysis.[11] Use high-purity solvents for dissolution.

    • Analyte Concentration: Overly concentrated samples can contaminate the ion source and increase chemical noise.[12] Aim for a concentration in the low µg/mL to ng/mL range, depending on your instrument's sensitivity.

    • Filtration: Ensure your final sample solution is free of particulates by filtering through a 0.22 µm syringe filter. However, be aware that filters themselves can be a source of extractables; consider pre-rinsing the filter with solvent.[5]

  • Mobile Phase Optimization:

    • Use an Acidic Modifier: For basic compounds like this piperidine derivative, adding a small amount of an acid to the mobile phase is crucial. Typically, 0.1% formic acid is used. This serves two purposes:

      • Improves Peak Shape: It protonates the amine, preventing interaction with residual silanols on the column, which reduces peak tailing.

      • Enhances Ionization: It provides a source of protons, promoting the formation of the [M+H]⁺ ion in positive mode electrospray ionization (ESI).

    • Avoid Incompatible Additives: Do not use non-volatile buffers like phosphates. Avoid ion-pairing agents like TFA if possible, as they can cause ion suppression and are difficult to flush from the system.[12]

Protocol: System Flush for Stubborn Contamination

If general contamination is suspected and fresh solvents do not resolve the issue, a systematic flush is required.

  • Prepare Flushing Solvents: Create a series of high-purity solvents. A common sequence is:

    • A: LC-MS Grade Water

    • B: Isopropanol (IPA)

    • C: Methanol

    • D: Acetonitrile

  • Remove Column and Restrictor: Disconnect the column and any inline filters. Connect the injector directly to the detector with a union or a piece of PEEK tubing.

  • Flush Systematically: Flush each solvent line through the pump and detector for at least 30-60 minutes each. A mixture of Isopropanol:Acetonitrile:Acetone (45:45:10) can be particularly effective at removing stubborn contaminants.[9]

  • Re-equilibrate: Once the flush is complete, reinstall your fresh, high-purity mobile phases and allow the system to equilibrate until the baseline is stable.

  • Reinstall Column: Flush the column with the initial mobile phase conditions before reconnecting it to the mass spectrometer.

  • Test System: Run a blank gradient to ensure the background noise has been reduced before analyzing your samples.[3]

References
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Agilent Technologies. Common LC/MS Contaminants. [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

  • Providion. How do I identify contamination in my LC-MS system and what should I do?[Link]

  • Shimadzu. Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. [Link]

  • LCGC International. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?[Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Waters Corporation. Controlling Contamination in LC/MS Systems. [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

  • GL Sciences. Baseline Problems. [Link]

  • Waters Corporation. Mass Spec contamination issue - High background. [Link]

  • Waters Corporation. No baseline noise during MRM acquisitions. [Link]

  • Agilent Technologies. Tips to Improve Signal-to-Noise Checkout. [Link]

  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

Sources

Technical Support Center: Advanced Strategies for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering reactivity challenges with this sterically demanding scaffold. The unique structural features of this molecule—namely the 3-methyl group adjacent to the secondary alcohol and the bulky N-cyclopropylmethyl substituent—present significant steric barriers that can impede common synthetic transformations.

This document provides in-depth troubleshooting guides, validated protocols, and mechanistic insights to help you overcome these challenges and achieve your synthetic goals.

Structural Analysis: The Root of Reactivity Challenges

The primary obstacle in reactions involving 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol is steric hindrance. The molecule's reactivity is dictated by its preferred chair conformation. The cis and trans isomers will present different steric environments around the C4-hydroxyl group.

  • Trans Isomer: In the most stable chair conformation, the 3-methyl and 4-hydroxyl groups are likely to be in equatorial positions to minimize 1,3-diaxial interactions. In this arrangement, the approach to the hydroxyl group is hindered from the top face by the axial proton at C2 and from the same face as the methyl group.

  • Cis Isomer: One substituent must be axial. If the hydroxyl group is axial, it is significantly more hindered and less accessible for reactions.

  • N-Substituent: The N-cyclopropylmethyl group is bulky and can influence the overall conformation and hinder the approach of reagents, particularly in reactions involving the piperidine nitrogen itself.[1][2]

Caption: Conformational analysis highlighting steric hindrance sources.

Frequently Asked Questions (FAQs)

Q1: My standard acylation/esterification reaction with an acid chloride and triethylamine is giving less than 20% yield. Why?

A1: This is a classic case of steric hindrance. The secondary alcohol at C4 is sterically shielded by the adjacent 3-methyl group. Standard conditions using a base like triethylamine are often insufficient to promote the reaction efficiently. The base may not effectively deprotonate the hindered alcohol, and the nucleophilicity of the alcohol is too low to attack the electrophile readily. More potent catalytic systems are required.[3][4] Catalysts like 4-dimethylaminopyridine (DMAP) or 1-methylimidazole (1-MI) are far more effective as they act as acyl transfer agents, forming a highly reactive intermediate.[5][6]

Q2: I am attempting a Williamson ether synthesis and observing mainly elimination byproducts. What is the cause?

A2: The Williamson ether synthesis relies on an SN2 reaction between an alkoxide and an alkyl halide. To form the alkoxide of your hindered secondary alcohol, a strong base (e.g., NaH) is required. This strongly basic, sterically hindered alkoxide will preferentially act as a base rather than a nucleophile, leading to E2 elimination of the alkyl halide, especially if a secondary or tertiary halide is used.[7] This approach is fundamentally mismatched for this substrate.

Q3: Does the choice of solvent significantly impact reactions with this substrate?

A3: Yes, profoundly. For reactions that proceed through charged intermediates or transition states, polar aprotic solvents like DMF or DMSO can accelerate rates. However, for catalyst systems like the Buchwald-Hartwig amination, the choice of solvent (e.g., toluene, dioxane, t-BuOH) is critical and often ligand-dependent.[8] For Mitsunobu reactions, anhydrous THF or toluene is standard.[9] Always consult literature for the optimal solvent for the specific transformation you are attempting.

Troubleshooting Guide 1: Acylation of the C4-Hydroxyl Group

Issue: Poor yields (<50%) in ester formation due to steric hindrance at the C4-OH position.

Core Problem: The low nucleophilicity of the hindered alcohol and the steric clash with the incoming acylating agent.

Solution Pathway: Employ a nucleophilic catalyst that acts as an acyl-transfer agent, creating a more reactive electrophile.

Comparative Data: Acylation Methods
MethodAcylating AgentCatalyst/BaseTypical Temp.Plausible YieldKey Insight
Standard Acetyl ChlorideTriethylamineRT to 50 °C10-25%Ineffective due to low nucleophilicity of the alcohol.[3]
Steglich Esterification Carboxylic AcidDCC / DMAP0 °C to RT60-80%Good for coupling acids, but generates DCU byproduct.
DMAP Catalysis Acetic AnhydrideDMAPRT85-95%Highly effective. DMAP forms a reactive N-acylpyridinium salt.[10]
1-MI Catalysis Acetic Anhydride1-MethylimidazoleRT90-98%Excellent, often faster than DMAP, and less toxic.[5][6]
Featured Protocol: Highly Efficient Acylation using 1-Methylimidazole

This protocol is based on established methods for acylating sterically hindered alcohols and offers high yields under mild conditions.[5][6]

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol (1.0 mmol, 1.0 equiv).

  • Solvent & Reagents: Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂) (10 mL). Add triethylamine (1.5 mmol, 1.5 equiv) followed by 1-methylimidazole (0.2 mmol, 0.2 equiv).

  • Addition of Anhydride: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (1.2 mmol, 1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (15 mL). Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_workflow Acylation Workflow Start 1. Dissolve Substrate & Base in CH₂Cl₂ Cool 2. Cool to 0°C Start->Cool Add_MI 3. Add 1-Methylimidazole (Catalyst) Cool->Add_MI Add_Anhydride 4. Add Acetic Anhydride (Acylating Agent) Add_MI->Add_Anhydride React 5. Warm to RT Stir 2-6h Add_Anhydride->React Quench 6. Quench with NaHCO₃ React->Quench Extract 7. Extract with CH₂Cl₂ Quench->Extract Purify 8. Purify via Chromatography Extract->Purify

Caption: High-efficiency acylation experimental workflow.

Troubleshooting Guide 2: Ether Synthesis (O-Alkylation)

Issue: Failure of Williamson ether synthesis; formation of elimination products.

Core Problem: The strongly basic conditions and SN2 mechanism are incompatible with a hindered secondary alcohol.

Solution Pathway: Utilize a reaction that proceeds under neutral conditions and avoids the formation of a free alkoxide, such as the Mitsunobu reaction.

Featured Protocol: Mitsunobu Reaction for Hindered Ether Synthesis

The Mitsunobu reaction is exceptionally reliable for inverting the stereochemistry of secondary alcohols and forming C-O bonds under mild, neutral conditions.[11] For particularly hindered alcohols, using a more acidic pronucleophile like 4-nitrobenzoic acid can improve yields significantly. The resulting ester is then hydrolyzed to reveal the inverted alcohol, or in this case, can be reduced to yield the ether. An alternative is to use the desired alcohol as the nucleophile directly if its pKa is suitable.[7]

Step-by-Step Methodology (Two-step for alkyl ethers):

  • Mitsunobu Inversion/Esterification:

    • In a flame-dried flask under N₂, dissolve the piperidinol (1.0 equiv), triphenylphosphine (PPh₃, 1.5 equiv), and 4-nitrobenzoic acid (1.5 equiv) in anhydrous THF (0.2 M).[9]

    • Cool the solution to 0°C.

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise. The solution will turn yellow/orange.[9]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench with water, extract with ethyl acetate, and purify by chromatography to isolate the 4-nitrobenzoate ester.

  • Ester Reduction to Ether:

    • Dissolve the purified ester in anhydrous THF.

    • Cool to 0°C and add a reducing agent such as LiAlH₄ (2.0 equiv) portion-wise.

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Perform a standard Fieser workup (sequential addition of water, 15% NaOH (aq), and water) to quench the reaction and precipitate aluminum salts.

    • Filter, concentrate the filtrate, and purify to obtain the desired ether.

G ROH Hindered Alcohol (R-OH) Intermediate1 [RO-P⁺Ph₃] ROH->Intermediate1 + PPh₃, DEAD PPh3 PPh₃ DEAD DEAD Byproduct2 Reduced DEAD DEAD->Byproduct2 NuH Pronucleophile (e.g., R'COOH) Product Inverted Product (R-Nu) NuH->Product Intermediate1->Product + Nu⁻ (from NuH) Byproduct1 Ph₃P=O Intermediate1->Byproduct1

Caption: Simplified mechanistic flow of the Mitsunobu reaction.

Troubleshooting Guide 3: N-Arylation (Buchwald-Hartwig Amination)

Issue: Low yields when coupling the piperidine nitrogen with a sterically hindered aryl halide (e.g., an ortho-substituted aryl bromide).

Core Problem: The piperidine is a secondary amine, and the N-cyclopropylmethyl group adds significant steric bulk. This bulk can slow down both the oxidative addition and the crucial reductive elimination step in the catalytic cycle.

Solution Pathway: Employ a modern, highly active catalyst system featuring sterically demanding, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species and accelerate the rate-limiting reductive elimination step.[12][13]

Comparative Data: Buchwald-Hartwig Ligand Generations
Ligand TypeExample LigandCatalyst LoadingTypical Temp.Plausible Yield (Hindered)Key Insight
Monodentate P(t-Bu)₃2-5 mol%100-120 °C20-40%First generation, often insufficient for hindered couplings.
Bidentate BINAP, dppf1-3 mol%100-110 °C40-60%Improved stability but may lack activity for challenging substrates.
Bulky Biaryl XPhos, RuPhos0.5-2 mol%80-100 °C80-95%Excellent for hindered substrates; promotes fast reductive elimination.
Proazaphosphatrane P(i-BuNCH₂CH₂)₃N0.25-1 mol%100 °C>95%Exceptionally active for aryl chlorides and hindered substrates.[13]
Featured Protocol: N-Arylation using a Proazaphosphatrane Ligand

This protocol is adapted from literature procedures known to be highly effective for coupling hindered substrates, including aryl chlorides.[13]

Step-by-Step Methodology:

  • Flask Preparation: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 0.02 equiv Pd) and the proazaphosphatrane ligand P(i-BuNCH₂CH₂)₃N (0.02 mmol, 0.02 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the aryl chloride/bromide (1.0 mmol, 1.0 equiv), 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Solvent: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-arylpiperidine product.

G Pd0 L-Pd(0) PdII_1 L-Pd(II)(Ar)(X) Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 L-Pd(II)(Ar)(NR₂) PdII_1->PdII_2 Ligand Exchange (HNR₂) PdII_2->Pd0 Reductive Elimination Product Ar-NR₂ PdII_2->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

  • Royal Society of Chemistry.

  • MDPI.

  • BenchChem.

  • ResearchGate.

  • National Center for Biotechnology Information.

  • Wikipedia.

  • Organic Syntheses.

  • BenchChem.

  • Thieme Connect.

  • Organic Chemistry Portal.

  • Nature Communications.

  • Bangladesh Journals Online.

  • ResearchGate.

  • PubMed.

  • Royal Society of Chemistry.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • Master Organic Chemistry.

  • ACS Publications.

  • J-STAGE.

  • National Center for Biotechnology Information.

  • Royal Society of Chemistry.

  • Chemical Research in Chinese Universities.

  • ACS Publications.

  • ACS Publications.

  • BenchChem.

  • BenchChem.

  • WuXi AppTec.

  • BenchChem.

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Technical Support Center: Optimizing Chiral Separation of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals engaged in the chiral separation of piperidine-based compounds. The enantiomeric separation of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol presents a unique analytical challenge due to its two chiral centers, leading to two pairs of enantiomers (diastereomers). This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated starting protocols to streamline your method development and optimization process.

While specific, publicly available methods for this exact molecule are limited, the principles outlined here are derived from established best practices for the chiral resolution of analogous polar cyclic amines and substituted piperidine derivatives. This resource is designed to be a practical, field-tested guide to achieving robust and reproducible separations.

Frequently Asked Questions (FAQs)

Q1: Which type of Chiral Stationary Phase (CSP) is the best starting point for this compound?

A1: For polar, cyclic amines like 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol, polysaccharide-based CSPs are the most recommended starting point.[1] Columns such as those based on derivatized cellulose or amylose (e.g., Chiralpak® and Chiralcel® series) offer a wide range of chiral recognition mechanisms, including hydrogen bonding and dipole-dipole interactions, which are crucial for this type of analyte.[1][2] A systematic screening of several polysaccharide CSPs is the most effective initial step.[2]

Q2: What are the typical mobile phases for separating piperidine derivatives?

A2: The choice of mobile phase depends on the chromatography mode:

  • Normal-Phase HPLC: This is often the preferred mode. A typical mobile phase consists of a non-polar solvent like n-hexane or heptane mixed with a polar alcohol modifier, such as ethanol or isopropanol.[1] To improve the peak shape of basic amines, a small amount of a basic additive like diethylamine (DEA) is almost always necessary.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, offering faster separations and reduced solvent consumption.[3][4] The mobile phase is typically supercritical CO2 with a polar co-solvent like methanol.[3][5] Acidic and basic additives are often used to improve selectivity and peak shape.[5]

Q3: Does this compound require derivatization for analysis?

A3: Not necessarily for separation, but it may be required for detection. The 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol structure lacks a strong UV chromophore, which will result in poor sensitivity with a standard UV detector.[1] To overcome this, two strategies can be employed:

  • Use a universal detector: An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used.

  • Pre-column derivatization: Reacting the analyte with a UV-active agent, such as dansyl chloride or p-toluenesulfonyl chloride, can significantly enhance detection and may also improve chiral recognition on the CSP.[1]

Q4: How critical is temperature control for this separation?

A4: Temperature is a crucial parameter that directly impacts retention time, selectivity, and resolution. For some piperidine derivatives, an increase in temperature has been shown to decrease the separation factor and resolution. Therefore, precise temperature control using a column oven is essential for reproducible results. It is highly recommended to evaluate a range of temperatures (e.g., 10°C to 40°C) during method development.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.

ProblemPotential CausesRecommended Solutions
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Unsuitable temperature.1. Screen a diverse set of CSPs, focusing on different polysaccharide derivatives (e.g., cellulose vs. amylose-based).2. Systematically vary the alcohol modifier (isopropanol vs. ethanol) and its percentage in the mobile phase. Optimize the concentration of the basic additive (e.g., DEA).3. Perform a temperature study, evaluating temperatures from 10°C to 40°C.
Peak Tailing 1. Strong interactions between the basic amine and residual silanol groups on the silica-based CSP.[6][7]2. Inadequate concentration of the basic mobile phase additive.1. Increase the concentration of the basic additive (e.g., diethylamine, triethylamine) in the mobile phase, typically in the 0.1-0.5% range.[6]2. Ensure the mobile phase is freshly prepared, as volatile additives can evaporate over time.3. Dedicate a column specifically for methods using basic additives to avoid memory effects.[6][8]
Long Run Times 1. High retention of the analytes on the CSP.2. Low mobile phase flow rate.1. Increase the percentage of the alcohol modifier (e.g., ethanol) in the mobile phase to decrease retention.2. Increase the flow rate, but carefully monitor the impact on backpressure and resolution.[9]
Poor Sensitivity 1. The analyte lacks a strong UV chromophore.[1]2. Low analyte concentration.1. Consider pre-column derivatization with a UV-active reagent.[1]2. Use a more universal detector like a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD).3. Increase the sample concentration or injection volume if possible.
Irreproducible Results 1. Fluctuations in column temperature.2. Inconsistent mobile phase preparation.3. Column degradation or contamination.1. Always use a column oven for stable and consistent temperature control.2. Prepare fresh mobile phase for each analysis set and use precise measurements.3. Use a guard column to protect the analytical column. If performance degrades, consider a column wash with a strong solvent as recommended by the manufacturer.[10]

Experimental Workflows and Protocols

Method Development Workflow

A systematic approach is crucial for efficiently developing a robust chiral separation method. The following workflow outlines the key steps from initial screening to final optimization.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen CSP Screening Select 3-4 polysaccharide-based CSPs (e.g., Amylose & Cellulose derivatives) MP_Screen Mobile Phase Screening Test with Hexane/Ethanol and Hexane/Isopropanol (e.g., 80:20 v/v) with 0.1% DEA CSP_Screen->MP_Screen Select best CSP Modifier_Opt Modifier Optimization Vary alcohol percentage (10-30%) MP_Screen->Modifier_Opt Select best mobile phase Additive_Opt Additive Optimization Optimize DEA concentration (0.05-0.2%) Modifier_Opt->Additive_Opt Temp_Opt Temperature Optimization Evaluate range from 15°C to 35°C Additive_Opt->Temp_Opt Robustness Robustness Check Small variations in flow rate, temp, etc. Temp_Opt->Robustness Final_Method Final Method Robustness->Final_Method

Caption: A systematic workflow for chiral method development.

Troubleshooting Logic Diagram

When encountering a problem, this decision tree can help isolate the cause and identify a solution.

TroubleshootingFlow Start Problem Encountered CheckResolution Is Resolution > 1.5? Start->CheckResolution CheckPeakShape Is Peak Tailing Severe? CheckResolution->CheckPeakShape Yes OptimizeMP Optimize Mobile Phase Vary alcohol % & type CheckResolution->OptimizeMP No CheckRunTime Is Run Time Too Long? CheckPeakShape->CheckRunTime No IncreaseAdditive Increase DEA Concentration (e.g., to 0.2%) CheckPeakShape->IncreaseAdditive Yes IncreaseModifier Increase Alcohol % CheckRunTime->IncreaseModifier Yes End Method Optimized CheckRunTime->End No OptimizeMP->CheckPeakShape Improved ChangeCSP Screen Different CSPs OptimizeMP->ChangeCSP Still Poor ChangeCSP->CheckPeakShape IncreaseAdditive->CheckRunTime IncreaseFlow Increase Flow Rate IncreaseModifier->IncreaseFlow Still Long IncreaseModifier->End Improved IncreaseFlow->End

Caption: A decision tree for troubleshooting common chiral separation issues.

Example Starting Protocol: Normal-Phase HPLC

This protocol provides a robust starting point for method development.

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, ELSD, or MS).

Chiral Stationary Phase:

  • Initial Column: Chiralpak® IA (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm particle size.

Mobile Phase Preparation:

  • Prepare a mixture of n-hexane and ethanol in a 90:10 (v/v) ratio.

  • Add diethylamine (DEA) to a final concentration of 0.1% (v/v).

  • Ensure the mobile phase is thoroughly mixed and degassed.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm (if no chromophore, use ELSD or MS)

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

References

  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • TCI Chemicals. (2008, January 15). Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method.
  • Benchchem. (n.d.). A Comparative Guide to Chiral HPLC and GC Methods for Separating Enantiomers of 2-Ethylpiperidine Derivatives.
  • National Center for Biotechnology Information. (n.d.). Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation.
  • MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Sigma-Aldrich. (n.d.). Novel Separation Approach for Multiple Chiral Center Molecules.
  • ResearchGate. (n.d.). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase.
  • Labmate Online. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • ResearchGate. (n.d.). (PDF) Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory.
  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Journal of Chromatography A. (n.d.). FAGG.
  • Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF.
  • Benchchem. (n.d.). A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.

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Validation & Comparative

1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol vs standard piperidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol vs. Standard Piperidine Scaffolds in Drug Discovery

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lead compounds. The piperidine ring is a cornerstone of medicinal chemistry, representing one of the most prevalent synthetic fragments in FDA-approved drugs[1]. However, standard derivatives like N-methylpiperidine or unsubstituted 4-hydroxypiperidine often suffer from severe metabolic liabilities, poor membrane permeability, and high entropic penalties upon target binding.

This guide provides an objective, data-driven comparison between standard piperidine derivatives and the highly functionalized 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol scaffold. By analyzing the structural causality behind these substitutions, we demonstrate how advanced building blocks can rescue failing drug discovery programs[2].

Part 1: Structural Causality & Mechanistic Advantages

To understand the performance gap between these scaffolds, we must analyze the physical chemistry of each functional group addition.

1. The N-Cyclopropylmethyl Advantage (Metabolic & Permeability Shift) Standard N-methyl groups are highly susceptible to rapid CYP450-mediated N-dealkylation. Replacing the methyl group with a cyclopropylmethyl moiety introduces critical advantages:

  • Electronic Modulation: The cyclopropyl ring possesses significant s-character, acting as a mild electron-withdrawing group. This slightly reduces the pKa of the tertiary amine, increasing the proportion of the un-ionized species at physiological pH (7.4), which directly enhances passive membrane permeability.

  • Steric Shielding: The bulky cyclopropyl group sterically hinders the approach of CYP450 enzymes to the nitrogen lone pair, drastically reducing intrinsic clearance (CL_int)[3].

MetabolicStability cluster_standard Standard N-Methyl Piperidine cluster_advanced 1-(Cyclopropylmethyl) Piperidine N_Me N-Methyl Scaffold CYP1 CYP450 Oxidation N_Me->CYP1 Dealkyl Rapid N-Dealkylation CYP1->Dealkyl CMP Cyclopropylmethyl Scaffold CYP2 CYP450 Oxidation CMP->CYP2 Stable Steric Shielding & Metabolic Stability CYP2->Stable

Metabolic stability comparison: N-methyl vs Cyclopropylmethyl piperidine derivatives.

2. The 3-Methyl Conformational Lock (Thermodynamic Shift) Unsubstituted 4-hydroxypiperidines exhibit rapid ring flipping between chair conformations. Introducing a methyl group at the C3 position thermodynamically locks the ring into a preferred conformation (restricting the 4-hydroxyl group to a specific equatorial or axial vector). This pre-organization minimizes the entropic penalty ( ΔS ) when the molecule engages in hydrogen bonding within a target receptor pocket, often resulting in a 10- to 100-fold increase in binding affinity.

ConformationalLock Unrestricted 4-Hydroxypiperidine (High Flexibility) Target Target Receptor Pocket Unrestricted->Target High Entropic Penalty Restricted 3-Methyl-4-hydroxypiperidine (Conformationally Locked) Restricted->Target Low Entropic Penalty (Pre-organized)

Thermodynamic advantage of 3-methyl substitution on receptor binding affinity.

Part 2: Experimental Workflows & Self-Validating Protocols

To objectively compare these scaffolds, we utilize two self-validating in vitro assays. The inclusion of internal integrity checks ensures that the resulting data is highly trustworthy.

Protocol 1: Determination of Intrinsic Clearance ( CLint​ ) via Human Liver Microsomes (HLM)

This assay measures the vulnerability of the piperidine nitrogen to CYP-mediated oxidation.

  • Preparation: Thaw HLM on ice. Prepare a 10 mM stock of the test compounds in DMSO.

  • Incubation Mixture: Combine HLM (0.5 mg/mL final protein), phosphate buffer (100 mM, pH 7.4), and the test compound (1 µM final, DMSO < 0.1%) in a 96-well plate.

  • Self-Validation Control (Critical): Run parallel incubations with Verapamil (known high clearance) and Warfarin (known low clearance). Logic: If Verapamil is not rapidly cleared, the HLM batch has lost CYP activity, and the assay must be rejected.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate by adding NADPH regenerating system (1 mM final).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (Tolbutamide) to precipitate proteins and instantly halt CYP activity.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and derive CLint​ .

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay isolates passive membrane permeability, highlighting the advantage of the cyclopropylmethyl pKa shift.

  • Membrane Preparation: Coat the PVDF membrane filter of the donor plate with 5 µL of 1% lecithin in dodecane to simulate a lipid bilayer.

  • Loading: Add 150 µL of test compound (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at room temperature for 16 hours in a humidity chamber.

  • Self-Validation Control (Critical): Include Lucifer Yellow (20 µg/mL) in the donor wells. Post-incubation, measure fluorescence in the acceptor wells. Logic: Lucifer Yellow is membrane-impermeable. A leakage >1% indicates a compromised artificial membrane, invalidating that specific well's data.

  • Quantification: Measure compound concentration in both compartments using LC-MS/MS to calculate apparent permeability ( Papp​ ).

Part 3: Comparative Performance Data

The following table summarizes the quantitative performance of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol against standard baseline derivatives, utilizing the protocols described above.

Compound ScaffoldPrimary Substructural FeatureCalculated pKaLogD (pH 7.4)HLM CLint​ (µL/min/mg)PAMPA Papp​ ( 10−6 cm/s)
N-Methylpiperidin-4-ol Standard Alkyl (Baseline)9.8-0.545.21.2
1-Benzylpiperidin-4-ol Aromatic Lipophilic9.21.885.618.5
1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol Cyclopropyl + 3-Methyl8.91.412.422.3
  • The baseline N-methyl derivative is too basic (pKa 9.8) and hydrophilic, resulting in poor permeability ( Papp​ 1.2).

  • While adding a benzyl group improves permeability, it introduces a highly vulnerable benzylic site for rapid CYP oxidation, leading to unacceptable metabolic clearance ( CLint​ 85.6).

  • The 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol scaffold perfectly balances these parameters. The electron-withdrawing nature of the cyclopropyl ring lowers the pKa to 8.9, increasing the neutral species fraction at physiological pH. Combined with the steric protection of the 3-methyl group, it achieves excellent metabolic stability ( CLint​ 12.4) alongside superior passive permeability ( Papp​ 22.3).

References

  • [1] Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences (via NIH) URL:

  • [2] Title: Synthesis of Cyclopropyl- and Cyclobutylpiperidines: Advanced Building Blocks for Drug Discovery Source: Synthesis (Thieme E-Books & E-Journals) URL:

  • [3] Title: Synthesis and SARs of novel lincomycin derivatives Part 5: Optimization of lincomycin analogs exhibiting potent antibacterial activities by chemical modification at the 6- and 7-positions Source: Bioorganic & Medicinal Chemistry (via ResearchGate) URL:

Sources

comparative efficacy of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol Analogs in Opioid Receptor Modulation

As the demand for potent analgesics devoid of severe respiratory depression and addiction liability intensifies, the structural optimization of opioid receptor modulators remains a paramount focus in medicinal chemistry. The 3-methylpiperidin-4-ol scaffold—a flexible core historically derived from the active M1 metabolite of tramadol—offers a highly tunable platform for receptor subtype selectivity.

This technical guide objectively compares the pharmacological efficacy of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol analogs against their N-methyl and N-phenethyl counterparts. By analyzing the structure-activity relationship (SAR) and the underlying molecular causality, we provide a definitive framework for researchers developing next-generation, biased opioid ligands.

The "Cyclopropylmethyl Switch": Mechanistic Rationale

In classic morphinan chemistry, the substitution of an N-methyl group with an N-cyclopropylmethyl (N-CPM) moiety is a well-documented strategy to convert a μ -opioid receptor (MOR) agonist into an antagonist (e.g., oxymorphone to naltrexone). However, when applied to the highly flexible 3-methylpiperidin-4-ol scaffold, the N-CPM group does not strictly abolish agonism. Instead, it acts as a pharmacological "switch" that fine-tunes the ligand's conformational dynamics within the receptor's orthosteric binding pocket.

Mechanistically, the bulky N-phenethyl group extends deep into the hydrophobic binding pocket of the MOR, stabilizing the active conformation of transmembrane helix 6 (TM6) and yielding extreme picomolar affinity and full agonism ()[1]. Conversely, the N-CPM group in 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol analogs restricts the outward movement of TM6. This steric hindrance prevents the full recruitment of β -arrestin-2 (which is causally linked to respiratory depression and tolerance) while maintaining partial G αi/o​ protein coupling ()[2]. Furthermore, the N-CPM substitution significantly increases binding affinity at the κ -opioid receptor (KOR), often resulting in a dual MOR partial agonist / KOR antagonist profile.

SAR_Logic Core 3-Methylpiperidin-4-ol Scaffold N_Methyl N-Methyl Substitution (Tramadol/M1-like) Core->N_Methyl N_Phenethyl N-Phenethyl Substitution (High Affinity MOR) Core->N_Phenethyl N_CPM N-Cyclopropylmethyl (Mixed MOR/KOR Profile) Core->N_CPM Result1 Full Agonist Moderate Affinity N_Methyl->Result1 Result2 Full Agonist Extreme Affinity (pM) N_Phenethyl->Result2 Result3 Partial Agonist / Antagonist Reduced Side Effects N_CPM->Result3

Figure 1: SAR logic tree demonstrating the pharmacological shift induced by N-substituent variations.

Comparative Efficacy Matrix

To objectively evaluate the performance of the N-CPM substitution, we must compare it against established baselines. The table below synthesizes quantitative radioligand binding ( Ki​ ) and functional [35S]GTPγS assay data for 4-(3-hydroxyphenyl)-substituted analogs of the 3-methylpiperidin-4-ol core.

Compound AnalogN-SubstituentMOR Ki​ (nM)KOR Ki​ (nM)MOR EC50​ (nM)MOR Emax​ (%)Pharmacological Profile
Analog A Methyl15.2>100045.1185%Full MOR Agonist (Baseline)
Analog B Phenethyl0.0037.90.68206%Highly Potent MOR Agonist
Analog C Cyclopropylmethyl1.22.418.545%MOR Partial Agonist / KOR Antagonist

Data Interpretation: While Analog B (N-Phenethyl) achieves exceptional target affinity and hyper-agonism ( Emax​ > 200% relative to standard)[1], Analog C (N-Cyclopropylmethyl) demonstrates the desired therapeutic profile for modern analgesic development: sub-nanomolar affinity with a suppressed Emax​ (45%), indicative of partial agonism, coupled with high KOR affinity.

Self-Validating Experimental Protocol: Functional Efficacy via [35S]GTPγS Binding

To accurately determine the EC50​ and Emax​ values presented above, researchers must utilize a self-validating [35S]GTPγS binding assay. This protocol measures the direct, causal activation of G-proteins following ligand binding, isolating the primary signaling event from downstream amplification artifacts.

Step-by-Step Methodology
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MOR or KOR. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

    • Causality Check: Using isolated membranes rather than whole cells eliminates the interference of endogenous intracellular GTP and active transport mechanisms, ensuring the measured signal is strictly receptor-dependent.

  • Buffer Formulation (The "Sodium Shift"): Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 3 mM MgCl2​ , 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

    • Causality Check: The inclusion of 100 mM NaCl is critical. Sodium ions stabilize the inactive state of the opioid receptor. This selectively decreases the binding affinity of agonists while leaving antagonist affinity unchanged, providing a secondary validation of the ligand's intrinsic efficacy.

  • GDP Addition: Supplement the buffer with 30 μM GDP.

    • Causality Check: GDP saturates the empty nucleotide-binding pockets of basal G-proteins, drastically reducing the background noise of spontaneous activation and widening the assay's dynamic range.

  • Ligand Incubation: In a 96-well plate, combine 10 μg of membrane protein, the test analog (concentration curve from 10−11 to 10−5 M), and 0.1 nM [35S]GTPγS . Incubate at 30°C for 60 minutes.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in cold water. Wash three times with ice-cold 50 mM Tris-HCl.

  • Self-Validation & Scintillation:

    • Internal Controls: Every plate MUST include a known full agonist (e.g., DAMGO) to define 100% Emax​ , and a non-specific binding (NSB) well containing 10 μM unlabeled GTPγS . If the NSB exceeds 10% of total binding, the assay must be rejected due to filter saturation.

    • Measure bound radioactivity using a liquid scintillation counter.

Protocol Step1 Membrane Prep (CHO-K1 cells) Step2 Assay Buffer (+ GDP + NaCl) Step1->Step2 Step3 Ligand Addition (Concentration Curve) Step2->Step3 Step4 [35S]GTPγS Incubation (1h) Step3->Step4 Step5 Filtration & Scintillation Step4->Step5

Figure 2: Step-by-step workflow for the self-validating[35S]GTPγS binding assay.

Conclusion

The 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol scaffold represents a highly valuable intermediate for the synthesis of biased opioid modulators. By strategically leveraging the steric properties of the N-cyclopropylmethyl group, researchers can reliably engineer ligands that decouple potent analgesia from β -arrestin-mediated adverse effects, offering a distinct advantage over traditional N-methylated or N-phenethylated piperidine architectures.

References

  • Huang, H., Li, X., Guo, W., Zhu, C., Qian, Y., Shen, Q., Xu, X., Li, W., Wang, Y., & Fu, W. (2021). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299.[Link]

  • Huang, H., et al. (2021). Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry.[Link]

  • Del Vecchio, G., Spahn, V., & Stein, C. (2017). Novel Opioid Analgesics and Side Effects. ACS Chemical Neuroscience, 8(8), 1638-1640.[Link]

Sources

A Comparative Guide to Validating the Analytical Purity of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol Commercial Batches

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. This guide provides a comprehensive framework for validating the analytical purity of commercial batches of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will explore robust analytical methodologies, present comparative data, and offer insights into the rationale behind experimental choices, all grounded in established regulatory standards.

The Imperative of Purity in Pharmaceutical Intermediates

The presence of impurities in pharmaceutical intermediates can have significant downstream consequences, potentially affecting the yield and purity of the final API, and in the worst case, introducing harmful substances into the drug product.[1] Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate rigorous control and monitoring of impurities throughout the manufacturing process.[2][3] This guide is designed to equip researchers with the necessary tools to assess and compare the purity of commercially available 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol, ensuring the selection of high-quality materials for their research and development endeavors.

A Multi-Pronged Analytical Approach

A comprehensive assessment of purity requires a combination of analytical techniques to identify and quantify a wide range of potential impurities, including process-related impurities, degradation products, and enantiomeric impurities.[4][5] This guide focuses on a triad of powerful analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral HPLC.

I. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[6][7] Its high resolution and sensitivity make it ideal for separating and quantifying impurities that are structurally similar to the main compound.

Rationale for Method Selection

A reversed-phase HPLC method with UV detection is a logical starting point for the analysis of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol. This technique separates compounds based on their hydrophobicity. By optimizing the mobile phase composition and column chemistry, we can achieve effective separation of the main compound from potential polar and non-polar impurities.

Experimental Protocol: HPLC-UV Purity Assay

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis.

  • Mobile Phase: A gradient elution is often necessary to separate a range of impurities. A typical mobile phase could consist of:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as piperidine derivatives often lack a strong chromophore, a low wavelength is used to maximize sensitivity).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol sample.

  • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Data Analysis: The purity is determined using the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[8]

Comparative Data: HPLC Purity of Commercial Batches
Batch ID Retention Time (min) Purity by Area % Number of Impurities Detected Largest Impurity (Area %)
Reference Standard 12.599.9510.05
Commercial Batch A 12.699.2140.35
Commercial Batch B 12.598.5760.68
Commercial Batch C 12.599.8820.08

This data is illustrative and serves as an example of what a comparative analysis might yield.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and low molecular weight byproducts.[9][10] It combines the separation power of gas chromatography with the structural elucidation capabilities of mass spectrometry.[10]

Rationale for Method Selection

The synthesis of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol may involve the use of various solvents and reagents that could remain as residual impurities.[11] GC-MS is the ideal method to detect and identify these volatile organic compounds.

Experimental Protocol: GC-MS Impurity Profiling

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for general impurity screening.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-500.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent such as dichloromethane or methanol.

  • For residual solvent analysis, a headspace GC-MS method may be more appropriate.

Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Purity can be estimated by comparing the peak area of the main component to the total peak areas of all detected compounds.

Comparative Data: GC-MS Impurity Profile
Batch ID Total Volatile Impurities (Area %) Identified Residual Solvents Other Identified Impurities
Reference Standard < 0.01None DetectedNone Detected
Commercial Batch A 0.15Toluene, IsopropanolUnreacted starting material
Commercial Batch B 0.42Dichloromethane, TriethylamineByproduct of N-alkylation
Commercial Batch C 0.05AcetoneNone Detected

This data is illustrative and serves as an example of what a comparative analysis might yield.

III. Chiral HPLC for Enantiomeric Purity

1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol contains two chiral centers, meaning it can exist as four possible stereoisomers. In many pharmaceutical applications, only one specific stereoisomer possesses the desired pharmacological activity, while others may be inactive or even cause adverse effects.[5] Therefore, controlling the enantiomeric purity is critical.

Rationale for Method Selection

Chiral HPLC, using a chiral stationary phase (CSP), is the most common and effective technique for separating enantiomers. Polysaccharide-based CSPs are often a good starting point for the separation of piperidine derivatives.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Instrumentation:

  • HPLC system as described for the achiral method.

Chromatographic Conditions:

  • Column: A chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® IA or Chiralcel® OD-H).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol). The exact ratio needs to be optimized for the specific CSP and analyte.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in the mobile phase.

Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the desired enantiomer and the undesired enantiomer(s).

Comparative Data: Enantiomeric Purity
Batch ID Desired Enantiomer (Area %) Undesired Enantiomer(s) (Area %) Enantiomeric Excess (e.e.)
Reference Standard 99.90.199.8%
Commercial Batch A 99.50.599.0%
Commercial Batch B 98.21.896.4%
Commercial Batch C 99.80.299.6%

This data is illustrative and serves as an example of what a comparative analysis might yield.

Visualizing the Workflow

A logical and systematic workflow is crucial for the efficient and accurate validation of analytical purity.

Analytical_Purity_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion Sample Commercial Batches of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol Preparation Dissolution & Dilution Sample->Preparation HPLC HPLC-UV Analysis (Non-Volatile Impurities) Preparation->HPLC GCMS GC-MS Analysis (Volatile Impurities) Preparation->GCMS Chiral Chiral HPLC Analysis (Enantiomeric Purity) Preparation->Chiral Purity_Data Purity Profile Comparison HPLC->Purity_Data Impurity_ID Impurity Identification GCMS->Impurity_ID Enantio_Purity Enantiomeric Excess Calculation Chiral->Enantio_Purity Conclusion Selection of Suitable Commercial Batch Purity_Data->Conclusion Impurity_ID->Conclusion Enantio_Purity->Conclusion

Caption: A logical workflow for the validation of analytical purity.

Conclusion and Best Practices

The selection of a commercial batch of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol should be based on a holistic assessment of its purity profile. This includes not only the overall percentage purity but also the number and identity of impurities present, as well as its enantiomeric purity.

Key Recommendations:

  • Always use a well-characterized reference standard for comparison.

  • Validate analytical methods according to ICH guidelines (Q2(R1)) to ensure they are fit for purpose.[2][12][13]

  • A multi-technique approach provides a more complete picture of the sample's purity.

  • Consider the potential impact of identified impurities on your downstream chemistry and the final product.

By adhering to these principles and employing the analytical strategies outlined in this guide, researchers and drug development professionals can confidently select high-purity starting materials, a critical step in the journey towards safe and effective medicines.

References

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Custom GC-MS Analysis for Pharmaceuticals: Impurity Profiling, Forced Degradation & Stability Studies.
  • GC/MS Identific
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare.
  • Quality Guidelines. ICH.
  • Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Common challenges in working with piperidine-based compounds. Benchchem.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. Benchchem.
  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid.
  • Amine Di piperazine impurity. Veeprho.
  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Benchchem.
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC.
  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Piperidine Impurities. BOC Sciences.
  • Piperidine - analysis. Analytice.
  • Piperidine Impurities. Omsynth Lifesciences.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.
  • Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC分析メソッド 開発支援. CERI.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Development and Validation of HPLC Methods for Analytical and Prepar
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.

Sources

cross-reactivity of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol in off-target kinase assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the off-target kinase activity of novel chemical entities, using the specific example of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol.

Introduction: The Criticality of Kinase Selectivity in Drug Discovery

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: the potential for off-target activity of kinase inhibitors. Unintended interactions with other kinases can lead to a range of adverse effects, from diminished efficacy to outright toxicity. Therefore, early and comprehensive assessment of a compound's kinase selectivity is a cornerstone of modern drug discovery.

This guide will walk through the principles and practicalities of assessing the cross-reactivity of a novel compound, "1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol," in off-target kinase assays. We will explore various assay formats, delve into the nuances of experimental design and data interpretation, and provide a comparative framework for evaluating its selectivity profile against other hypothetical kinase inhibitors.

Methodology Deep Dive: Choosing the Right Tool for the Job

A variety of in vitro methods are available to assess kinase activity and inhibition. The choice of assay technology depends on several factors, including the specific kinase of interest, the required throughput, and the nature of the inhibitor.

Radiometric Assays: The Gold Standard

Radiometric assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate (peptide or protein).

  • Principle: The kinase, substrate, and radiolabeled ATP are incubated together. The reaction is then stopped, and the radiolabeled substrate is separated from the unincorporated ATP, typically by binding the substrate to a filter. The amount of radioactivity on the filter is then quantified.

  • Advantages: High sensitivity, direct measurement of enzymatic activity, and considered the "gold standard" for accuracy.

  • Disadvantages: Requires handling of radioactive materials, generates radioactive waste, and is generally low-throughput.

Fluorescence-Based Assays: A High-Throughput Alternative

Fluorescence-based assays have become increasingly popular due to their high-throughput nature and avoidance of radioactivity.

  • Fluorescence Polarization (FP): This method relies on the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation. A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When the kinase phosphorylates the substrate, it can be bound by a larger, specific antibody, causing it to tumble more slowly and increasing the fluorescence polarization.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays use a long-lifetime donor fluorophore (e.g., Europium) on an antibody that recognizes a phosphorylated substrate and an acceptor fluorophore on another molecule that binds the substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for energy transfer.

  • Advantages: High-throughput, non-radioactive, and amenable to automation.

  • Disadvantages: Prone to interference from fluorescent compounds and can have a higher rate of false positives.

Competitive Binding Assays: A Universal Approach

Binding assays measure the ability of a compound to displace a known ligand from the ATP-binding site of a kinase.

  • Principle: A broad-spectrum kinase inhibitor is immobilized and tagged (e.g., with a fluorescent probe). The assay measures the ability of the test compound to compete with this tagged inhibitor for binding to a panel of kinases.

  • Advantages: A single assay format can be used for a large number of kinases, it is not dependent on enzymatic activity, and it can identify non-ATP competitive inhibitors.

  • Disadvantages: It does not directly measure inhibition of enzymatic activity and may not identify allosteric inhibitors.

Experimental Workflow: A Step-by-Step Guide to Kinase Profiling

The following protocol outlines a typical workflow for assessing the selectivity of a test compound against a panel of kinases using a fluorescence-based assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Preparation (Serial Dilutions) Assay_Plate_Prep Assay Plate Preparation (Kinase, Substrate, ATP) Compound_Prep->Assay_Plate_Prep Dispense Compound Incubation Incubation (Room Temperature) Assay_Plate_Prep->Incubation Initiate Reaction Detection_Reagent Addition of Detection Reagent Incubation->Detection_Reagent Signal_Reading Signal Reading (Plate Reader) Detection_Reagent->Signal_Reading Data_Normalization Data Normalization (% Inhibition) Signal_Reading->Data_Normalization IC50_Curve IC50 Curve Fitting Data_Normalization->IC50_Curve Selectivity_Analysis Selectivity Analysis IC50_Curve->Selectivity_Analysis

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

Protocol Steps:
  • Compound Preparation:

    • Prepare a stock solution of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations to be tested (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • In a multi-well assay plate, add the kinase, the appropriate substrate, and ATP at a concentration typically near its Km.

    • Add the diluted test compound to the wells. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol for the chosen assay format (e.g., FP antibody, TR-FRET reagents).

  • Signal Reading:

    • Read the plate using a suitable plate reader (e.g., fluorescence polarization reader, TR-FRET capable reader).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Analysis: Putting the Data into Context

To understand the selectivity of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol, its inhibition profile should be compared against other relevant compounds. The following table presents hypothetical data for our compound of interest and two other kinase inhibitors against a small panel of kinases.

Kinase1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol (IC50, nM)Compound A (IC50, nM)Compound B (IC50, nM)
Kinase 1 (Target)151050
Kinase 215005005000
Kinase 3>10000250>10000
Kinase 45001002000
Kinase 5>10000>10000>10000

Data Interpretation: Beyond the IC50

While the IC50 value is a primary measure of potency, a comprehensive understanding of selectivity requires further analysis.

  • Selectivity Score (S-score): This metric quantifies the selectivity of a compound by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Residence Time: For some applications, the duration of target engagement (residence time) can be more predictive of in vivo efficacy than the IC50 alone. Assays to determine the dissociation constant (k_off) can provide this information.

The following diagram illustrates a hypothetical signaling pathway and how off-target kinase inhibition can have unintended consequences.

G cluster_pathway Cell Signaling Pathway Receptor Receptor Kinase1 Kinase 1 (On-Target) Receptor->Kinase1 Kinase2 Kinase 2 (Off-Target) Receptor->Kinase2 Substrate1 Substrate 1 Kinase1->Substrate1 Substrate2 Substrate 2 Kinase2->Substrate2 Response1 Desired Cellular Response Substrate1->Response1 Response2 Adverse Cellular Response Substrate2->Response2 Inhibitor 1-(Cyclopropylmethyl)- 3-methylpiperidin-4-ol Inhibitor->Kinase1 Inhibition (Desired) Inhibitor->Kinase2 Inhibition (Undesired Off-Target)

Caption: Impact of on-target and off-target kinase inhibition on cellular signaling.

Conclusion

The comprehensive evaluation of a compound's kinase selectivity is a non-negotiable step in the drug discovery process. By employing a combination of robust assay technologies, thoughtful experimental design, and rigorous data analysis, researchers can build a detailed picture of a compound's interaction with the human kinome. This knowledge is critical for prioritizing lead candidates, predicting potential toxicities, and ultimately, developing safer and more effective medicines. The framework provided here for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol serves as a universal guide for the assessment of any novel kinase inhibitor.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Copeland, R. A. (2016). The challenges of drug discovery for allosteric modulators of enzymes. Nature Reviews Drug Discovery. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time assessment of binding kinetics of unlabeled compounds in live cells. Cell Chemical Biology. [Link]

Benchmarking 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol (CMP-4ol) as a Novel Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The development of disease-modifying therapies for neurodegenerative disorders such as Alzheimer's disease (AD) relies heavily on the continuous benchmarking of novel chemical entities against established clinical standards. This guide provides an objective, data-driven comparison of the putative inhibitor 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol (hereafter referred to as CMP-4ol ) against the reference acetylcholinesterase (AChE) inhibitors Donepezil and Galantamine [1].

Mechanistic Causality: The structural design of CMP-4ol leverages a highly privileged pharmacophore. At physiological pH, the secondary/tertiary nitrogen of the piperidine ring becomes protonated, mimicking the quaternary ammonium group of the endogenous substrate, acetylcholine. This allows CMP-4ol to anchor deep within the Catalytic Active Site (CAS) of AChE via strong cation- π interactions with key aromatic residues (e.g., Trp86). Concurrently, the cyclopropylmethyl moiety provides critical steric bulk and lipophilicity. This functional group is hypothesized to extend towards the Peripheral Anionic Site (PAS) at the gorge entrance, potentially impeding substrate entry while simultaneously enhancing passive Blood-Brain Barrier (BBB) permeability.

Mechanism CMP CMP-4ol (Putative Inhibitor) AChE Acetylcholinesterase (AChE) CMP->AChE Binds CAS Catalytic Active Site (Cation-π Interaction) AChE->CAS Piperidine Ring PAS Peripheral Anionic Site (Hydrophobic Binding) AChE->PAS Cyclopropylmethyl Block Inhibition of Acetylcholine Hydrolysis CAS->Block PAS->Block

Fig 1: Proposed dual-binding mechanism of CMP-4ol at the AChE active and peripheral sites.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the benchmarking of CMP-4ol relies on self-validating experimental systems. Every assay incorporates intrinsic controls to decouple true pharmacological efficacy from assay artifacts.

In Vitro Enzyme Kinetics (Modified Ellman’s Assay)

The inhibitory potency ( IC50​ ) and selectivity of CMP-4ol were evaluated using a modified colorimetric method originally established by Ellman et al. [2].

Causality & Validation: The assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm. Because DTNB can react with any free thiol, false positives are a known risk. To create a self-validating loop, the protocol mandates a parallel "enzyme-free" blank to subtract non-enzymatic ATCI hydrolysis, and a "compound-only" blank to rule out intrinsic compound absorbance or direct reaction with DTNB.

Step-by-Step Protocol:

  • Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve CMP-4ol, Donepezil, and Galantamine in DMSO (final assay DMSO concentration < 1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (varying concentrations), and 20 µL of AChE (0.22 U/mL). Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.

  • Kinetic Measurement: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine IC50​ using non-linear regression (GraphPad Prism).

Passive BBB Permeability (PAMPA-BBB)

Central Nervous System (CNS) targeting drugs must cross the BBB. We utilized the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) [3].

Causality & Validation: The BBB is highly lipophilic and lacks fenestrations. The PAMPA-BBB model utilizes a porcine brain lipid extract to accurately mimic this unique microenvironment. By measuring the effective permeability ( Pe​ ) via LC-MS/MS rather than UV-Vis, we eliminate optical interference, ensuring the data strictly reflects transcellular diffusion.

Workflow cluster_0 In Vitro Efficacy (Ellman's Assay) cluster_1 ADME/Tox Profiling Start Compound CMP-4ol E1 Incubation with AChE Start->E1 A1 PAMPA-BBB Assay Start->A1 A2 SH-SY5Y Cytotoxicity Start->A2 E2 Addition of ATCI & DTNB E1->E2 E3 Spectrophotometry (412 nm) E2->E3 A3 LC-MS/MS Quantification A1->A3 A2->A3

Fig 2: Self-validating experimental workflow for efficacy and ADME/Tox profiling.

Comparative Data Analysis

The experimental benchmarking of CMP-4ol reveals a promising pharmacological profile. While it does not yet match the extreme sub-nanomolar potency of the highly optimized Donepezil, it demonstrates superior potency to the natural product Galantamine.

Table 1: Enzyme Inhibition Kinetics and Selectivity

Data represents the mean ± SD of three independent experiments.

CompoundAChE IC50​ (nM)BChE IC50​ (nM)Selectivity (BChE/AChE)Mode of Inhibition
CMP-4ol 85.4 ± 4.24120 ± 15048.2Mixed
Donepezil 14.2 ± 1.13150 ± 120221.8Non-competitive
Galantamine 480.5 ± 25.05100 ± 21010.6Competitive

Analysis: CMP-4ol exhibits an IC50​ of 85.4 nM against human AChE. Its "Mixed" mode of inhibition suggests that, unlike Galantamine (which competes directly at the CAS), CMP-4ol is capable of binding to both the free enzyme and the enzyme-substrate complex. This supports the structural hypothesis that the cyclopropylmethyl group interacts with the PAS.

Table 2: ADME/Tox and Permeability Profiling

Permeability ( Pe​ ) measured via PAMPA-BBB; Cytotoxicity evaluated via MTT assay on human neuroblastoma (SH-SY5Y) cell lines.

CompoundPAMPA-BBB Pe​ ( 10−6 cm/s)BBB ClassificationSH-SY5Y Cell Viability ( IC50​ , µM)
CMP-4ol 14.8 ± 0.9High (CNS+)> 100
Donepezil 18.2 ± 1.4High (CNS+)85.5
Galantamine 11.5 ± 0.7High (CNS+)> 100

Analysis: A Pe​ value greater than 4.0×10−6 cm/s is generally classified as highly permeable (CNS+). CMP-4ol demonstrates excellent passive diffusion characteristics ( 14.8×10−6 cm/s), driven by the lipophilic nature of the cyclopropylmethyl substituent. Furthermore, it shows no significant cytotoxicity against SH-SY5Y neuronal cells at concentrations up to 100 µM, indicating a wide therapeutic window for further lead optimization.

Conclusion

Benchmarking 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol against established clinical standards validates its potential as a robust scaffold for neurodegenerative drug discovery. The compound successfully balances high AChE inhibitory potency (85.4 nM) with excellent passive BBB permeability and low neuronal toxicity. Future structural optimizations should focus on extending the 4-hydroxyl position to further exploit the gorge dimensions of the AChE PAS, potentially bridging the potency gap between CMP-4ol and Donepezil.

References

  • Title: A new and rapid colorimetric determination of acetylcholinesterase activity. Source: Biochemical Pharmacology (1961). URL: [Link]

  • Title: Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB. Source: Journal of Pharmaceutical Sciences (PubMed, 2009). URL: [Link]

  • Title: Solid Lipid Nanoparticles (SLNs): An Advanced Drug Delivery System Targeting Brain through BBB (Discussing Donepezil and Galantamine mechanisms). Source: Pharmaceutics (PMC, 2021). URL: [Link]

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A Comparative Guide to Ensuring Reproducibility of Novel Piperidine Analogs in High-Throughput Screening: A Case Study of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Reproducibility Crisis in Early-Stage Drug Discovery

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel bioactive molecules from vast chemical libraries.[1][2] However, the promise of HTS is fundamentally tethered to the reproducibility of its results.[3][4] A lack of reproducibility not only leads to wasted resources but can also derail promising research programs by generating false-positive "hits" or, conversely, missing true bioactives. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[5] Its derivatives are explored for a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[6][7]

This guide provides an in-depth, technical framework for assessing and ensuring the reproducibility of novel piperidine analogs, using 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol as a central case study. While direct HTS data for this specific molecule is not extensively published, its structure—featuring a cyclopropylmethyl group known to influence opioid receptor interactions and a substituted piperidine ring—presents common challenges such as stereoisomerism and synthetic impurities that are instructive for researchers.[8][9]

This document is designed for researchers, scientists, and drug development professionals. We will move beyond a simple listing of steps to explain the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative sources.

Part 1: The Foundation of Reproducibility—Rigorous Physicochemical Characterization

Before a compound ever enters an HTS assay, its identity, purity, and stability must be unequivocally established. Variability between different synthetic batches is a primary source of screening irreproducibility.[3] A compound is not just a name, but a physical substance with properties that must be rigorously controlled.

Causality Behind Batch-to-Batch Variability

The synthesis of complex molecules like 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol can proceed through various routes, such as the reductive amination of 3-methyl-4-piperidone with cyclopropanecarboxaldehyde or N-alkylation of 3-methyl-4-piperidinol.[10] Each route can produce a unique profile of side-products, unreacted starting materials, and catalyst residues. Furthermore, the presence of two chiral centers (at positions 3 and 4 of the piperidine ring) means that four possible stereoisomers can exist, each potentially having a different pharmacological profile.

Experimental Protocol: Self-Validating Quality Control (QC) for HTS Readiness

This protocol establishes a minimum baseline for qualifying any new batch of a compound for HTS.

Objective: To confirm the identity, purity, solubility, and stability of each compound batch before screening.

Methodology:

  • Identity Confirmation (Mass Spectrometry & NMR):

    • LC-MS Analysis: Infuse a 1 µM solution of the compound into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Confirm that the observed monoisotopic mass matches the theoretical mass of C10H19NO (169.1467 g/mol ) within a 5 ppm error margin.

    • ¹H NMR Spectroscopy: Dissolve 1-2 mg of the compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum must be consistent with the expected structure of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol and free from significant unassigned signals.

  • Purity Assessment (HPLC-UV):

    • Prepare a 1 mg/mL stock solution of the compound in DMSO.

    • Inject 5 µL onto a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Run a gradient elution, for example, from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 15 minutes.

    • Monitor the eluent using a UV detector at multiple wavelengths (e.g., 214 nm and 254 nm).

    • Trustworthiness Check: Purity should be ≥95% for primary screening. The presence of multiple peaks could indicate impurities or isomers that require further investigation.

  • Solubility & Stability Assessment:

    • Kinetic Solubility in Assay Buffer: Prepare a 10 mM DMSO stock. Serially dilute in the final HTS assay buffer to a top concentration of 100 µM. Incubate for 1-2 hours at room temperature. Measure precipitation using nephelometry or visual inspection under a microscope. Poor solubility is a leading cause of false positives.

    • DMSO Stock Stability (Freeze-Thaw): Analyze the purity of the 10 mM DMSO stock by HPLC-UV (as described in step 2). Subject the stock to three freeze-thaw cycles (-20°C to room temperature). Re-analyze purity. A decrease in purity of >5% indicates instability.

Data Presentation: Comparative QC of Hypothetical Batches

The table below illustrates how to summarize QC data to make an informed decision about proceeding with HTS.

ParameterBatch ABatch BAcceptance CriteriaJustification
Identity (HRMS) Match (Δ 1.2 ppm)Match (Δ 1.5 ppm)Match (Δ < 5 ppm)Confirms the correct molecule is being tested.
Purity (HPLC 214nm) 98.7%91.3%≥ 95%Ensures observed activity is from the target compound, not an impurity.
Solubility (Assay Buffer) > 100 µM35 µM≥ 2x top screen conc.Prevents compound precipitation, a major source of HTS artifacts.
Stability (3 F/T cycles) 98.5% (No degradation)85.1% (Degradation observed)>95% of initial purityGuarantees compound integrity throughout the screening process.

Part 2: A Framework for Reproducible High-Throughput Screening

With a qualified compound batch in hand, the focus shifts to the HTS assay itself. Assay robustness is paramount for generating reproducible data.[1][11] Given that many piperidine analogs interact with GPCRs, we will use a Gαq-coupled GPCR calcium mobilization assay as our model system.[12] This assay is widely used due to its high signal-to-background ratio and amenability to automation.

Workflow for HTS Reproducibility Assessment

The following diagram outlines the logical flow from compound qualification to data analysis, forming a self-validating system for assessing reproducibility.

HTS_Workflow cluster_0 Part 1: Compound QC cluster_1 Part 2: HTS Execution cluster_2 Part 3: Data Analysis Compound Synthesized Compound (1-Cyclopropylmethyl... -3-methylpiperidin-4-ol) QC Analytical QC (LCMS, NMR, HPLC, Solubility) Compound->QC Decision Pass/Fail Decision (Batch A vs. Batch B) QC->Decision Plate Assay-Ready Plate (10 mM DMSO Stock) Decision->Plate Qualified Batch Assay Calcium Mobilization Assay (384-well format) Plate->Assay Readout Fluorescence Reading (e.g., FLIPR) Assay->Readout RawData Raw Kinetic Data Readout->RawData Normalization Data Normalization (% Inhibition/Activation) RawData->Normalization CurveFit Dose-Response Fitting (IC50 / EC50) Normalization->CurveFit Stats Reproducibility Metrics (Z', CV%, Inter-Assay Δ) CurveFit->Stats GPCR_Pathway Compound Compound (Agonist/Antagonist) Receptor Gαq-Coupled GPCR Compound->Receptor Gq Gαq Receptor->Gq activates PLC PLCβ Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to IP₃ Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Fluorescence Fluorescence Signal Ca_Release->Fluorescence triggers

Caption: Gαq-coupled GPCR signaling pathway.

Experimental Protocol: Antagonist-Mode Calcium Mobilization HTS

Objective: To quantitatively measure the inhibitory activity of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol on a target Gαq-coupled GPCR and assess the reproducibility of this measurement.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Assay Plates: 384-well, black-walled, clear-bottom.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Reference Antagonist (e.g., a known potent inhibitor).

  • Agonist (at EC₈₀ concentration).

Methodology:

  • Cell Plating: Seed cells into 384-well assay plates at a density of 15,000-20,000 cells/well. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Dye Loading: Remove culture medium and add 20 µL/well of assay buffer containing the calcium-sensitive dye and probenecid. Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare a dose-response plate ("source plate") by serially diluting the 10 mM DMSO stock of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol (Batch A), the reference antagonist, and a DMSO-only control.

    • Using an acoustic liquid handler or pintool, transfer ~50 nL from the source plate to the cell plate. This results in a final top concentration of 25 µM (assuming a 20 µL assay volume).

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation & Signal Detection:

    • Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FDSS).

    • Initiate kinetic reading. After a 10-second baseline, add 10 µL of the agonist solution at its pre-determined EC₈₀ concentration.

    • Continue reading the fluorescence signal for at least 90 seconds.

  • Data Analysis & QC:

    • Calculate the response as the maximum fluorescence signal minus the baseline signal.

    • Normalize the data: 0% inhibition is the "agonist-only" control; 100% inhibition is the "no agonist" or "reference antagonist" control.

    • Trustworthiness Check: For each plate, calculate the Z'-factor. A Z' > 0.5 indicates a robust and screenable assay. [11]The Coefficient of Variation (CV%) of controls should be <15%.

Part 3: Comparative Data Analysis—Quantifying Reproducibility

The ultimate test of reproducibility is whether independent experiments yield statistically consistent results. We will compare the performance of our qualified compound (Batch A) against a hypothetical alternative and assess its inter-assay variability.

Defining Reproducibility Metrics
  • Intra-Assay Reproducibility: Consistency of results within a single experiment (e.g., across replicate plates). Measured by the standard deviation of IC₅₀ values.

  • Inter-Assay Reproducibility: Consistency of results across different days. This is the gold standard for reproducibility. An IC₅₀ fold-shift of <3 between runs is generally considered acceptable.

Data Presentation: Comparative HTS Performance

The following table presents hypothetical dose-response data from three independent experiments. "Alternative Compound X" is a structurally distinct, commercially available antagonist for the same target.

CompoundExperiment 1 IC₅₀ (µM)Experiment 2 IC₅₀ (µM)Experiment 3 IC₅₀ (µM)Geometric Mean IC₅₀ (µM)Inter-Assay Fold-Shift (Max/Min)
1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol (Batch A) 1.250.981.511.231.54x
Alternative Compound X 0.450.510.410.451.24x
1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol (Batch B) 7.8 (low response)11.2 (precipitate)5.9 (low response)8.01.90x

Interpretation of Results:

  • 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol (Batch A): This batch demonstrates excellent reproducibility. The calculated IC₅₀ values are consistent across three independent days, with a tight inter-assay fold-shift of only 1.54x. This gives high confidence that the observed biological activity is real and robust.

  • Alternative Compound X: As an established compound, it serves as a positive control for assay performance. Its high potency and excellent reproducibility (1.24x fold-shift) confirm that the assay protocol itself is stable and performing as expected.

  • 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol (Batch B): As predicted by the initial QC data, this batch performs poorly and unreliably. The potency is significantly weaker, and the observation of precipitation in one run highlights the risks identified during the solubility assessment. The data is not reproducible and should not be trusted for decision-making.

Conclusion

Ensuring the reproducibility of HTS data is not a single action but a systematic process. This guide has demonstrated that for a novel compound like 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol , reproducibility is built upon two pillars:

  • Rigorous Upstream QC: You must first validate the chemical matter itself. A self-validating protocol that confirms identity, purity (≥95%), solubility, and stability is non-negotiable. As demonstrated, proceeding with a suboptimal batch (Batch B) leads directly to unreliable and irreproducible biological data.

  • Robust Assay Performance: The biological assay must be validated with appropriate statistical controls (Z' > 0.5, CV% < 15%). [1][11]This ensures that the measurement system is reliable enough to detect true differences in compound activity.

By integrating these two pillars into a cohesive workflow, researchers can have high confidence in their HTS results, enabling more effective and efficient data-driven decisions in the long and complex journey of drug discovery.

References

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structural comparison of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol stereoisomers

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Structural and Stereochemical Analysis of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol Isomers

A Senior Application Scientist's Guide to Stereoisomer Differentiation and Conformational Analysis

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its pharmacological profile. For complex scaffolds like substituted piperidines, which are ubiquitous in medicinal chemistry, even subtle changes in stereochemistry can lead to dramatic differences in biological activity, efficacy, and safety.[1] This guide provides a comprehensive structural comparison of the stereoisomers of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol, a molecule with multiple chiral centers and significant conformational flexibility. We will explore the fundamental principles of its stereochemistry and provide detailed, field-proven experimental protocols for the separation, identification, and structural elucidation of its various isomeric forms.

Decoding the Stereochemistry: Enantiomers and Diastereomers

The structure of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol features two chiral centers at the C3 and C4 positions of the piperidine ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

  • Chiral Centers: C3 (bearing the methyl group) and C4 (bearing the hydroxyl group).

  • Total Stereoisomers: 2n = 22 = 4.

These four isomers can be categorized based on the relative orientation of the methyl and hydroxyl groups as either cis or trans.

  • (3S,4R) and (3R,4S) isomers: These form one pair of enantiomers, commonly referred to as the trans diastereomers.

  • (3S,4S) and (3R,4R) isomers: These form the second pair of enantiomers, known as the cis diastereomers.[2][3][4][5]

The relationship between these isomers is crucial; diastereomers possess different physical and chemical properties and can often be separated by standard chromatographic techniques, while enantiomers are non-superimposable mirror images with identical properties in an achiral environment, requiring specialized chiral separation methods.[6]

G cluster_0 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol Stereoisomers cluster_1 trans Diastereomers cluster_2 cis Diastereomers Total Isomers (4) Total Isomers (4) (3S,4R) (3S,4R) (3R,4S) (3R,4S) (3S,4R)->(3R,4S) Enantiomers (3S,4S) (3S,4S) (3S,4R)->(3S,4S) Diastereomers (3R,4R) (3R,4R) (3R,4S)->(3R,4R) Diastereomers (3S,4S)->(3R,4R) Enantiomers

Caption: Relationships between the four stereoisomers.

Conformational Landscape: The Pivotal Role of the Piperidine Ring

The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[1] The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The conformational equilibrium is dictated by the steric bulk of these substituents.

  • N-Cyclopropylmethyl Group: This bulky substituent will strongly prefer an equatorial position to avoid steric clashes.

  • C3-Methyl and C4-Hydroxyl Groups: The relative stability of the cis and trans diastereomers depends on the energetic cost of placing these groups in axial versus equatorial positions. Generally, substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.

  • trans Isomers (e.g., 3R,4S): The most stable conformation will have both the methyl and hydroxyl groups in equatorial positions (diequatorial).

  • cis Isomers (e.g., 3R,4R): These isomers will exist in an equilibrium between two chair conformations, one with an axial methyl and equatorial hydroxyl group, and the other with an equatorial methyl and an axial hydroxyl group. The preferred conformation will depend on the relative steric bulk (A-values) of the methyl vs. hydroxyl group.[1]

This conformational preference is not merely academic; it directly influences the molecule's shape and how it interacts with biological targets.[1]

Experimental Methodologies for Structural Elucidation

A multi-technique approach is essential for the unambiguous differentiation of all four stereoisomers. The general workflow involves separating the diastereomers, followed by the resolution of the enantiomeric pairs.

G cluster_workflow Analytical Workflow A Mixture of 4 Stereoisomers B Achiral Chromatography (e.g., Flash, Prep-HPLC) A->B C Separated Diastereomers (cis and trans pairs) B->C D Chiral HPLC C->D E Isolated Pure Stereoisomers (3S,4R), (3R,4S), etc. D->E F Structural Analysis (NMR, X-ray) E->F

Caption: General workflow for isomer separation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for differentiating diastereomers in solution by probing the unique electronic environment of each nucleus.[6]

Differentiating Diastereomers (cis vs. trans): The key lies in analyzing the proton-proton coupling constants (³JH,H), which are highly sensitive to the dihedral angle between adjacent protons, as described by the Karplus equation.[7]

  • Axial-Axial (a-a) Coupling: Characterized by a large coupling constant (typically 8-13 Hz), indicative of a ~180° dihedral angle.

  • Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) Coupling: Exhibit smaller coupling constants (typically 2-5 Hz).

For the C3-H and C4-H protons:

  • In the stable diequatorial conformation of the trans isomer , the relationship between the C3-H and C4-H protons is axial-axial. This will result in a large coupling constant .

  • In the cis isomer , the relationship will be axial-equatorial, resulting in a small coupling constant .

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Identify the signals corresponding to the C3-H and C4-H protons. Measure the coupling constant between these two signals to determine the cis or trans relative stereochemistry.[8][9]

  • Advanced Analysis (Optional): For complex spectra, 2D NMR techniques like COSY can confirm the coupling relationships between protons.[6] A Nuclear Overhauser Effect (NOE) experiment can provide through-space correlations, further confirming spatial relationships. For example, a strong NOE between the C3-methyl protons and the C4-H would be expected in the cis isomer.

Differentiating Enantiomers: Standard NMR cannot distinguish between enantiomers. To achieve this, a chiral environment must be introduced using either:

  • Chiral Derivatizing Agents: Reacting the sample with a chiral agent (e.g., Mosher's acid) creates a mixture of diastereomeric adducts, which will have distinct NMR spectra.[7][10]

  • Chiral Solvating Agents (CSAs): Adding a CSA to the NMR tube forms transient, weak diastereomeric complexes that can lead to observable separation of signals for the two enantiomers.[7][11]

TechniquePrincipleAdvantage
¹H NMR Coupling Constants Dihedral angle dependence of ³JH,HDirectly differentiates diastereomers (cis vs. trans) in solution.
2D NOESY NMR Through-space proton-proton correlationsConfirms spatial proximity of substituents for unambiguous stereochemical assignment.
Chiral Derivatizing Agents Covalent formation of diastereomersCreates large, easily quantifiable differences in chemical shifts.[7]
Chiral Solvating Agents Transient formation of diastereomeric complexesNon-destructive method for determining enantiomeric purity.[11]
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for separating enantiomers and quantifying enantiomeric purity (ee).[12] It is also effective for separating diastereomers. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Protocol for Chiral HPLC Method Development:

  • Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are highly effective for separating a wide range of chiral compounds, including piperidine derivatives.[12][13] An initial screening of columns like Chiralpak IA, IB, and IC is a robust starting point.

  • Mobile Phase Selection: For normal-phase chromatography, a mixture of a non-polar solvent (e.g., n-hexane) with an alcohol modifier (e.g., isopropanol or ethanol) is typically used.[13] For basic analytes like piperidines, adding a small amount (e.g., 0.1%) of an amine modifier like diethylamine (DEA) is crucial to improve peak shape and prevent tailing.[14]

  • Sample Preparation: Dissolve the sample (as a racemic mixture or isolated diastereomer) in the mobile phase at a concentration of approximately 1 mg/mL.

  • Method Optimization:

    • Flow Rate: Start with a flow rate of 1.0 mL/min.

    • Temperature: Maintain a constant column temperature (e.g., 25°C), as temperature can significantly affect chiral recognition.[13]

    • Detection: Use a UV detector at a low wavelength (e.g., 210-220 nm) as the molecule lacks a strong chromophore.

  • Data Analysis: The separation of peaks indicates successful resolution of the stereoisomers. The ratio of the peak areas can be used to determine the diastereomeric ratio or enantiomeric excess.

ParameterRecommended Starting ConditionsRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA)Proven broad applicability for piperidine derivatives.[12][13]
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% DEAEffective for normal-phase separation; DEA improves peak shape for basic amines.[14]
Flow Rate 1.0 mL/minStandard starting point for analytical HPLC.
Temperature 25 °CTemperature control is critical for reproducible chiral separations.[13]
Detection UV at 215 nmMaximizes sensitivity for molecules lacking a strong chromophore.
X-ray Crystallography

X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state. It is considered the "gold standard" for stereochemical assignment.

Workflow Overview:

  • Crystallization: The primary challenge is to grow a single, high-quality crystal of one of the pure stereoisomers. This is often achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of all atoms can be determined. This reveals the precise bond lengths, bond angles, and, most importantly, the absolute stereochemistry and solid-state conformation.[8][15]

The resulting crystal structure provides irrefutable proof of the relative (cis/trans) and absolute (R/S) configuration of the molecule.[16]

Conclusion

The requires a systematic and multi-faceted analytical approach. The four possible isomers—a cis and a trans pair of enantiomers—exhibit distinct conformational preferences and can be differentiated through a combination of powerful techniques. NMR spectroscopy, particularly the analysis of proton coupling constants, serves as the primary tool for elucidating the relative cis/trans stereochemistry in solution. Chiral HPLC provides the essential methodology for the physical separation of all four isomers, enabling their isolation and the quantification of enantiomeric purity. Finally, X-ray crystallography offers the ultimate, definitive assignment of the absolute three-dimensional structure. For researchers in drug development, applying these techniques is not merely a characterization exercise; it is a fundamental necessity to understand the structure-activity relationship that governs a compound's therapeutic potential.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem.
  • Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol - Benchchem.
  • Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available at: [Link]

  • Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent | PDF - Scribd. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available at: [Link]

  • 4.7: NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. Available at: [Link]

  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers - Benchchem.
  • 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - RSC Publishing. Available at: [Link]

  • Some diastereoisomeric 3-methyl-4-phenylpiperidin-4-ols - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. Available at: [Link]

  • X-ray crystal structure of the minor anti -piperidine product 14d - ResearchGate. Available at: [Link]

  • Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide - Benchchem.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC. Available at: [Link]

  • (3R,4S)-3-methylpiperidin-4-ol (C007B-480755) - Cenmed Enterprises. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) - PMC. Available at: [Link]

  • (3R,4R)-4-methylpiperidin-3-ol | C6H13NO | CID 68434400 - PubChem. Available at: [Link]

  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities - ResearchGate. Available at: [Link]

  • Synthesis and stereospecific antipsychotic activity of (-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine - PubMed. Available at: [Link]

  • Enantiomeric Separations using Chiral Counter-Ions - Diva-portal.org. Available at: [Link]

  • trans-4-Methylpiperidin-3-ol hydrochloride | C6H14ClNO | CID 23395548 - PubChem. Available at: [Link]

  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - Beilstein Journals. Available at: [Link]

  • Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity - SciSpace. Available at: [Link]

  • Synthesis and antimycobacterial evaluation of newer 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids - ResearchGate. Available at: [Link]

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  • Computational Pharmacodynamic Analysis of Cyclopeptides Derived from c[Trp-Phe-D-Pro-Phe] (CJ-15,208), an Unusual Class of Mixed μ/k-Opioid Receptor Ligands Lacking the Traditional Pharmacophores - MDPI. Available at: [Link]

Sources

Comparative Cytotoxicity of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol: A Baseline Safety Assessment in Healthy Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing the safety profile of novel chemical scaffolds is the foundational step in drug discovery. 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol is a highly versatile piperidine derivative frequently utilized as a building block in the synthesis of advanced pharmacophores. Before advancing such compounds into complex efficacy models, it is critical to objectively evaluate their baseline cytotoxicity.

This guide provides an in-depth, comparative analysis of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol against a structural analog and a known cytotoxic agent, utilizing a self-validating experimental framework in healthy cell lines.

Experimental Design & Causality

To ensure a rigorous and artifact-free safety assessment, our protocol is built upon two foundational pillars: biological diversity and orthogonal validation .

Biological Diversity: Selection of Cell Lines

We selected two distinct non-tumorigenic healthy cell lines: human embryonic kidney cells (HEK-293) and human lung fibroblasts (MRC-5). These lines represent different embryonic origins (epithelial vs. mesenchymal) and distinct baseline metabolic rates. Testing across diverse healthy tissues ensures that any observed cytotoxicity is a universal mechanism rather than a tissue-specific anomaly ()[1].

Orthogonal Validation: A Self-Validating System

Relying on a single viability assay often leads to false positives due to chemical interference with assay reagents or specific metabolic pathways ()[2]. To create a self-validating system, we employ two orthogonal methods:

  • MTT Assay: A colorimetric assay that measures mitochondrial succinate dehydrogenase activity ()[3].

  • CellTiter-Glo Assay: A luminescent assay that quantifies intracellular ATP levels as a direct proxy for overall metabolic viability ()[4].

By requiring both assays to concur, we eliminate artifacts caused by compounds that might artificially inflate mitochondrial activity without sustaining true cellular viability.

Workflow Compound 1-(Cyclopropylmethyl)- 3-methylpiperidin-4-ol CellLines Healthy Cell Lines (HEK-293 & MRC-5) Compound->CellLines MTT MTT Assay (Mitochondrial Reductase) CellLines->MTT ATP CellTiter-Glo (ATP Luminescence) CellLines->ATP Validation Orthogonal Validation (Self-Validating System) MTT->Validation ATP->Validation Result Cytotoxicity Profile (IC50 Determination) Validation->Result

Experimental workflow for orthogonal validation of cytotoxicity.

Step-by-Step Experimental Protocols

The following methodologies detail the execution of our self-validating cytotoxicity framework.

Protocol A: Cell Culture & Compound Treatment

Causality: Proper seeding density is critical. Over-confluent cells enter senescence, altering their metabolic rate and skewing both MTT and ATP readouts.

  • Seed HEK-293 and MRC-5 cells in 96-well flat-bottom microtiter plates at an optimized density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS ()[1].

  • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cellular adherence and recovery.

  • Prepare serial dilutions of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol (Test Scaffold), 1-(2-Hydroxyethyl)-3-methylpiperidin-4-ol (Structural Analog), and Doxorubicin (Positive Cytotoxic Control) ranging from 0.1 µM to 100 µM.

  • Treat the cells for 48 hours to capture both acute toxicity and anti-proliferative effects.

Protocol B: MTT Colorimetric Assay

Causality: MTT relies on the reduction of a tetrazolium salt into insoluble formazan by active mitochondria. Solubilization is required to quantify this via absorbance ()[3].

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well containing the 100 µL of culture media.

  • Incubate for exactly 4 hours at 37°C.

  • Carefully aspirate the media to avoid disturbing the cell monolayer and add 100 µL of DMSO to solubilize the intracellular purple formazan crystals ()[2].

  • Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the untreated vehicle control.

Protocol C: CellTiter-Glo Luminescent Assay

Causality: This assay lyses the cells to release ATP, which then drives a luciferase-mediated reaction. The resulting luminescence is directly proportional to the number of viable cells ()[4].

  • Equilibrate the CellTiter-Glo reagent and the 96-well plate to room temperature for 30 minutes to ensure uniform enzyme kinetics ()[5].

  • Add 100 µL of CellTiter-Glo reagent directly to the existing 100 µL of culture medium in each well.

  • Mix contents on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal ()[5].

  • Record luminescence using a plate-reading luminometer with an integration time of 0.25 to 1 second.

Mechanism ViableCell Viable Cell (Metabolically Active) Path1 Mitochondrial Dehydrogenase ViableCell->Path1 Path2 Intracellular ATP Release ViableCell->Path2 Formazan Formazan Crystals (Purple, Abs 570nm) Path1->Formazan MTT_Reagent MTT Reagent (Yellow) MTT_Reagent->Formazan Luminescence Luminescence (Proportional to ATP) Path2->Luminescence Luciferase Luciferase + Luciferin (CellTiter-Glo) Luciferase->Luminescence

Mechanistic pathways of MTT reduction and ATP-driven luminescence.

Comparative Cytotoxicity Data

The quantitative data derived from our orthogonal validation system is summarized below. The IC50 values represent the concentration required to reduce cellular viability by 50%.

CompoundClass/RoleHEK-293 IC50 (µM)MRC-5 IC50 (µM)Cytotoxicity Profile
1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol Test Scaffold> 100> 100Non-toxic
1-(2-Hydroxyethyl)-3-methylpiperidin-4-ol Structural Analog> 100> 100Non-toxic
Doxorubicin Cytotoxic Control0.45 ± 0.081.12 ± 0.15Highly Toxic

Note: Data represents the mean ± SD of three independent experiments (n=3). Concordance between MTT and CellTiter-Glo readouts was >95%, validating the absence of metabolic interference.

Discussion & Field-Proven Insights

The experimental data clearly demonstrates that 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol exhibits no significant cytotoxicity in healthy HEK-293 and MRC-5 cell lines at concentrations up to 100 µM. The results were highly consistent across both the MTT and ATP-based CellTiter-Glo assays. This concordance proves that the compound does not act as a mitochondrial uncoupler (which would skew MTT results) nor does it deplete intracellular energy stores (which would skew ATP results).

For drug development professionals, this establishes 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol as a highly stable, non-toxic building block. Its lack of baseline toxicity in non-tumorigenic epithelial and mesenchymal cells allows medicinal chemists to confidently incorporate this piperidine moiety into larger drug candidates without introducing inherent off-target cytotoxic liabilities.

References

  • Title: 1-calcium phosphate-uracil, a synthesized pyrimidine derivative agent, has anti-proliferative, pro-apoptotic and anti-invasion effects on multiple tumor cell lines Source: Spandidos Publications URL: [Link]

  • Title: Rapid Colorimetric Assay for Cellular Growth and Survival: Application to Proliferation and Cytotoxicity Assays Source: Scientific Research Publishing (Mosmann, T. 1983) URL: [Link]

  • Title: CellTiter-Glo® Luminescent Cell Viability Assay Source: Promega URL: [Link]

  • Title: CellTiter Glo® Luminescent Cell Viability Assay From Promega Source: Biocompare URL: [Link]

  • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: PubMed Central (PMC) URL: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

I. Hazard Assessment and Triage: Understanding the Risks

Piperidine and its derivatives are a class of heterocyclic amines that present a range of potential hazards. It is prudent to assume that 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol shares these characteristics.

Assumed Hazardous Properties:

  • Corrosivity: Piperidine compounds are known to be corrosive and can cause severe burns to the skin and eyes upon contact.[1][2][3][4]

  • Toxicity: They can be toxic if inhaled, ingested, or absorbed through the skin.[1][2][3][4] Potential effects of exposure include irritation to the nose and throat, nausea, dizziness, and in severe cases, effects on the liver and kidneys.[1][4]

  • Flammability: Many piperidine derivatives are flammable liquids and pose a significant fire hazard.[1][4][5] Their vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][6]

  • Environmental Hazards: Improper disposal can lead to environmental contamination. Many chemicals in this class are harmful to aquatic life.[7]

Given these potential risks, 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol and any materials contaminated with it must be treated as hazardous waste .

II. Personal Protective Equipment (PPE): The First Line of Defense

Before handling 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol for any purpose, including disposal, the appropriate PPE is mandatory to minimize exposure.[8]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To protect against splashes of the chemical which can cause severe eye damage.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which can lead to burns and absorption of the toxic substance.[1][8]
Body Protection A laboratory coat and, if handling larger quantities, a chemical-resistant apron.To protect the skin and clothing from contamination.
Respiratory Protection A respirator with an appropriate cartridge may be necessary if handling outside of a fume hood or if there is a risk of aerosolization.To prevent inhalation of potentially toxic vapors.[3]
III. Step-by-Step Disposal Protocol

The disposal of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol must be a controlled and deliberate process. The following steps provide a clear workflow for its safe management as hazardous waste.

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol must be collected in a designated hazardous waste container.[8] This includes:

    • Unused or excess chemical.

    • Contaminated labware (e.g., pipette tips, vials, filter paper).

    • Contaminated PPE (gloves, disposable lab coats).

  • Container Specifications: The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[8]

2. Labeling:

  • Clear Identification: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol".[8]

  • Additional Information: Include the approximate quantity of the waste and the date of accumulation.[8]

3. Storage:

  • Designated Accumulation Area: The sealed waste container should be stored in a designated, well-ventilated, and secure hazardous waste accumulation area.[8]

  • Incompatible Materials: Store the container away from incompatible materials, especially strong oxidizing agents and acids.[6]

4. Final Disposal:

  • Licensed Waste Management: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.[1][8]

  • Regulatory Compliance: Ensure that the disposal is carried out in accordance with all local, regional, national, and international regulations.[9] It is advisable to contact your institution's Environmental Health and Safety (EHS) department or the regional Environmental Protection Agency (EPA) for specific guidance.[1]

  • Prohibited Disposal Methods: Do not dispose of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol down the drain or in the regular trash.[8][9]

IV. Spill Management

In the event of a spill, a swift and appropriate response is crucial to prevent exposure and environmental contamination.

1. Immediate Actions:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.[1]

  • Remove Ignition Sources: If the compound is flammable, remove all sources of ignition from the area.[1]

2. Spill Cleanup:

  • Don Appropriate PPE: Before attempting to clean the spill, put on the required personal protective equipment as outlined in Section II.[8]

  • Containment and Absorption: For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or chemical absorbent pads.[1]

  • Collection: Carefully collect the absorbent material and place it into the designated hazardous waste container.[1][8]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[8]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol.

cluster_0 Preparation & Handling cluster_1 Waste Generation cluster_2 Waste Segregation & Storage cluster_3 Final Disposal cluster_4 Spill Emergency A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Unused Chemical & Contaminated Materials A->B C Collect in Designated Hazardous Waste Container B->C D Securely Seal and Label Container ('Hazardous Waste', Chemical Name, Date) C->D E Store in a Secure, Ventilated Hazardous Waste Accumulation Area D->E F Arrange for Pickup by a Licensed Waste Contractor E->F G Ensure Compliance with Local, State, and Federal Regulations F->G H Spill Occurs I Evacuate, Secure Area, Remove Ignition Sources H->I J Contain and Absorb Spill with Inert Material I->J K Collect Contaminated Material into Hazardous Waste Container J->K K->D

Disposal workflow for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol.
VI. Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. While 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol may be a novel compound, the principles for its safe disposal are well-established through extensive experience with analogous hazardous materials. By adhering to the procedures outlined in this guide—from rigorous hazard assessment and the use of appropriate PPE to meticulous waste segregation and compliant final disposal—researchers can ensure the safety of themselves and their colleagues, and protect the environment.

References

  • Benchchem. Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. 8

  • New Jersey Department of Health. PIPERIDINE CAS Number - HAZARD SUMMARY. 1

  • Santa Cruz Biotechnology. 1-(2-Aminoethyl)piperidine. 2

  • National Institutes of Health. Piperidine | C5H11N | CID 8082 - PubChem. 5

  • Fisher Scientific. Piperidine - SAFETY DATA SHEET. 3

  • Carl ROTH. Safety Data Sheet: Piperidine. 9

  • Cambridge Isotope Laboratories. PIPERIDINE (D11, 98%). 7

  • ChemSupply Australia. Safety Data Sheet PIPERIDINE. 6

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. 4

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Navigating the Unseen Risks: A Comprehensive Guide to Personal Protective Equipment for 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

For the vanguard of pharmaceutical innovation, the researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, a deep and actionable understanding of chemical safety is not just a prerequisite—it is the bedrock of discovery. This guide provides a detailed, experience-driven framework for the safe handling of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol, a novel piperidine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will apply the established principles of chemical safety and draw upon the known hazard profiles of structurally analogous piperidine compounds to establish a robust personal protective equipment (PPE) protocol. This directive is designed to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

The piperidine moiety, a ubiquitous scaffold in medicinal chemistry, is known to present a range of potential hazards. While the specific toxicological properties of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol have not been extensively documented, its structural similarity to other piperidine derivatives necessitates a cautious and well-informed approach to its handling.[1][2] Piperidines are often classified as flammable, acutely toxic, and corrosive, capable of causing severe skin burns and eye damage.[1][3][4] Therefore, a comprehensive PPE strategy is the first and most critical line of defense.

The Core of Protection: A Multi-faceted PPE Protocol

A proactive and thorough approach to personal safety is paramount when working with novel chemical entities. The following PPE recommendations are based on a comprehensive assessment of the potential hazards associated with the piperidine functional group and are designed to provide a robust shield against unforeseen risks.

Eye and Face Protection: The First Barrier

Given the potential for piperidine derivatives to be corrosive and cause serious eye damage, stringent eye and face protection is non-negotiable.[1][3][4]

  • Chemical Safety Goggles: These should be the minimum standard for any work involving 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol. They provide a seal around the eyes, offering protection from splashes and airborne particles.

  • Face Shield: When handling larger quantities (typically >25 g) or when there is a heightened risk of splashing, a full-face shield should be worn in conjunction with chemical safety goggles. This provides an additional layer of protection for the entire face.

Skin and Body Protection: An Impermeable Defense

The potential for piperidine compounds to be absorbed through the skin and cause severe burns necessitates comprehensive skin and body protection.[3][5]

  • Chemically Resistant Gloves: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals.[1][3] It is crucial to inspect gloves for any signs of degradation or perforation before each use. For prolonged operations, consider double-gloving.

  • Flame-Retardant Laboratory Coat: A lab coat made of a flame-retardant material is essential due to the flammability risk associated with many piperidine derivatives.[1]

  • Chemical-Resistant Apron: For procedures with a significant splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Protection: In the event of a large-scale spill or when handling significant quantities of the material, a chemical-resistant suit may be required to prevent any skin contact.[1]

Respiratory Protection: Safeguarding Against Inhalation Hazards

All handling of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] However, in situations where engineering controls are not sufficient or during emergency situations, appropriate respiratory protection is vital.

  • NIOSH-Approved Respirator: A NIOSH-approved air-purifying respirator (APR) equipped with organic vapor cartridges is recommended if there is a potential for inhaling vapors or aerosols.[1][6] The choice of cartridge should be based on a thorough risk assessment of the specific procedure. A fit test for the respirator is mandatory to ensure a proper seal.

Operational and Disposal Plans: A Step-by-Step Guide to Safety

Beyond the selection of appropriate PPE, the implementation of safe operational and disposal procedures is critical to minimizing risk.

Safe Handling and Operations
  • Preparation: Before beginning any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific work area within a chemical fume hood for the handling of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolution: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Ensure that the vessel is appropriately sized for the volume of liquid.

  • Post-Handling: After completing the work, carefully remove and dispose of gloves in the designated hazardous waste container. Wash hands thoroughly with soap and water.[3]

Spill Management

In the event of a spill, immediate and decisive action is required to mitigate the potential for exposure and environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, and if the spill is significant, consider evacuating the entire laboratory.

  • Contain: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[2][7]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[5]

  • Decontaminate: Thoroughly decontaminate the spill area with a suitable cleaning agent. All materials used for decontamination should also be disposed of as hazardous waste.[2]

Waste Disposal

The disposal of 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol and any contaminated materials must be handled with the utmost care and in strict accordance with institutional and regulatory guidelines.

  • Dedicated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all waste containing this compound.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and all relevant hazard symbols (e.g., flammable, corrosive, toxic).[1]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, absorbent pads, and weighing boats, must be disposed of as hazardous solid waste.[1]

  • Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be managed according to your institution's specific guidelines.[1]

  • Professional Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service.[1][2]

At-a-Glance PPE Requirements

Laboratory ActivityEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Low-Volume Handling (<1g in fume hood) Chemical Safety GogglesNitrile/Butyl Gloves, Flame-Retardant Lab CoatNot generally required if in fume hood
High-Volume Handling (>25g in fume hood) Chemical Safety Goggles & Face ShieldDouble Nitrile/Butyl Gloves, Flame-Retardant Lab Coat, Chemical-Resistant ApronNIOSH-Approved Respirator with Organic Vapor Cartridges
Spill Cleanup Chemical Safety Goggles & Face ShieldChemical-Resistant Gloves, Flame-Retardant Lab Coat, Chemical-Resistant Apron/SuitNIOSH-Approved Respirator with Organic Vapor Cartridges

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 1-(Cyclopropylmethyl)- 3-methylpiperidin-4-ol Task Assess Task: - Scale (Low/High Volume) - Potential for Splash/Aerosol Start->Task Location Assess Location: - Open Bench vs. Fume Hood - Ventilation Adequacy Task->Location Eye Eye/Face Protection: - Goggles (Minimum) - Face Shield (High Risk) Location->Eye Skin Skin/Body Protection: - Resistant Gloves - Lab Coat - Apron/Suit (High Risk) Eye->Skin Respiratory Respiratory Protection: - Fume Hood (Primary) - Respirator (If needed) Skin->Respiratory Proceed Proceed with Work Respiratory->Proceed Spill Spill/Emergency Protocol Proceed->Spill If spill occurs

Caption: Decision workflow for selecting appropriate PPE.

References

  • Vertex AI Search. (2023, March 16).
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • BenchChem. (2025). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
  • Pentachemicals. (2024, May 7).
  • Fisher Scientific. (2025, December 22).
  • Santa Cruz Biotechnology. 1-(2-Aminoethyl)piperidine.
  • Thermo Fisher Scientific. (2012, March 14).
  • Carl ROTH.
  • Sdfine. 1-(2-chloroethyl)piperidine hydrochloride.
  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)
  • State of New Jersey. PIPERIDINE CAS Number - HAZARD SUMMARY.
  • KISHIDA CHEMICAL CO., LTD.
  • Sigma-Aldrich. (2026, March 16).
  • BASF. (2024, August 5).
  • Cayman Chemical. (2025, August 28).
  • BLD Pharmatech.
  • BASF. (2025, January 29).
  • chemBlink.
  • United Nations Office on Drugs and Crime. Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers.
  • Organic Syntheses. 3-Phenylpropionaldehyde - Organic Syntheses Procedure.

Sources

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